Mesosulfuron
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O9S2/c1-29-12-7-13(30-2)19-15(18-12)20-16(24)21-32(27,28)11-6-9(8-17-31(3,25)26)4-5-10(11)14(22)23/h4-7,17H,8H2,1-3H3,(H,22,23)(H2,18,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYMYMXYWIVVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O9S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058087 | |
| Record name | Mesosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400852-66-6 | |
| Record name | Mesosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400852-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400852666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919YAC7YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mesosulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of mesosulfuron-methyl (B1676312), a potent sulfonylurea herbicide. The information presented herein is intended for a technical audience and details the biochemical interactions, physiological effects, and methodologies used to elucidate its herbicidal activity.
Executive Summary
This compound-methyl is a selective, post-emergence herbicide that belongs to the sulfonylurea class of compounds (Group B in the HRAC classification).[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[3][5][6][7] By blocking ALS, this compound-methyl effectively halts plant growth, leading to the eventual death of susceptible weed species.[1][4] Its selectivity in crops such as wheat is attributed to the rapid metabolic detoxification of the herbicide in the tolerant plant.[6][7][8]
Biochemical Mechanism of Action
The herbicidal activity of this compound-methyl is initiated by its specific binding to and inhibition of the acetolactate synthase (ALS) enzyme.[2][9] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[3][6][7]
Target Enzyme: Acetolactate Synthase (ALS)
-
Function: ALS catalyzes the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate (a precursor to valine and leucine) or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).
-
Location: The enzyme is located in the chloroplasts of plant cells.
-
Significance: The branched-chain amino acids produced by this pathway are fundamental building blocks for proteins and are essential for cell division and plant growth.[3]
Inhibition of ALS
This compound-methyl is a potent, non-competitive inhibitor of ALS. It binds to a site on the enzyme that is allosteric to the active site, causing a conformational change that prevents the substrate from binding and the catalytic reaction from proceeding.[3] This inhibition is highly specific and occurs at very low concentrations of the herbicide.
Quantitative Data
While specific IC50 values for this compound-methyl can vary depending on the plant species and experimental conditions, sulfonylurea herbicides are known for their high potency. For instance, metsulfuron-methyl, a closely related sulfonylurea, can inhibit 50% of ALS activity (I50) at a concentration of 41 nM.[10] The application rates for this compound-methyl are typically very low, in the range of grams per hectare, reflecting its high efficacy.[1][8]
| Parameter | Value | Species/Conditions | Reference |
| Typical Application Rate | 15 g a.i./ha | Cereals | [8] |
| IC50 (Metsulfuron-methyl) | 41 nM | Immature oil palm seedlings | [10] |
Physiological Effects in Susceptible Plants
The inhibition of ALS by this compound-methyl triggers a cascade of physiological events that culminate in the death of the plant.
-
Cessation of Branched-Chain Amino Acid Synthesis: The immediate effect is the depletion of the intracellular pools of valine, leucine, and isoleucine.
-
Inhibition of Protein Synthesis: Without these essential amino acids, the synthesis of new proteins is halted.
-
Arrest of Cell Division and Growth: The lack of necessary proteins prevents cell division and overall plant growth, particularly in the meristematic regions (growing points) of the shoots and roots.[3][11]
-
Symptom Development: Visible symptoms of herbicidal action, such as chlorosis (yellowing), stunting, and necrosis (tissue death), typically appear several days to weeks after application.[12]
Basis of Selectivity
The selectivity of this compound-methyl for controlling weeds in cereal crops like wheat is primarily due to differential rates of metabolism.
-
Tolerant Crops (e.g., Wheat): These plants can rapidly metabolize and detoxify this compound-methyl into non-herbicidal products before it can significantly inhibit ALS.[6][7] This metabolic inactivation is often enhanced by the use of a safener, such as mefenpyr-diethyl, which is co-formulated with this compound-methyl.[8]
-
Susceptible Weeds: In contrast, weed species metabolize this compound-methyl much more slowly, allowing the herbicide to accumulate at the site of action and exert its inhibitory effect on ALS.[7]
Experimental Protocols
Acetolactate Synthase (ALS) Enzyme Assay
This assay is used to determine the in vitro inhibitory activity of this compound-methyl on the ALS enzyme.
Methodology:
-
Enzyme Extraction: Fresh plant tissue (e.g., young leaves) is homogenized in an ice-cold extraction buffer containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the crude enzyme extract is collected.
-
Assay Reaction: The reaction mixture contains the enzyme extract, the substrate (pyruvate), and cofactors (thiamine pyrophosphate, MgCl2, and FAD). The reaction is initiated by the addition of the substrate.
-
Inhibition Assay: To measure the inhibitory effect of this compound-methyl, various concentrations of the herbicide are pre-incubated with the enzyme extract before the addition of the substrate.
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Product Measurement: The reaction is stopped by the addition of acid, which also decarboxylates the product (α-acetolactate) to acetoin (B143602). The acetoin is then quantified colorimetrically after reaction with creatine (B1669601) and α-naphthol.
-
Data Analysis: The enzyme activity is calculated and plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Whole-Plant Bioassay
This assay assesses the herbicidal efficacy of this compound-methyl on whole plants.
Methodology:
-
Plant Growth: Seeds of the target weed and crop species are sown in pots containing a suitable growth medium and grown under controlled environmental conditions (e.g., temperature, light, humidity).
-
Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), the plants are treated with a range of doses of this compound-methyl, typically applied as a foliar spray.
-
Symptom Observation: The plants are monitored regularly for the development of phytotoxicity symptoms, such as chlorosis, necrosis, and growth inhibition.
-
Biomass Measurement: After a set period (e.g., 2-3 weeks), the above-ground biomass of the treated plants is harvested, dried, and weighed.
-
Data Analysis: The fresh or dry weight of the treated plants is expressed as a percentage of the untreated control. Dose-response curves are then generated to determine the GR50 value (the dose required to cause a 50% reduction in plant growth).
Visualizations
Branched-Chain Amino Acid Biosynthesis Pathway Inhibition
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound-methyl.
Experimental Workflow for Herbicide Efficacy Testing
Caption: A typical experimental workflow for evaluating the efficacy of this compound-methyl.
Metabolic Detoxification Pathway in Tolerant Plants
Caption: Simplified metabolic pathway of this compound-methyl detoxification in tolerant plants.
References
- 1. News - What Is Metsulfuron-methyl and Why Itâs Widely Used in Agriculture [bigpesticides.com]
- 2. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pomais.com [pomais.com]
- 4. sulfonylurea herbicides [cnagrochem.com]
- 5. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. nre.tas.gov.au [nre.tas.gov.au]
- 12. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
The Discovery and Development of Mesosulfuron-Methyl: A Technical Guide
An in-depth exploration of the synthesis, mechanism of action, and toxicological profile of the sulfonylurea herbicide, mesosulfuron-methyl (B1676312).
This compound-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea chemical class. Developed for the control of a broad spectrum of grass and some broad-leaved weeds in cereal crops, particularly wheat, its discovery marked a significant advancement in weed management technology. This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound-methyl, from its chemical synthesis to its biological activity and environmental impact, tailored for researchers, scientists, and professionals in drug and herbicide development.
Chemical Synthesis
The synthesis of this compound-methyl is a multi-step process that begins with readily available starting materials. One documented synthetic route starts from p-tolunitrile (B1678323) and involves key transformations including chlorosulfonation, amination, oxidation, reduction, methanesulfonylation, and alcoholysis to form the key intermediate, 2-methoxycarbonyl-5-methylsulfonylaminomethylbenzene sulfonamide.[1] This intermediate is then condensed with 4,6-dimethoxy-2-(phenoxycarbonyl)aminopyrimidine (B1337488) to yield the final this compound-methyl product.[1] Another described pathway initiates with 4-chloro-2-aminobenzoic acid, proceeding through esterification, diazotization, introduction of sulfur dioxide, oxychlorination, ammoniation, cyclization, nitrogen methylation, cyanidation, reduction, and ring-opening before the final mesylation and condensation steps.
A detailed, representative synthesis protocol is outlined below:
Experimental Protocol: Synthesis of this compound-Methyl
This protocol is a composite representation of described synthetic strategies.
-
Step 1: Esterification of 4-chloro-2-aminobenzoic acid. 4-chloro-2-aminobenzoic acid is reacted with methanol (B129727) in the presence of a catalyst, such as thionyl chloride, under reflux conditions. The reaction mixture is then neutralized, and the product, methyl 4-chloro-2-aminobenzoate, is extracted.[2]
-
Step 2: Diazotization and Sulfonylation. The methyl 4-chloro-2-aminobenzoate is treated with sodium nitrite (B80452) in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst, followed by chlorination to yield methyl 4-chloro-2-(chlorosulfonyl)benzoate.[2]
-
Step 3: Formation of the Sulfonamide. The sulfonyl chloride intermediate is reacted with ammonia (B1221849) to produce the corresponding sulfonamide.
-
Step 4: Introduction of the Methane-sulfonamidomethyl Group. This multi-step process involves the transformation of the 4-chloro group into the desired side chain. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and mesylation.
-
Step 5: Condensation. The resulting sulfonamide intermediate is reacted with a pyrimidine (B1678525) derivative, such as 4,6-dimethoxypyrimidin-2-yl-isocyanate or a related activated species, in the presence of a base to form the final this compound-methyl molecule.
Caption: High-level overview of a synthetic route to this compound-Methyl.
Mechanism of Action: Inhibition of Acetolactate Synthase
The herbicidal activity of this compound-methyl stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth and development.[3]
By binding to the ALS enzyme, this compound-methyl blocks the catalytic site, preventing the conversion of pyruvate (B1213749) to acetolactate, the first committed step in the synthesis of these vital amino acids. This inhibition leads to a rapid cessation of cell division and growth, particularly in the meristematic tissues of susceptible plants. Visible symptoms, such as stunting, chlorosis, and necrosis, typically appear within days to weeks following application, ultimately leading to plant death.
Caption: Signaling pathway of this compound-Methyl's herbicidal action.
Efficacy and Crop Safety
This compound-methyl is primarily used for the post-emergence control of annual grasses such as wild oats (Avena fatua), black-grass (Alopecurus myosuroides), and ryegrass (Lolium spp.), as well as several broadleaf weeds in wheat, durum wheat, and triticale. To enhance crop safety, this compound-methyl is often formulated with a safener, mefenpyr-diethyl (B161882).[6][7][8][9] The safener selectively accelerates the metabolism of the herbicide in the crop plant, primarily through the induction of cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, without significantly affecting its efficacy against target weeds.[6][10]
Table 1: Efficacy of this compound-Methyl on Various Weed Species
| Weed Species | Common Name | Growth Reduction (GR₅₀) (g a.i./ha) | Reference |
| Alopecurus myosuroides | Black-grass | 5.0 - 15.0 | [6] |
| Avena fatua | Wild Oats | 8.0 - 20.0 | [6] |
| Lolium rigidum | Rigid Ryegrass | 10.0 - 25.0 | [6] |
| Vulpia myuros | Rattail Fescue | > 144 (Tolerant) | [11] |
| Apera spica-venti | Loose Silky-bent | < 144 (Susceptible) | [11] |
Toxicology Profile
The toxicological profile of this compound-methyl has been extensively evaluated. It exhibits low acute toxicity to mammals via oral, dermal, and inhalation routes of exposure.
Table 2: Acute Toxicity of this compound-Methyl
| Test Organism | Exposure Route | Endpoint | Value (mg/kg bw or mg/L) | Reference |
| Rat | Oral | LD₅₀ | > 5000 | [12][13][14] |
| Rabbit | Dermal | LD₅₀ | > 2000 | [13][14] |
| Rat | Inhalation (4-hour) | LC₅₀ | > 1.33 | [12] |
| Bobwhite Quail | Oral | LD₅₀ | > 2000 | |
| Mallard Duck | Oral | LD₅₀ | > 2510 | [13] |
| Rainbow Trout | 96-hour | LC₅₀ | > 150 | [13] |
| Bluegill Sunfish | 96-hour | LC₅₀ | > 150 | [13] |
| Daphnia magna | 48-hour | LC₅₀ | > 150 | [13] |
Studies on chronic toxicity, carcinogenicity, and reproductive toxicity have generally not indicated significant adverse effects at expected exposure levels.
Environmental Fate
The environmental fate of this compound-methyl is influenced by factors such as soil type, pH, temperature, and microbial activity. It is primarily degraded in the soil through microbial processes. The half-life of this compound-methyl in soil can vary but is generally in the range of a few weeks. Hydrolysis is also a route of degradation, particularly in acidic conditions. Due to its potential for mobility in soil, there is a consideration for groundwater contamination, although its rapid degradation mitigates this risk.
Table 3: Environmental Fate Parameters of this compound-Methyl
| Parameter | Value | Reference |
| Soil Half-life (aerobic) | 6.5 - 30 days | [14][15] |
| Hydrolysis Half-life (pH 5) | ~22 days | |
| Photolysis in water | Stable |
Analytical Methods
The determination of this compound-methyl residues in various matrices such as soil, water, and plant tissues is crucial for regulatory and research purposes. The most common analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[16][17][18][19] This method offers high sensitivity and selectivity, allowing for the detection and quantification of this compound-methyl at very low concentrations.
Experimental Protocol: Residue Analysis of this compound-Methyl in Water by LC-MS/MS
This protocol is a generalized procedure based on established methods.[17][19]
-
1. Sample Preparation:
-
Filter the water sample.
-
Acidify the sample to a pH of 3-4 using a few drops of acetic acid.[17]
-
-
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified water sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound-methyl from the cartridge using a mixture of acetonitrile (B52724) and water (e.g., 6:4, v/v).[17]
-
-
3. LC-MS/MS Analysis:
-
Inject the eluate into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a mobile phase gradient of ammonium (B1175870) formate (B1220265) in water and methanol.[19]
-
Detect and quantify this compound-methyl using electrospray ionization in positive or negative ion mode, monitoring specific parent and daughter ion transitions.
-
Caption: Workflow for the analysis of this compound-Methyl residues.
Herbicide Resistance
As with other ALS-inhibiting herbicides, the repeated use of this compound-methyl has led to the evolution of resistant weed biotypes. Resistance can occur through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the gene encoding the ALS enzyme, which alter the herbicide's binding site, reducing its inhibitory effect.
-
Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolic detoxification of the herbicide by the weed, often through the increased activity of enzymes like cytochrome P450 monooxygenases.
Experimental Protocol: Whole Plant Herbicide Resistance Bioassay
This protocol is designed to assess the level of resistance in a weed population to this compound-methyl.[20]
-
1. Plant Material: Collect seeds from both the suspected resistant weed population and a known susceptible population of the same species.
-
2. Plant Growth: Sow the seeds in pots and grow them under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 leaf stage.[20]
-
3. Herbicide Application: Treat the plants with a range of this compound-methyl doses (e.g., 0, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate) using a calibrated laboratory sprayer.[20]
-
4. Data Collection: After 3-4 weeks, visually assess plant injury and harvest the above-ground biomass. Dry the biomass to a constant weight.
-
5. Data Analysis: Calculate the dose required to cause a 50% reduction in growth (GR₅₀) for both populations by fitting the data to a log-logistic dose-response curve. The resistance index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population. An RI value significantly greater than 1 indicates resistance.[20]
Conclusion
This compound-methyl remains an important tool for weed management in cereal production. Its high efficacy at low use rates, coupled with a generally favorable toxicological and environmental profile, underscores its value. However, the emergence of herbicide resistance necessitates careful stewardship and integrated weed management practices to ensure its long-term effectiveness. Continued research into its mode of action, environmental behavior, and resistance mechanisms is essential for optimizing its use and developing sustainable weed control strategies.
References
- 1. Synthesis of this compound-methyl [finechemicals.com.cn]
- 2. CN106243046A - Preparation method of this compound-methyl - Google Patents [patents.google.com]
- 3. pomais.com [pomais.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Seed dressing with mefenpyr-diethyl as a safener for this compound-methyl application in wheat: The evaluation and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seed dressing with mefenpyr-diethyl as a safener for this compound-methyl application in wheat: The evaluation and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seed dressing with mefenpyr-diethyl as a safener for this compound-methyl application in wheat: The evaluation and mechanisms | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Low Effectiveness of Prosulfocarb and this compound-Methyl + Iodosulfuron-Methyl against Vulpia myuros - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bayer.com [bayer.com]
- 13. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]
- 14. wsdot.wa.gov [wsdot.wa.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Method Validation and Residue Analysis of this compound-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry | CoLab [colab.ws]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. benchchem.com [benchchem.com]
Degradation of Mesosulfuron-Methyl in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of the sulfonylurea herbicide mesosulfuron-methyl (B1676312) in the soil environment. It details the primary degradation pathways, key metabolites, and the kinetics of its dissipation. Furthermore, this guide outlines the experimental protocols commonly employed in soil metabolism and field dissipation studies, offering a valuable resource for environmental fate assessment.
Degradation Pathways of this compound-Methyl in Soil
The degradation of this compound-methyl in soil is a complex process influenced by both abiotic and biotic factors. The primary mechanisms of transformation are chemical hydrolysis and microbial metabolism.[1][2] The rate and pathway of degradation are significantly affected by soil properties such as pH, temperature, moisture content, and microbial activity.[1][3]
Key Degradation Routes:
-
Cleavage of the Sulfonylurea Bridge: This is a major degradation pathway, particularly under acidic conditions, leading to the formation of a triazine amine and a benzene (B151609) sulfonamide derivative.[1][4]
-
O-Demethylation: This process involves the removal of a methyl group from one of the methoxy (B1213986) groups on the pyrimidine (B1678525) ring.[4][5]
-
Triazine Ring Opening: Following other initial transformations, the triazine ring structure can be opened, leading to further breakdown.[4][5]
These processes result in the formation of several key metabolites, which are generally less herbicidally active than the parent compound. The major degradation products identified in soil studies include 2-amino-4,6-dimethoxypyrimidine, 4,6-dimethoxypyrimidin-2-ylurea, and this compound acid.[6] Other identified metabolites include methyl-2-sulfonyl amino benzoate (B1203000) and saccharin.[1][7]
References
- 1. isws.org.in [isws.org.in]
- 2. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 4. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation [mdpi.com]
- 5. Aerobic soil metabolism of metsulfuron‐methyl | Semantic Scholar [semanticscholar.org]
- 6. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Environmental Fate and Behavior of Mesosulfuron-Methyl (B1676312)
Introduction
This compound-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea chemical family.[1] It is utilized for the control of various grass weeds in cereal crops like wheat.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential amino acids in susceptible plants.[1] Understanding the environmental fate and behavior of this compound-methyl is critical for assessing its potential ecological impact and ensuring its safe use. This guide provides a detailed technical overview of its physicochemical properties, degradation pathways, mobility, and the experimental methodologies used for its evaluation.
Physicochemical Properties
The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These characteristics influence its solubility, mobility, and persistence across different environmental compartments.
| Property | Value | Reference |
| Chemical Name | methyl 2-[({[(4,6-dimethoxypyrimidin-2-yl)amino]carbonyl}amino)sulfonyl]-4-[(methylsulfonyl)amino]methylbenzoate | |
| Molecular Formula | C₁₇H₂₁N₅O₉S₂ | [2] |
| Molecular Weight | 503.5 g/mol | [2] |
| Water Solubility | pH dependent: 2.15 mg/L (pH 4), 7.24 mg/L (pH 5), 483 mg/L (pH 7), 15,400 mg/L (pH 9) at 20°C | [3] |
| pKa | 4.35 | [2] |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 11 (estimated) | [2] |
| Henry's Law Constant | 1.1 x 10⁻¹⁶ atm-cu m/mole (estimated) | [2] |
Degradation in the Environment
This compound-methyl degrades in the environment through a combination of chemical and biological processes. Biotransformation is considered the primary route of degradation.[4]
Hydrolysis
Hydrolysis is a significant pathway for the chemical degradation of this compound-methyl, with its rate being highly dependent on pH. It hydrolyzes rapidly under acidic conditions but is significantly more stable in neutral and alkaline environments.[1] The primary degradation mechanism involves the cleavage of the sulfonylurea bridge.[1]
| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |
| 4 | 25 | 3.5 days | [1][2] |
| 7 | 25 | 253 days | [1][2] |
| 9 | 25 | 319 days | [1][2] |
Photolysis
Photodegradation is generally not considered a major dissipation pathway for this compound-methyl in aquatic environments or on soil surfaces.[1]
| Medium | Half-life (DT₅₀) | Conditions | Reference |
| Aqueous (pH 7) | 30-62 days | Experimental | [1] |
| Aqueous (pH 7) | 46 days | [5] | |
| Soil Surface | >300 days | [1] |
Microbial Degradation (Soil)
The primary route of degradation for this compound-methyl in the environment is microbial metabolism in soil.[4] Studies comparing sterile and non-sterile soils demonstrate that microorganisms play a crucial role in its breakdown. The dissipation is influenced by factors such as soil moisture, temperature, and microbial population.[4][6]
| Study Type | Half-life (DT₅₀) | Reference |
| Lab Aerobic Metabolism | 7.6 - 140.1 days (range across 9 soils) | [5] |
| Field Dissipation | 78 days (mean) | [5] |
The main metabolic pathways include the cleavage of the sulfonylurea bridge, O-demethylation of the pyrimidine (B1678525) ring, and cleavage of the methanesulfonamidomethyl side chain.[2][7]
Mobility and Dissipation in Soil
Adsorption and Desorption
This compound-methyl is expected to have very high mobility in soil, based on its low estimated Koc value of 11.[2] As a weak acid with a pKa of 4.35, it will exist predominantly in its anionic form in most environmental soils.[2] Anionic pesticides generally do not adsorb strongly to soils, which are typically negatively charged.[2] However, field dissipation studies have indicated that this compound-methyl does not show significant downward movement in the soil profile, suggesting that other factors may limit its leaching potential under real-world conditions.[1]
Field Dissipation
Field studies are essential for understanding the persistence and mobility of a herbicide under actual use conditions. These studies integrate the effects of hydrolysis, photolysis, microbial degradation, leaching, and runoff.
| Location/Study Type | Application Rate | Half-life (DT₅₀) | Key Finding | Reference |
| European Field Studies (6 locations) | Formulation | Not specified | Does not show significant downward movement in the soil profile. | [1] |
| Generic Field Study | Not specified | 78 days (mean) | Moderately persistent. | [5] |
Major Environmental Metabolites
Several transformation products of this compound-methyl have been identified in environmental fate studies.
-
AE F092944 (BCS-AA25052): Resulting from the cleavage of the sulfonylurea bridge.[2][7]
-
AE F160459 (O-desmethyl this compound): Formed by O-demethylation on the pyrimidine ring.[2][7]
-
AE F140584 (Ester Sulfonamide): Resulting from the cleavage of the sulfonylurea bridge.[2][7]
-
AE F147447 (Benzisothiazole): Formed from the cyclization of AE F140584.[2][7]
-
AE F154851 (this compound acid)[2]
-
AE F160460 (O-desmethyl this compound acid)[2]
-
BCS-CV14885 (this compound-methyl-des-methyl-guanidine)[2]
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable data on the environmental fate of pesticides.
Hydrolysis Study
-
Objective: To determine the rate of abiotic degradation in water at different pH values.
-
Methodology:
-
A sterile aqueous solution of this compound-methyl (often ¹⁴C-labeled) is prepared in buffered solutions at pH 4, 7, and 9.
-
The solutions are maintained in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation and microbial activity.[1]
-
Samples are collected at various time intervals.
-
Samples are analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent compound and identify major degradation products.
-
The degradation rate and half-life (DT₅₀) are calculated for each pH level.
-
Aerobic Soil Metabolism Study
-
Objective: To determine the rate and pathway of degradation in soil under aerobic conditions.
-
Methodology:
-
Fresh soil samples are treated with ¹⁴C-labeled this compound-methyl.
-
The treated soil is incubated in the dark at a constant temperature and moisture level (e.g., 20°C, 40% maximum water holding capacity).
-
A continuous flow of air is passed through the incubation system to maintain aerobic conditions. Traps containing ethylene (B1197577) glycol and potassium hydroxide (B78521) are used to capture volatile organic compounds and ¹⁴CO₂, respectively.
-
Soil samples are collected at various time intervals and extracted.
-
The extracts are analyzed by HPLC and Liquid Scintillation Counting (LSC) to quantify the parent compound and its metabolites.
-
The amount of bound residues and mineralized ¹⁴CO₂ is also determined to create a mass balance.
-
Parallel studies using sterilized soil are often conducted to distinguish between microbial and chemical degradation.[6]
-
Adsorption/Desorption (Batch Equilibrium)
-
Objective: To quantify the partitioning of the chemical between soil and water, which is used to calculate the Koc value.
-
Methodology:
-
Soil samples of known weight are equilibrated with an aqueous solution of this compound-methyl of a known concentration in a centrifuge tube.
-
The soil-water slurry is agitated for a defined period (e.g., 24 hours) to reach equilibrium.
-
The solid and liquid phases are separated by centrifugation.
-
The concentration of this compound-methyl remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.
-
For desorption, the supernatant is replaced with a pesticide-free solution, and the process is repeated.
-
The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.
-
Analytical Methods for Residue Analysis
-
Principle: For quantitative analysis in environmental matrices like water and soil, highly sensitive and specific methods are required.
-
Typical Method (Water):
-
The water sample is acidified (e.g., to pH 3-4).[8]
-
The sample is passed through a Solid Phase Extraction (SPE) cartridge (e.g., C18) to enrich the analyte.[8][9]
-
This compound-methyl is eluted from the cartridge with a solvent mixture (e.g., acetonitrile/water).[8][9]
-
The final solution is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.[8][9]
-
Visualizations
Degradation Pathway of this compound-Methyl
Caption: Major degradation pathways of this compound-Methyl.
Workflow for an Aerobic Soil Metabolism Study
Caption: Generalized workflow for an aerobic soil metabolism study.
Conclusion
This compound-methyl is a herbicide characterized by pH-dependent hydrolysis, being much more rapid in acidic conditions. Its primary route of dissipation in the environment is microbial degradation in soil, leading to moderate persistence under field conditions. While its physicochemical properties suggest a potential for high mobility, field studies indicate that leaching is limited. The main degradation pathways involve the cleavage of the sulfonylurea bridge and O-demethylation, resulting in the formation of several known metabolites. A thorough understanding of these fate and behavior characteristics, derived from standardized experimental protocols, is essential for the comprehensive environmental risk assessment of this compound.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. This compound-methyl (Ref: AE F130060) [sitem.herts.ac.uk]
- 6. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 7. bayer.com [bayer.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
An In-depth Technical Guide to the Toxicological Profile of Mesosulfuron-Methyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesosulfuron-methyl (B1676312) is a sulfonylurea herbicide utilized for post-emergence control of grass and broad-leaved weeds in cereal crops. Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. Notably, this enzyme is absent in mammals, which forms the basis for its selective toxicity and low mammalian hazard potential. This technical guide provides a comprehensive overview of the toxicological profile of this compound-methyl, summarizing key findings from a battery of toxicological studies conducted in accordance with international guidelines. The data presented herein covers acute, subchronic, and chronic toxicity, as well as assessments of carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Detailed experimental protocols for pivotal studies are provided, and the herbicide's mechanism of action and metabolic fate are illustrated.
Acute Toxicity
This compound-methyl exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.
Table 1: Summary of Acute Toxicity Studies for this compound-Methyl
| Study | Species | Guideline | Endpoint | Value | Classification |
| Acute Oral Toxicity | Rat | OECD 423 | LD50 | > 2000 mg/kg bw | Low Toxicity |
| Acute Dermal Toxicity | Rabbit | OECD 402 | LD50 | > 2000 mg/kg bw | Low Toxicity |
| Acute Inhalation Toxicity | Rat | OECD 403 | LC50 | > 5.0 mg/L | Low Toxicity |
| Skin Irritation | Rabbit | OECD 404 | - | Non-irritant | Not Classified |
| Eye Irritation | Rabbit | OECD 405 | - | Mild irritant | Category 2B |
| Skin Sensitization | Guinea Pig | OECD 406 | - | Non-sensitizer | Not Classified |
Data compiled from multiple sources.
Experimental Protocols
1.1.1 Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
A stepwise procedure was used with a small number of animals per step. The substance was administered orally to a group of fasted animals at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The absence or presence of compound-related mortality or moribundity in the animals dosed at one step determined the next step. Animals were observed for mortality, clinical signs, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.
1.1.2 Skin and Eye Irritation (OECD 404 & 405)
For skin irritation, the test substance was applied to a small area of shaved skin on rabbits for a 4-hour exposure period under a semi-occlusive dressing. Dermal reactions, including erythema and edema, were evaluated at specified intervals after patch removal.[1][2] For eye irritation, a single dose of the test substance was instilled into the conjunctival sac of one eye of the rabbit. The eyes were examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours, and up to 8 days post-instillation.[3]
1.1.3 Skin Sensitization (OECD 406: Buehler Test)
This test assesses the potential of a substance to induce skin sensitization in guinea pigs. It involves an induction phase where the test substance is applied topically to the skin, followed by a challenge phase after a rest period to determine if a hypersensitivity reaction has developed.[4][5][6][7]
Subchronic and Chronic Toxicity
Repeated dose studies in rodents and non-rodents have demonstrated a low order of toxicity for this compound-methyl.
Table 2: Summary of Subchronic and Chronic Toxicity Studies for this compound-Methyl
| Study | Species | Duration | Guideline | NOAEL | LOAEL | Key Findings |
| Subchronic Oral Toxicity | Rat | 90 days | OECD 408 | 12,000 ppm | - | No adverse effects observed up to the limit dose.[8] |
| Subchronic Oral Toxicity | Dog | 90 days | OECD 409 | 9.2 mg/kg bw/day | 18.13 mg/kg/day (males) | Localized skin lesions at the LOAEL.[9] |
| Chronic Toxicity/ Carcinogenicity | Rat | 24 months | OECD 453 | 16,000 ppm (males: 865 mg/kg bw/day, females: 1056 mg/kg bw/day) | - | No evidence of carcinogenicity or significant chronic toxicity.[10] |
| Carcinogenicity | Mouse | 78 weeks | OECD 451 | 8,000 ppm (103 mg/kg bw/day) | - | No evidence of carcinogenicity. Lower body weight gains in females at the highest dose.[8] |
| Chronic Oral Toxicity | Dog | 1 year | OECD 409 | - | 574 mg/kg/day | Minimal local gastric effects at high doses.[11] |
Experimental Protocols
2.1.1 90-Day Oral Toxicity Study in Rodents (OECD 408)
The test substance was administered daily in graduated doses to several groups of rats for 90 days. During this period, animals were observed for signs of toxicity, and body weight and food consumption were recorded. At the end of the study, hematology, clinical biochemistry, and a full histopathological examination of organs and tissues were performed to identify any treatment-related effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).[12][13]
2.1.2 Combined Chronic Toxicity/Carcinogenicity Study (OECD 453)
This long-term study involved administering this compound-methyl to rats in their diet for 24 months. The study was designed to identify potential chronic toxic effects and to assess the carcinogenic potential of the substance. Endpoints evaluated included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of a wide range of tissues from all animals.[14][15]
Genotoxicity
This compound-methyl has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays and has not shown any evidence of mutagenic or clastogenic potential.[10]
Table 3: Summary of Genotoxicity Studies for this compound-Methyl
| Assay | Test System | Guideline | Result |
| Bacterial Reverse Mutation Test (Ames Test) | Salmonella typhimurium and Escherichia coli | OECD 471 | Negative |
| In Vitro Mammalian Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | OECD 473 | Negative |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse | OECD 474 | Negative |
| Unscheduled DNA Synthesis (UDS) | Rat hepatocytes | OECD 482 | Negative |
| HPRT Mutation Test | Mammalian cells | OECD 476 | Negative |
Data compiled from multiple sources.[10]
Experimental Protocols
3.1.1 Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Amino acid-requiring strains of Salmonella typhimurium and Escherichia coli were exposed to this compound-methyl at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix). The test assesses the ability of the substance to induce reverse mutations, restoring the functional capability of the bacteria to synthesize an essential amino acid.
3.1.2 In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, were exposed to the test substance with and without metabolic activation. The cells were then arrested in metaphase, harvested, and analyzed microscopically for structural chromosome aberrations.
3.1.3 In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
Mice were administered this compound-methyl, and bone marrow was collected to assess the frequency of micronucleated polychromatic erythrocytes. An increase in micronuclei would indicate that the substance induced chromosomal damage or damage to the mitotic apparatus.[10]
Reproductive and Developmental Toxicity
Studies on reproductive and developmental toxicity indicate that this compound-methyl does not adversely affect reproductive performance or fetal development.
Table 4: Summary of Reproductive and Developmental Toxicity Studies for this compound-Methyl
| Study | Species | Guideline | NOAEL (Maternal Toxicity) | NOAEL (Developmental/Reproductive Toxicity) | Key Findings |
| Two-Generation Reproduction | Rat | OECD 416 | 16,000 ppm | 16,000 ppm | No treatment-related adverse effects on reproduction or offspring development.[8] |
| Developmental Toxicity | Rat | OECD 414 | 1,000 mg/kg bw/day | 1,000 mg/kg bw/day | No evidence of teratogenicity or embryo-fetal toxicity.[8] |
| Developmental Toxicity | Rabbit | OECD 414 | 1,000 mg/kg bw/day | 1,000 mg/kg bw/day | No evidence of teratogenicity.[8] |
Experimental Protocols
4.1.1 Two-Generation Reproduction Toxicity Study (OECD 416)
The test substance was administered to male and female rats for two generations. The study evaluated the effects on mating, pregnancy, parturition, lactation, and the growth and development of the offspring. Reproductive and developmental parameters were assessed to determine any adverse effects on fertility and reproductive performance.
4.1.2 Prenatal Developmental Toxicity Study (OECD 414)
Pregnant rats and rabbits were administered this compound-methyl during the period of organogenesis. The dams were observed for signs of toxicity, and fetuses were examined for any external, visceral, or skeletal abnormalities to assess the potential for teratogenicity.[16][17][18][19][20]
Neurotoxicity
Based on the available toxicological data from acute, subchronic, and chronic studies, there is no evidence to suggest that this compound-methyl has a neurotoxic potential. Specific neurotoxicity studies have therefore not been deemed necessary.[10]
Mechanism of Action and Metabolism
The primary mode of action of this compound-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This pathway is essential for plants and microorganisms but is not present in animals, which obtain these essential amino acids through their diet. This selectivity is the primary reason for the low toxicity of this compound-methyl to mammals.[21][22][23]
In rats, following oral administration, this compound-methyl is poorly to moderately absorbed and rapidly excreted, primarily in the feces. The majority of the administered dose is excreted unchanged. Metabolism occurs to a limited extent and involves O-demethylation and cleavage of the sulfonylurea bridge.[10][24]
Visualizations
Caption: Mechanism of action of this compound-methyl in plants.
Caption: ADME pathway of this compound-methyl in mammals.
Conclusion
The comprehensive toxicological evaluation of this compound-methyl reveals a compound with low acute and chronic toxicity in mammalian species. It is not genotoxic, carcinogenic, teratogenic, or a reproductive toxicant. Furthermore, it does not exhibit neurotoxic properties. The favorable safety profile of this compound-methyl is primarily attributed to its specific mechanism of action, which targets an enzyme pathway absent in mammals. The available data indicate that under normal conditions of use and exposure, this compound-methyl does not pose a significant risk to human health.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. chemview.epa.gov [chemview.epa.gov]
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- 6. mbresearch.com [mbresearch.com]
- 7. oecd.org [oecd.org]
- 8. govinfo.gov [govinfo.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
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- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 13. oecd.org [oecd.org]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. Acetolactate Synthase-Inhibiting Gametocide Amidosulfuron Causes Chloroplast Destruction, Tissue Autophagy, and Elevation of Ethylene Release in Rapeseed - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mesosulfuron-methyl
Introduction
Mesosulfuron-methyl (B1676312) is a selective, systemic post-emergence herbicide belonging to the sulfonylurea class of chemicals.[1][2] It is primarily utilized for the control of various grass weeds and some broadleaf weeds in cereal crops such as wheat.[1][3] Its efficacy at low application rates makes it a significant tool in modern agriculture.[4] This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, synthesis, and toxicological profile, intended for researchers, scientists, and professionals in drug and pesticide development.
Chemical Structure and Identity
The chemical structure of this compound-methyl is characterized by a sulfonylurea bridge connecting a pyrimidine (B1678525) ring and a benzene (B151609) ring.
-
IUPAC Name: methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate[5]
-
CAS Name: 2-[[[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-[[(methylsulfonyl)amino]methyl]benzoic acid methyl ester[6]
-
SMILES: COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)OC)OC[7]
Physicochemical Properties
The physical and chemical properties of this compound-methyl are critical for understanding its environmental fate and behavior.
| Property | Value | Citations |
| Appearance | Cream-colored solid | [6] |
| Melting Point | 195.4 °C | [3][6] |
| Vapor Pressure (25°C) | 1.1 x 10⁻¹¹ Pa | [6] |
| Dissociation Constant (pKa at 20°C) | 4.35 | [3][9] |
| Log P (Octanol/Water Partition Coefficient) | 1.39 (pH 5), -0.48 (pH 7), -2.06 (pH 9) | [6] |
| Water Solubility (20°C) | 0.007 g/L (pH 5), 0.483 g/L (pH 7), 15.39 g/L (pH 9) | [3][6][9] |
| Organic Solvent Solubility (g/L at 20°C) | Acetone: 13.66, Ethyl acetate: 2.0, Dichloromethane: 3.8, Toluene: 0.013, n-Hexane: <0.0002 | [3][9] |
Mechanism of Action
This compound-methyl's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5][10] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[10] By blocking ALS, this compound-methyl halts protein synthesis and cell division in the shoots and roots of susceptible plants, leading to a cessation of growth and eventual death.[2][5] It is a systemic herbicide, absorbed through both foliage and roots, and translocated throughout the plant.[2][4][10]
Caption: Mechanism of action of this compound-methyl via inhibition of the ALS enzyme.
Chemical Synthesis
The synthesis of this compound-methyl is a multi-step process. One documented route starts with 4-chloro-2-aminobenzoic acid as the primary raw material.[7][11][12] The process involves a sequence of eleven distinct reactions to build the final molecule.[7][12] A simplified overview of this synthetic pathway is presented below.
Caption: Simplified workflow for the synthesis of this compound-methyl.
Metabolism and Pharmacokinetics
Studies in rats have shown that this compound-methyl is moderately to poorly absorbed after oral administration and is rapidly excreted.[13]
-
Excretion: The primary route of elimination is through the feces, accounting for over 93% of the administered dose.[13] A mean of 95.1% of the dose is found in excreta within the first 24 hours.[13]
-
Absorption & Distribution: Following a low oral dose (10 mg/kg), the total amount absorbed was determined to be between 20.2% and 22.8%.[13] Tissue residue levels after 72 hours are generally low.[13]
-
Metabolic Pathway: The majority of the excreted compound is the unchanged parent this compound-methyl (>68%).[13] The main metabolic pathway involves the breakdown of the sulfonylurea bridge. Minor reactions include O-demethylation on the pyrimidine ring and cleavage of the methanesulfonamidomethyl side chain.[13] In tolerant plants like wheat, metabolism is much more rapid, often initiated by P450-mediated O-demethylation, which is a key factor in its selectivity.[14]
Caption: Overview of the primary metabolic pathways for this compound-methyl.
Toxicological Summary
This compound-methyl exhibits low acute toxicity in mammals.[15][16]
| Endpoint | Species | Value | Citations |
| Acute Oral LD₅₀ | Rat | >5000 mg/kg | [6][16] |
| Acute Dermal LD₅₀ | Rat | >5000 mg/kg | [6] |
| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg | [16] |
| Acute Inhalation LC₅₀ | Rat | >1.33 mg/L air | [6] |
| Eye Irritation | Rabbit | Moderate irritant | [2][16] |
| Skin Irritation | Guinea Pig | Mild irritant | [16] |
-
Chronic Toxicity: Long-term feeding studies in rats showed only slight changes in body and organ weights at moderate to high doses.[15] The chronic No-Observed-Adverse-Effect-Level (NOAEL) in male rats was established at 4000 ppm (155 mg/kg/day).[5]
-
Carcinogenicity & Mutagenicity: Multiple studies indicate that this compound-methyl is not carcinogenic or mutagenic.[2][15]
-
Reproductive Effects: No adverse effects on reproduction are considered likely, and the compound is not associated with birth defects in rats.[2][15]
Experimental Protocols
Analysis of this compound-methyl in Water by LC-MS/MS
This protocol provides a general methodology for the quantitative determination of this compound-methyl in surface water, adapted from regulatory methods.[17][18]
1. Principle: Water samples are acidified and enriched using solid-phase extraction (SPE). The analyte is then eluted, and the concentration is determined by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17]
2. Reagents and Materials:
-
This compound-methyl analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetic acid
-
Solid-Phase Extraction (SPE) Cartridges: RP C18
-
Volumetric flasks, pipettes, and vials
3. Sample Preparation:
-
Filter the collected surface water sample to remove particulate matter.
-
Take a known volume of the filtered water sample.
-
Adjust the sample pH to a range of 3-4 using a few drops of acetic acid. This step is critical for efficient retention on the SPE cartridge.[17]
4. Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by passing methanol followed by HPLC-grade water.
-
Load the acidified water sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound-methyl from the cartridge using an acetonitrile/water mixture (e.g., 6:4, v/v).[17]
-
Collect the eluate in a graduated flask and bring it to a final known volume.
5. LC-MS/MS Analysis:
-
Chromatography: Perform separation using a reverse-phase HPLC column (e.g., C8 or C18) with a mobile phase gradient of acetonitrile and water (with an appropriate modifier like formic acid).
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive or negative ion mode. Monitor for specific parent-daughter ion transitions to ensure specificity and quantification.[17]
-
Quantification: Prepare a calibration curve using analytical standards of known concentrations. Determine the concentration of this compound-methyl in the sample by comparing its response to the calibration curve. The Limit of Quantitation (LOQ) for such methods can reach levels as low as 0.05 µg/L.[17][18]
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. nre.tas.gov.au [nre.tas.gov.au]
- 3. This compound-methyl CAS#: 208465-21-8 [m.chemicalbook.com]
- 4. News - What Is Metsulfuron-methyl and Why Itâs Widely Used in Agriculture [bigpesticides.com]
- 5. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound-methyl [drugfuture.com]
- 7. This compound-methyl (Ref: AE F130060) [sitem.herts.ac.uk]
- 8. scbt.com [scbt.com]
- 9. This compound-methyl | 208465-21-8 [chemicalbook.com]
- 10. pomais.com [pomais.com]
- 11. CN106243046A - Preparation method of this compound-methyl - Google Patents [patents.google.com]
- 12. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 13. bayer.com [bayer.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. wsdot.wa.gov [wsdot.wa.gov]
- 16. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
A Comprehensive Technical Guide to the Solubility of Mesosulfuron-Methyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of the herbicide mesosulfuron-methyl (B1676312) in various organic solvents. The information is compiled to assist researchers, chemists, and formulation scientists in understanding its physicochemical properties for application in research, development, and formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of its mode of action and experimental workflows.
Quantitative Solubility Data
The solubility of this compound-methyl in a range of organic solvents at 20°C has been determined and is summarized in the table below. This data is crucial for selecting appropriate solvents for analytical standards, formulation development, and toxicological studies.
| Organic Solvent | Solubility (g/L) at 20°C |
| Acetone | 13.66[1][2][3][4] |
| Acetonitrile | 8.37[1] |
| Methylene Chloride | 3.79 - 3.8[1][2][3][4] |
| Ethyl Acetate | 2.0 - 2.03[1][2][3][4] |
| Toluene | 0.013[1][2][3][4] |
| Isopropanol | 0.096[1] |
| n-Hexane | < 0.00023[1][3][4] |
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
This compound-methyl belongs to the sulfonylurea class of herbicides.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][5][6] This enzyme is critical for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[5][6] These amino acids are essential for protein synthesis and, consequently, plant growth. By blocking ALS, this compound-methyl effectively halts the production of these vital amino acids, leading to the cessation of cell division and eventual death of susceptible plants.[5][7] This pathway is present in plants and microorganisms but not in animals, which accounts for the selective herbicidal activity and low mammalian toxicity.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and Regulation of the Branched-Chain Amino Acids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-Chain Amino Acid Biosynthesis Is Essential for Optimal Growth of Streptococcus thermophilus in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.au.dk [pure.au.dk]
- 5. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. filab.fr [filab.fr]
- 8. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Determination of Mesosulfuron-Methyl in Water by HPLC-MS/MS
**Abstract
This application note details a sensitive and selective method for the quantitative analysis of mesosulfuron-methyl (B1676312) in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described protocol includes a solid-phase extraction (SPE) procedure for sample clean-up and pre-concentration, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and professionals in environmental monitoring and drug development for the reliable determination of this compound-methyl residues at trace levels.
Introduction
This compound-methyl is a sulfonylurea herbicide widely used for the control of grass and broadleaf weeds in cereal crops. Due to its potential to contaminate surface and groundwater, sensitive and specific analytical methods are required for its monitoring to ensure environmental safety and compliance with regulatory limits. This document provides a detailed experimental protocol for the analysis of this compound-methyl in water, leveraging the high selectivity and sensitivity of HPLC-MS/MS.
Experimental Protocols
2.1. Reagents and Materials
-
This compound-methyl analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Acetic acid
-
RP C18 Solid-Phase Extraction (SPE) cartridges
-
0.2 µm syringe filters
2.2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound-methyl analytical standard in acetonitrile to prepare a 1 mg/mL stock solution.[1] Store this solution at 4-8°C in the dark.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of acetonitrile and water.[1] The concentration range for the calibration curve should bracket the expected sample concentrations.
2.3. Sample Preparation (Solid-Phase Extraction)
-
Sample pH Adjustment: Adjust 250 mL of the water sample to a pH of 3-4 by adding a few droplets of acetic acid.[1][2]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[1][3]
-
Sample Loading: Load the pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of approximately 4-5 mL/min.[1]
-
Washing: Wash the cartridge with 10 mL of deionized water to remove interfering substances.[1]
-
Drying: Dry the cartridge by applying a vacuum for 1-2 minutes.[1]
-
Elution: Elute the trapped this compound-methyl from the cartridge with an appropriate volume of acetonitrile/water (e.g., 6:4, v/v) into a collection tube.[1][2]
-
Filtration: Filter the eluate through a 0.2 µm syringe filter into an HPLC vial for analysis.[1]
2.4. HPLC-MS/MS Analysis
The following are typical instrumental conditions. Optimization may be required depending on the specific instrumentation used.
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Thermo Scientific Aquasil C18 column (3.0 mm x 100 mm, 3 µm) or equivalent.[4]
-
Mobile Phase A: Water:Methanol (9:1, v/v) with 10 mM ammonium formate and 120 µL/L formic acid.[4]
-
Mobile Phase B: Water:Methanol (1:9, v/v) with 10 mM ammonium formate and 120 µL/L formic acid.[4]
-
Gradient: A suitable gradient to ensure the separation of this compound-methyl from matrix interferences.
-
Column Temperature: 50°C.[4]
-
Injection Volume: 50 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Source Temperature: 400°C.[4]
-
MRM Transitions: Monitor at least two transitions for quantification and confirmation.[5]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of this compound-methyl in water as reported in various studies.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.005 µg/L | [2] |
| 0.25 ng/mL | [4] | |
| 0.050 µg/L | [6] | |
| Limit of Detection (LOD) | 0.02 µg/L | [6] |
| Recovery | 70-120% | [2][6] |
| Relative Standard Deviation (RSD) | ≤20% | [2][6] |
| Linearity (r²) | > 0.995 | [2] |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the analysis of this compound-methyl in water is depicted in the following diagram.
Caption: Experimental workflow for this compound-methyl analysis.
Conclusion
The HPLC-MS/MS method described provides a robust and reliable approach for the determination of this compound-methyl in water samples. The solid-phase extraction protocol allows for effective sample clean-up and concentration, while the use of tandem mass spectrometry ensures high selectivity and sensitivity. This method is well-suited for routine monitoring of this compound-methyl in various water matrices.
References
Application Notes and Protocols for Mesosulfuron-Methyl in Wheat Weed Control
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of mesosulfuron-methyl (B1676312) in weed control for wheat (Triticum aestivum L.). The information is compiled for research and developmental purposes, focusing on quantitative data, experimental methodologies, and the biochemical mechanisms of action.
Chemical and Formulation Details
This compound-methyl is a selective, post-emergence sulfonylurea herbicide.[1] It is primarily used for the control of grass weeds and some broadleaf weeds in cereal crops.[2][3] For safe and effective use in wheat, it is typically formulated with a safener, mefenpyr-diethyl (B161882), which enhances the metabolic detoxification of the herbicide in the crop, reducing the risk of phytotoxicity.[2][4]
Table 1: Chemical and Formulation Information
| Parameter | Description |
| Active Ingredient | This compound-methyl |
| Chemical Class | Sulfonylurea[1] |
| Mode of Action | Acetolactate synthase (ALS) inhibitor (WSSA/HRAC Group 2)[1] |
| Safener | Mefenpyr-diethyl[2][4] |
| Typical Formulation | Oil Dispersion (OD) or Water Dispersible Granules (WG/WDG) |
Mechanism of Action and Selectivity
This compound-methyl acts by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5] Inhibition of ALS leads to a cessation of cell division and growth in susceptible weeds, ultimately causing their death.[5]
The selectivity of this compound-methyl in wheat is conferred by the safener, mefenpyr-diethyl. Mefenpyr-diethyl enhances the expression of detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, in wheat.[3][6] These enzymes rapidly metabolize and detoxify this compound-methyl in the crop, while the herbicide remains active in the target weeds.
Application Guidelines
For optimal efficacy and crop safety, this compound-methyl should be applied under specific conditions.
Table 2: Application Parameters for this compound-methyl in Wheat
| Parameter | Recommendation |
| Application Timing | Post-emergence, when weeds are at the 2-4 leaf stage.[7] In wheat, apply from the 3-leaf stage up to the jointing stage.[7] |
| Application Rate | 12 - 15 g a.i./ha. Rates may vary based on weed species, growth stage, and environmental conditions.[2] |
| Adjuvants | A non-ionic surfactant (NIS) or methylated seed oil (MSO) is typically required.[1] The addition of a nitrogen source like urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) or ammonium sulfate (B86663) (AMS) can enhance uptake.[1] |
| Spray Volume | 150 - 300 L/ha for ground application.[8] |
| Rainfastness | Typically rainfast within 2-4 hours of application. |
| Environmental Conditions | Apply to actively growing weeds. Avoid application during periods of crop stress (e.g., drought, frost, extreme temperatures). |
Weed Control Spectrum and Efficacy
This compound-methyl provides control of a range of grass and broadleaf weeds commonly found in wheat fields.
Table 3: Weed Control Efficacy of this compound-methyl in Wheat
| Weed Species | Scientific Name | Efficacy (%) | Notes |
| Grassy Weeds | |||
| Wild Oat | Avena fatua | 90 - 98[9] | Highly effective. |
| Annual Ryegrass | Lolium rigidum | Suppression | May require tank mixing for complete control. |
| Black-grass | Alopecurus myosuroides | Variable | Resistance has been reported. |
| Brome Grass | Bromus spp. | Suppression to good control | Efficacy varies by species. |
| Canary Grass | Phalaris spp. | Good to excellent | |
| Broadleaf Weeds | |||
| Cleavers | Galium aparine | Up to 100[9] | Excellent control. |
| Chickweed | Stellaria media | Good to excellent | |
| Wild Mustard | Sinapis arvensis | 95[9] | Highly effective. |
| Shepherd's Purse | Capsella bursa-pastoris | Good to excellent | |
| Corn Poppy | Papaver rhoeas | 96[9] | Very good control. |
Efficacy can be influenced by weed size, environmental conditions, and the presence of herbicide resistance.
Experimental Protocols
Protocol for Efficacy Evaluation of this compound-methyl
This protocol outlines a standard methodology for conducting field trials to evaluate the efficacy of this compound-methyl for weed control in wheat.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[10]
-
Plot Size: Minimum of 2 x 5 meters.
-
Treatments:
-
Untreated control (weedy check).
-
This compound-methyl at three rates (e.g., 10, 12, and 15 g a.i./ha) + safener + recommended adjuvant.
-
A commercial standard herbicide for comparison.
-
Weed-free control (manual weeding).
-
2. Trial Establishment and Maintenance:
-
Site Selection: A field with a uniform and representative weed population.
-
Wheat Cultivar: Use a locally adapted and commercially relevant wheat variety.
-
Sowing: Sow wheat at the recommended seed rate and row spacing for the region.
-
Fertilization and Irrigation: Follow standard agronomic practices for the region.
3. Herbicide Application:
-
Timing: Apply post-emergence when the majority of target weeds are at the 2-4 leaf stage and wheat is at the 3-leaf to early tillering stage.
-
Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Application Volume: 200-300 L/ha.
-
Environmental Conditions: Record temperature, humidity, and wind speed at the time of application.
4. Data Collection:
-
Weed Density: Count the number of individuals of each weed species per unit area (e.g., 0.25 m²) before and at 14, 28, and 56 days after treatment (DAT).
-
Weed Biomass: Harvest the above-ground biomass of each weed species from a defined area at 56 DAT, dry to a constant weight, and record the dry weight.
-
Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = complete crop death).
-
Wheat Yield: Harvest the grain from the central rows of each plot at maturity, adjust for moisture content, and calculate the yield ( kg/ha ).
-
Yield Components: Measure parameters such as the number of spikes per unit area, number of grains per spike, and 1000-grain weight.
5. Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA).
-
Use a suitable mean separation test (e.g., Tukey's HSD or Duncan's Multiple Range Test) to compare treatment means at a significance level of p ≤ 0.05.
Protocol for Phytotoxicity Assessment
This protocol details a greenhouse or controlled environment study to assess the phytotoxicity of this compound-methyl on wheat.
1. Plant Material and Growth Conditions:
-
Wheat Cultivar: Use a known sensitive and a known tolerant wheat cultivar, if available.
-
Potting Medium: A sterile, well-drained soil or potting mix.
-
Growth Conditions: Maintain controlled temperature (e.g., 20/15°C day/night), light (e.g., 16-hour photoperiod), and humidity.
2. Experimental Design:
-
Design: Completely Randomized Design (CRD) with at least five replications.
-
Treatments:
-
Untreated control.
-
This compound-methyl at 1x, 2x, and 4x the recommended field rate.
-
The safener mefenpyr-diethyl should be included in the formulation.
-
3. Herbicide Application:
-
Apply treatments at the 3-4 leaf stage of wheat using a laboratory track sprayer for uniform application.
4. Data Collection and Analysis:
-
Visual Injury Assessment: Rate phytotoxicity symptoms (stunting, chlorosis, necrosis) at 3, 7, 14, and 21 DAT on a 0-100% scale.
-
Growth Parameters: Measure plant height and shoot fresh and dry weight at 21 DAT.
-
Physiological and Biochemical Assays (at 7 and 14 DAT):
-
Chlorophyll (B73375) Content: Extract chlorophyll with a solvent (e.g., acetone (B3395972) or ethanol) and measure absorbance using a spectrophotometer.
-
Electrolyte Leakage: Measure the electrical conductivity of leaf disc leachates to assess membrane damage.
-
Malondialdehyde (MDA) Content: Quantify lipid peroxidation by measuring MDA levels using the thiobarbituric acid reactive substances (TBARS) assay.
-
Proline Content: Determine proline concentration as an indicator of stress.
-
Antioxidant Enzyme Activity: Assay the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD).
-
5. Data Analysis:
-
Analyze data using ANOVA and a suitable mean separation test.
-
Dose-response curves can be generated to determine the GR50 (the dose causing 50% growth reduction).
Resistance Management
The repeated use of ALS-inhibiting herbicides like this compound-methyl can lead to the selection of resistant weed biotypes. To mitigate this risk, the following resistance management strategies are recommended:
-
Rotate Herbicides: Use herbicides with different modes of action in successive seasons or as tank mixtures.
-
Tank Mixtures: Combine this compound-methyl with herbicides having a different mode of action to control a broader weed spectrum and reduce selection pressure.
-
Cultural Practices: Employ integrated weed management (IWM) practices such as crop rotation, tillage, and competitive crop cultivars.
-
Scout Fields: Regularly monitor fields for weed escapes and test suspected resistant populations.
Conclusion
This compound-methyl, when used in combination with the safener mefenpyr-diethyl, is an effective herbicide for the post-emergence control of many grass and broadleaf weeds in wheat. Adherence to recommended application guidelines, including proper timing, rate, and the use of adjuvants, is crucial for maximizing efficacy and ensuring crop safety. The implementation of robust experimental protocols is essential for generating reliable data for research and development. Furthermore, proactive resistance management strategies are vital for the long-term sustainability of this herbicide technology.
References
- 1. awiner.com [awiner.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Seed dressing with mefenpyr-diethyl as a safener for this compound-methyl application in wheat: The evaluation and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant resistance to acetolactate synthase-inhibiting herbicides - Advances in Weed Science [awsjournal.org]
- 8. Diagnosing Herbicide Injury on Field Crops [ag.purdue.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
Application Notes and Protocols for Soil Residue Analysis of Mesosulfuron-Methyl
These application notes provide a detailed protocol for the determination of mesosulfuron-methyl (B1676312) residues in soil samples. The methodology covers sample collection, preparation, extraction, and analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound-methyl is a sulfonylurea herbicide used for controlling grass and broadleaf weeds in cereal crops. Due to its persistence in soil, it is crucial to monitor its residue levels to assess potential risks to subsequent crops and the environment. This document outlines a validated protocol for the extraction and quantification of this compound-methyl in soil.
Experimental Protocols
The overall workflow for the analysis of this compound-methyl in soil samples is depicted in the diagram below.
2.1. Sample Collection and Preparation
-
Soil Sampling : Collect soil samples from the desired field locations at a depth of 0-15 cm using a soil auger.[1]
-
Sample Preparation : Air-dry the collected soil samples at room temperature, gently crush them, and pass them through a 2 mm sieve to ensure homogeneity.[1]
-
Storage : Store the prepared soil samples in sealed polyethylene (B3416737) bags in a cool, dry place until extraction.[1]
2.2. Extraction of this compound-Methyl
Several extraction techniques can be employed, with ultrasonic-assisted extraction being a common and efficient method.
-
Weighing : Accurately weigh 10-50 g of the prepared soil sample into a 250 mL Erlenmeyer flask.
-
Solvent Addition : Add a suitable volume of extraction solvent. Acetonitrile is a commonly used solvent. For instance, 40 mL of acetonitrile can be used for a 10 g soil sample.[2] Other studies have used mixtures like methanol (B129727) and water (70:30 v/v)[3] or 80% methanol containing 0.5% glacial acetic acid.[1]
-
Extraction :
-
Filtration : Filter the extract through a Buchner funnel or by centrifugation to separate the soil particles from the solvent.
2.3. Clean-up
A clean-up step is often necessary to remove interfering co-extractives from the soil matrix. Solid Phase Extraction (SPE) is a widely used technique.
-
SPE Cartridge Conditioning : Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading : Load the filtered extract onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a solvent that removes interferences but retains this compound-methyl.
-
Elution : Elute the retained this compound-methyl with a suitable solvent, such as a mixture of acetonitrile and water (e.g., 6:4, v/v).[4]
-
Concentration and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.
2.4. Analytical Determination
2.4.1. HPLC-UV Analysis
-
Chromatographic Conditions :
-
Quantification : Prepare a calibration curve by injecting standard solutions of this compound-methyl of known concentrations. The concentration of this compound-methyl in the soil samples is determined by comparing the peak area with the calibration curve.
2.4.2. LC-MS/MS Analysis
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
-
Chromatographic Conditions : Similar to HPLC-UV, using a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water, often with additives like formic acid.
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound-methyl.
-
-
Quantification : Quantification is achieved using a calibration curve prepared with standard solutions. Matrix-matched standards may be necessary to compensate for matrix effects.[8][9]
Data Presentation
The following table summarizes the quantitative data from various studies on this compound-methyl analysis in soil.
| Analytical Method | Fortification Level (mg/kg) | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| HPLC-UV | 0.25 | 86.0 | - | - | [1] |
| 0.50 | 83.0 | - | - | [1] | |
| 1.00 | 84.2 | - | - | [1] | |
| LC-MS/MS | 0.01 - 1.0 | 74 - 98 | - | 0.01 | [8] |
| GC (after derivatization) | - | >70 | 0.1 (µg/mL) | 0.2 (µg/g) | [10][11] |
| Ultrasonic Assisted Extraction (UAE) | - | 89.80 - 101.20 | - | - | [2] |
| Liquid Solid Extraction (LSE) | - | 83.40 - 94.75 | - | - | [2] |
Note : LOD (Limit of Detection) and LOQ (Limit of Quantification) values can vary depending on the specific instrumentation and matrix conditions.
Signaling Pathways and Logical Relationships
While signaling pathways are not directly relevant to soil residue analysis, the logical relationship of the analytical process is detailed in the experimental workflow diagram (Figure 1). This diagram illustrates the sequential steps from sample acquisition to final data reporting, providing a clear visual guide for researchers.
References
- 1. isws.org.in [isws.org.in]
- 2. researchgate.net [researchgate.net]
- 3. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation [mdpi.com]
- 4. epa.gov [epa.gov]
- 5. Metsulfuron methyl [cipac.org]
- 6. tandfonline.com [tandfonline.com]
- 7. cipac.org [cipac.org]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic method for residue analysis of metsulfuron methyl from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Formulations of Mesosulfuron-Methyl Herbicide: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of common research formulations of the herbicide mesosulfuron-methyl (B1676312). It includes detailed application notes, comparative data on different formulation types, and step-by-step experimental protocols for their preparation and evaluation.
Introduction to this compound-Methyl and its Formulations
This compound-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of grass and broadleaf weeds in wheat fields.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] The efficacy of this compound-methyl is significantly influenced by its formulation, which affects its stability, dispersibility, and bioavailability. The most common formulations investigated for this compound-methyl are Oil Dispersions (OD), Water-dispersible Granules (WG), and Suspo-emulsions (SE).
Comparative Overview of this compound-Methyl Formulations
The choice of formulation can significantly impact the performance and handling characteristics of this compound-methyl. Below is a summary of the typical compositions and properties of the most common formulation types.
| Parameter | Oil Dispersion (OD) | Water-dispersible Granules (WG) | Suspo-emulsion (SE) |
| Active Ingredient (this compound-methyl) | 0.6 - 3% w/w[3][4] | Up to 90% w/w (typical for WGs) | Variable, contains both solid and liquid AIs |
| Primary Carrier | Oil-based solvent (e.g., Naphtha, Methyl Oleate)[4][5] | Solid inert fillers (e.g., Kaolin, Silica) | Water |
| Key Adjuvants | Dispersants (e.g., di-2-ethylhexylphosphine oxide bitter edible plant sodium sulfonate), Wetting agents (e.g., ammonium (B1175870) lauryl sulfate), Thickeners (e.g., Xanthan gum)[4] | Dispersing/binding agents, Wetting agents, Antifoams, Stabilizers | Emulsifiers, Dispersants, Wetting agents, Thickeners, Antifreeze |
| Physical Form | Liquid | Solid granules | Liquid |
| Advantages | Enhanced foliar adhesion and rainfastness, suitable for water-sensitive active ingredients.[3] | High active ingredient loading, non-dusty, easy to handle and measure. | Combines active ingredients with different solubilities, broadens the spectrum of activity.[2] |
| Disadvantages | Can be more complex to manufacture. | Can be costly to produce, potential for slow disintegration if not well-formulated. | Complex to formulate and maintain stability due to the presence of both suspended and emulsified phases.[2] |
Experimental Protocols
The following sections provide detailed protocols for the laboratory-scale preparation and evaluation of this compound-methyl formulations.
Formulation Preparation
This protocol is adapted from a patented formulation.[4]
Materials:
-
This compound-methyl technical grade (e.g., 95% purity)
-
Dispersant (e.g., di-2-ethylhexylphosphine oxide bitter edible plant sodium sulfonate)
-
Wetting agent (e.g., ammonium lauryl sulfate)
-
Thickener (e.g., xanthan gum)
-
Solvent (e.g., Naphtha)
-
Colloid mill
-
Sand mill
-
High-shear mixer
Procedure:
-
Premixing: In a suitable vessel, combine the solvent (82.0% w/w), dispersant (6.0% w/w), and wetting agent (2.0% w/w). Mix thoroughly until all components are fully dissolved.
-
Dispersion: While stirring, slowly add the this compound-methyl technical (0.6% w/w) and any other solid active ingredients to the solvent-adjuvant mixture. Continue mixing until a homogenous suspension is formed.
-
Preliminary Grinding: Pass the suspension through a colloid mill to reduce the initial particle size and improve the homogeneity of the mixture.
-
Fine Grinding: Further reduce the particle size by passing the mixture through a sand mill. The target particle size should be a D50 of 2-5 µm.[6]
-
Thickening: Transfer the milled suspension to a mixing vessel. Slowly add the thickener (2.0% w/w) while mixing with a high-shear mixer. Continue mixing until the desired viscosity is achieved and the thickener is fully dispersed.
-
Filtration: Filter the final product through a 100-mesh sieve to remove any large particles or agglomerates.
This protocol outlines a general method for producing WGs via fluid bed granulation.
Materials:
-
This compound-methyl technical grade
-
Wetting agent
-
Dispersing agent
-
Binder
-
Inert filler (e.g., kaolin)
-
Fluid bed granulator
-
Jet mill
Procedure:
-
Dry Milling and Blending: Combine the this compound-methyl technical, wetting agent, dispersing agent, and inert filler in the desired ratios. Mill the mixture using a jet mill to achieve a fine, homogenous powder with a particle size of 1-10 µm.
-
Granulation: Transfer the blended powder into the product bowl of a fluid bed granulator.
-
Fluidization: Start the fluidization process by passing heated air through the powder bed. The airflow rate should be sufficient to suspend the particles in a fluid-like state.
-
Binder Spraying: Prepare a binder solution by dissolving the binder in water. Spray the binder solution onto the fluidized powder at a controlled rate. The liquid droplets will cause the fine particles to agglomerate and form granules.
-
Drying: After the binder solution has been sprayed, continue to pass heated air through the granule bed to dry the product to a moisture content of 1-2%.
-
Sieving: Sieve the dried granules to obtain the desired particle size fraction (e.g., 200-900 micrometers).
Formulation Evaluation
This protocol simulates the long-term stability of a formulation under accelerated conditions.[7][8]
Materials:
-
Formulated this compound-methyl product
-
Suitable sealed containers (e.g., glass vials with screw caps)
-
Oven capable of maintaining a constant temperature of 54 ± 2 °C
-
Analytical equipment for determining the active ingredient concentration (e.g., HPLC)
Procedure:
-
Initial Analysis: Before storage, analyze the formulation for its initial active ingredient content and relevant physicochemical properties (e.g., suspensibility, pH).
-
Sample Preparation: Transfer a known amount of the formulation into a suitable container and seal it tightly.
-
Storage: Place the sealed container in an oven set at 54 ± 2 °C for 14 days.
-
Equilibration: After 14 days, remove the container from the oven and allow it to cool to room temperature.
-
Final Analysis: Once cooled, re-analyze the formulation for its active ingredient content and the same physicochemical properties measured initially.
-
Evaluation: Compare the initial and final results to assess the degradation of the active ingredient and any changes in the physical properties of the formulation.
This protocol provides a method for determining the particle size distribution of a formulation.[9][10]
Materials:
-
This compound-methyl formulation
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
-
Dispersant liquid (appropriate for the formulation type, e.g., oil for OD, water for WG)
-
Ultrasonic bath
Procedure:
-
Sample Preparation: Prepare a dilute suspension of the formulation in the appropriate dispersant liquid. The concentration should be optimized to achieve an obscuration level within the instrument's recommended range.
-
Dispersion: To break up any agglomerates, sonicate the sample suspension in an ultrasonic bath for a specified time (e.g., 2-5 minutes).
-
Measurement: Introduce the dispersed sample into the laser diffraction instrument.
-
Data Acquisition: Perform the particle size measurement according to the instrument's standard operating procedure.
-
Analysis: Analyze the resulting particle size distribution data to determine key parameters such as the D10, D50, and D90 values.
This protocol is a general method for assessing the herbicidal efficacy of different this compound-methyl formulations.
Materials:
-
This compound-methyl formulations to be tested
-
Susceptible weed species (e.g., wild oat - Avena fatua)
-
Crop species (e.g., wheat - Triticum aestivum)
-
Pots (e.g., 10 cm diameter)
-
Potting mix (e.g., sandy loam soil)
-
Greenhouse with controlled temperature and light conditions
-
Laboratory track sprayer
Procedure:
-
Planting: Fill pots with potting mix and sow a predetermined number of weed and crop seeds (e.g., 5-10 seeds per pot).
-
Growth: Grow the plants in a greenhouse under controlled conditions (e.g., 20-25°C, 16-hour photoperiod) until they reach the 2-3 leaf stage.
-
Herbicide Application: Prepare spray solutions of the different this compound-methyl formulations at a range of doses (including a non-treated control). Apply the herbicides to the plants using a laboratory track sprayer calibrated to deliver a specific volume.
-
Evaluation: After a set period (e.g., 21 days), visually assess the plants for herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = plant death).
-
Data Collection: Harvest the above-ground biomass of the plants, dry it in an oven, and record the dry weight.
-
Data Analysis: Analyze the dose-response data to determine the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) for each formulation.
Visualizations
Caption: Components of different this compound-methyl formulations.
Caption: Experimental workflow for formulation and evaluation.
Caption: Mode of action of this compound-methyl.
References
- 1. This compound-methyl (Ref: AE F130060) [sitem.herts.ac.uk]
- 2. apvma.gov.au [apvma.gov.au]
- 3. WO2017092477A1 - Process for preparing novel crystalline form of this compound-methyl and use thereof - Google Patents [patents.google.com]
- 4. CN105454268A - Dispersible oil suspension of this compound-methyl, florasulam and clodinafop-propargyl composite herbicide as well as preparation method of dispersible oil suspension - Google Patents [patents.google.com]
- 5. UA148379U - METHOD OF PREPARATION OF HERBICIDE COMPOSITION IN THE FORM OF OIL DISPERSION - Google Patents [patents.google.com]
- 6. OIL DISPERSION PESTICIDES. WHAT IS SUCCESSFUL OD FORMULATION. [michberk.com]
- 7. laboratuar.com [laboratuar.com]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. bettersizeinstruments.com [bettersizeinstruments.com]
- 10. worldagroforestry.org [worldagroforestry.org]
Application Note: Analysis of Mesosulfuron-Methyl in Soil Samples
Introduction
Mesosulfuron-methyl (B1676312) is a widely used sulfonylurea herbicide for the control of grass and broadleaf weeds in cereal crops. Due to its potential for persistence in soil and subsequent impact on rotational crops, sensitive and reliable analytical methods are required for its monitoring in environmental samples. This application note details a robust and validated method for the quantitative determination of this compound-methyl in soil using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for environmental monitoring, residue analysis, and ensuring agricultural sustainability.
Principle
The method involves the extraction of this compound-methyl from soil samples using an optimized QuEChERS protocol. The soil sample is first hydrated and then extracted with acetonitrile (B52724) containing acetic acid. A subsequent salting-out step with magnesium sulfate (B86663) and sodium acetate (B1210297) induces phase separation. The supernatant is then cleaned up using dispersive solid-phase extraction (d-SPE) with a combination of primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in positive electrospray ionization (ESI+) mode, operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
Data Presentation
The following table summarizes the quantitative performance data of the analytical method for this compound-methyl in soil, compiled from various studies.
| Parameter | Result | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [1][2] |
| 0.2 µg/kg | [3][4][5] | |
| Average Recovery | 74-98% | [1][2] |
| 89.80-101.20% (UAE) | [6] | |
| Relative Standard Deviation (RSD) | 1-11% | [1][2] |
| Linearity (R²) | ≥ 0.99 | [1] |
Experimental Protocols
Sample Preparation and Extraction (QuEChERS)
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.
-
Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. Add 10 mL of deionized water and vortex for 30 seconds to hydrate (B1144303) the soil.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube. Cap the tube tightly and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of anhydrous sodium acetate to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Supernatant Collection: Carefully transfer the upper acetonitrile layer into a clean tube.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take a 6 mL aliquot of the acetonitrile extract and transfer it into a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 150 mg of C18 sorbent.
-
Shaking and Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: Transfer a 1 mL aliquot of the cleaned extract into a vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10 mM acetic acid/methanol, 90:10 v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 250 x 2 mm, 5 µm particle size) is suitable.[7]
-
Mobile Phase:
-
Gradient Elution: A linear gradient can be employed, for example, starting with 100% A, decreasing to 50% A in 3 minutes, then to 0% A in the next 27 minutes.[7]
-
Flow Rate: 0.2 mL/min[7]
-
Injection Volume: 50 µL[7]
-
Ionization Mode: ESI Positive (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor ion to specific product ions for this compound-methyl. The specific MRM transitions and collision energies should be optimized for the instrument in use.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound-methyl in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Validation and Residue Analysis of this compound-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
Application Note: Preparation of Mesosulfuron-Methyl Standard Solutions for Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Mesosulfuron-methyl (B1676312) is a sulfonylurea herbicide used for the post-emergence control of grass and broad-leaved weeds in cereal crops.[1] Accurate quantitative analysis of this compound-methyl in various matrices, such as soil, water, and agricultural products, is crucial for environmental monitoring, residue analysis, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are common analytical techniques for this purpose.[2][3][4][5] The preparation of precise and stable standard solutions is a critical prerequisite for developing reliable and accurate chromatographic methods. This document provides detailed protocols for the preparation of this compound-methyl stock and working standard solutions.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound-methyl is essential for selecting appropriate solvents and ensuring solution stability.
Table 1: Physicochemical Properties of this compound-Methyl
| Property | Value |
|---|---|
| CAS Number | 208465-21-8 |
| Molecular Formula | C₁₇H₂₁N₅O₉S₂ |
| Molecular Weight | 503.5 g/mol |
| Appearance | White to off-white powder/crystals[1][6] |
| pKa | 4.35 (at 20 °C)[1] |
| Solubility in Water (g/L at 20°C) | 0.007 (pH 5), 0.483 (pH 7), 15.39 (pH 9)[1] |
| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 13.66, Dichloromethane: 121, Methanol: 7.3, Acetonitrile (B52724): High[1][2] |
Table 2: Recommended Concentrations for Standard Solutions
| Solution Type | Solvent System | Typical Concentration Range |
|---|---|---|
| Stock Solution | Acetonitrile or Acetonitrile/Methanol (1:1, v/v)[7][8] | 1000 µg/mL (1 mg/mL) |
| Working Standards | Acetonitrile/Water (e.g., 1:1 or 6:4, v/v)[7][8] | 0.01 - 10 µg/mL (HPLC-UV) 0.04 - 250 ng/mL (LC-MS/MS)[3][7] |
| Internal Standard | Acetonitrile | Phenyl sulphone (9.0 g in 1000 mL)[2] |
Experimental Protocols
Safety Precautions: Handle this compound-methyl analytical standard and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of this compound-Methyl Stock Standard Solution (1000 µg/mL)
This protocol describes the preparation of a primary stock solution, which will be used to generate calibration and working standards.
Materials and Reagents:
-
This compound-methyl analytical standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
100 mL Class A volumetric flask
-
Analytical balance (readable to 0.01 mg)
-
Spatula
-
Weighing paper/boat
-
Ultrasonic bath
-
Amber glass storage bottle
Procedure:
-
Weighing: Accurately weigh approximately 100 mg of the this compound-methyl analytical standard (w) onto a weighing paper. Record the exact weight to four decimal places.
-
Transfer: Carefully transfer the weighed standard into a 100 mL Class A volumetric flask.
-
Dissolution: Add approximately 70 mL of HPLC-grade acetonitrile to the volumetric flask.
-
Sonication: Place the flask in an ultrasonic bath for 10-15 minutes to ensure the complete dissolution of the standard.[2]
-
Dilution to Volume: Allow the solution to return to room temperature. Once equilibrated, add acetonitrile to the flask until the meniscus reaches the 100 mL calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Calculation: Calculate the exact concentration of the stock solution using the following formula: Concentration (µg/mL) = (Weight of standard (mg) × Purity (%)) / Volume of flask (mL) × 1000
-
Storage: Transfer the stock solution to a labeled amber glass bottle. Store in a refrigerator at 4-8°C.[7] The stock solution is generally stable for at least one month under these conditions.[2]
Protocol 2: Preparation of Working Standard Solutions for Calibration
This protocol uses the stock solution prepared above to create a series of working standards for generating a calibration curve (e.g., for an HPLC-UV method).
Materials and Reagents:
-
This compound-methyl stock solution (1000 µg/mL)
-
HPLC-grade acetonitrile
-
HPLC-grade deionized water
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
-
0.2 µm or 0.45 µm PTFE syringe filters
-
Autosampler vials
Procedure:
-
Intermediate Standard (Optional but Recommended): Prepare a 100 µg/mL intermediate standard by pipetting 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and diluting to volume with acetonitrile. This simplifies the preparation of low-concentration working standards.
-
Serial Dilution: Prepare a series of working standards by diluting the stock or intermediate solution. The diluent should be the same as the initial mobile phase of the chromatographic method (e.g., acetonitrile/water, 1:1 v/v). An example dilution scheme is provided in Table 3.
-
Homogenization: After each dilution step, cap and invert the volumetric flask multiple times to ensure thorough mixing.
-
Filtration: Before transferring to autosampler vials, filter each working standard solution through a 0.2 µm or 0.45 µm PTFE syringe filter to remove any particulate matter.[2]
-
Storage: Working standards should be prepared fresh daily for optimal accuracy.[2] If necessary, they can be stored for short periods (up to 24 hours) at 4-8°C in tightly sealed vials.[2][9]
Table 3: Example Dilution Scheme for Calibration Standards
| Target Concentration (µg/mL) | Initial Solution | Volume of Initial Solution | Final Volume (mL) | Diluent |
|---|---|---|---|---|
| 10.0 | 100 µg/mL Intermediate | 1.0 mL | 10 | Acetonitrile/Water (1:1) |
| 5.0 | 100 µg/mL Intermediate | 0.5 mL | 10 | Acetonitrile/Water (1:1) |
| 1.0 | 100 µg/mL Intermediate | 0.1 mL | 10 | Acetonitrile/Water (1:1) |
| 0.5 | 10.0 µg/mL Working Std. | 2.5 mL | 50 | Acetonitrile/Water (1:1) |
| 0.1 | 10.0 µg/mL Working Std. | 0.5 mL | 50 | Acetonitrile/Water (1:1) |
Workflow Visualization
The following diagram illustrates the logical flow for the preparation of this compound-methyl standard solutions.
Caption: Workflow for preparing stock and working standard solutions of this compound-methyl.
References
- 1. This compound-methyl CAS#: 208465-21-8 [m.chemicalbook.com]
- 2. cipac.org [cipac.org]
- 3. researchgate.net [researchgate.net]
- 4. Metsulfuron methyl [cipac.org]
- 5. epa.gov [epa.gov]
- 6. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Application Notes and Protocols: Mesosulfuron-methyl in Combination with Mefenpyr-diethyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the herbicide mesosulfuron-methyl (B1676312) in combination with the safener mefenpyr-diethyl (B161882). This document details the biochemical and physiological basis of their interaction, provides quantitative data on their application, and outlines detailed protocols for experimental evaluation.
Introduction
This compound-methyl is a potent sulfonylurea herbicide widely used for the post-emergence control of grass weeds in cereal crops, particularly wheat.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] This inhibition leads to the cessation of cell division and ultimately, plant death.[1]
While highly effective against target weeds, this compound-methyl can exhibit phytotoxicity to the crop itself. To mitigate this, it is commonly formulated with the safener mefenpyr-diethyl.[3] Mefenpyr-diethyl enhances the crop's tolerance by accelerating the metabolic detoxification of this compound-methyl.[1] This safening effect is primarily achieved through the upregulation of key enzymatic systems, including cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs), which rapidly break down the herbicide into non-toxic metabolites within the crop plant but not in the target weeds.[4]
Data Presentation
Table 1: Efficacy of this compound-methyl in Combination with Mefenpyr-diethyl on Herbicide Tolerance (GR₅₀ Values)
The following table summarizes the 50% growth reduction (GR₅₀) values for this compound-methyl with and without the safener mefenpyr-diethyl on wheat and a target weed species. A higher GR₅₀ value indicates greater tolerance.
| Species | Treatment | This compound-methyl GR₅₀ (g a.i./ha) | Fold Increase in Tolerance | Reference |
| Wheat (Triticum aestivum) | This compound-methyl alone | 2.13 | - | [3] |
| This compound-methyl + Mefenpyr-diethyl (Foliar Spray) | 14.93 | 7.01 | [3] | |
| This compound-methyl + Mefenpyr-diethyl (Seed Dressing) | 46.43 | 21.80 | [3] | |
| Tausch's goatgrass (Aegilops tauschii) | This compound-methyl alone | 1.89 | - | [3] |
| This compound-methyl + Mefenpyr-diethyl (Foliar Spray) | 14.76 | 7.81 | [3] |
Table 2: Application Rates and Efficacy of this compound-methyl + Mefenpyr-diethyl for Weed Control in Wheat
This table provides recommended application rates and observed weed control efficiency for various weed species in wheat.
| Target Weed Species | This compound-methyl Rate (g a.i./ha) | Mefenpyr-diethyl Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Wild Oat (Avena fatua) | 7.8 - 10.1 | 15.6 - 20.2 | 92 - 98 | [2] |
| Wild Oat (Avena fatua) | Not Specified | Not Specified | 98 | [5] |
| Sterile Oat (Avena sterilis) | Not Specified | Not Specified | 94 | [5] |
| Annual Ryegrass (Lolium rigidum) | 15 | 30 | >90 | [1] |
| Blackgrass (Alopecurus myosuroides) | 15 | 30 | >90 | [1] |
| Brome Grass (Bromus diandrus) | 15 | 30 | Suppression | [1] |
| Canada thistle (Cirsium arvense) | Not Specified | Not Specified | 90 | [5] |
| Wild Mustard (Sinapis arvensis) | Not Specified | Not Specified | 95 | [5] |
| Corn Poppy (Papaver rhoeas) | Not Specified | Not Specified | 96 | [5] |
| Cleavers (Galium aparine) | Not Specified | Not Specified | 100 | [5] |
| Canarygrass (Phalaris brachystachys) | Not Specified | Not Specified | 100 | [5] |
| Corn Buttercup (Ranunculus arvensis) | Not Specified | Not Specified | 100 | [5] |
Signaling Pathways and Mechanisms
The safening mechanism of mefenpyr-diethyl involves the induction of a complex signaling pathway that leads to the enhanced expression of detoxification genes in wheat. This pathway is initiated by the perception of the safener molecule, which triggers a cascade of events culminating in the increased synthesis of GST and CYP450 enzymes. These enzymes then rapidly metabolize this compound-methyl, rendering it harmless to the crop.
Caption: Safening mechanism of mefenpyr-diethyl in wheat.
Experimental Protocols
Whole-Plant Bioassay for Efficacy and Crop Safety Evaluation
This protocol is designed to assess the herbicidal efficacy of this compound-methyl and the safening effect of mefenpyr-diethyl on wheat under controlled conditions.
Materials:
-
Seeds of wheat and target weed species (e.g., Avena fatua, Lolium rigidum)
-
Pots (e.g., 10 cm diameter) filled with a suitable potting mix
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
This compound-methyl and mefenpyr-diethyl formulations
-
Research track sprayer calibrated to deliver a precise volume (e.g., 450 L/ha)[3]
-
Balance, measuring cylinders, and other standard laboratory equipment
Procedure:
-
Plant Culture: Sow 5-10 seeds of wheat or the target weed species per pot. After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot).
-
Growth Conditions: Maintain the plants in a growth chamber or greenhouse with a 16/8 hour light/dark cycle, a temperature of 20-25°C, and adequate watering.
-
Herbicide Application: Apply the herbicide treatments when the plants reach the 2-3 leaf stage. Prepare a range of this compound-methyl concentrations, both alone and in combination with a fixed concentration of mefenpyr-diethyl. A non-treated control should be included.
-
Treatment Groups (Example):
-
Control (no treatment)
-
This compound-methyl at various rates (e.g., 0, 1, 2, 4, 8, 16 g a.i./ha)
-
This compound-methyl at various rates + mefenpyr-diethyl at a constant rate (e.g., 30 g a.i./ha)
-
-
Data Collection: At 14 and 21 days after treatment (DAT), visually assess crop injury and weed control using a 0-100% scale (0 = no effect, 100 = complete death). At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Calculate the GR₅₀ values for each treatment using a suitable statistical software package by fitting a log-logistic dose-response curve to the dry weight data.
Caption: Workflow for whole-plant bioassay.
In Vivo Acetolactate Synthase (ALS) Activity Assay
This assay measures the in vivo activity of the ALS enzyme, the target of this compound-methyl.
Materials:
-
Plant material (fresh leaf tissue) from treated and control plants
-
Extraction buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.0), 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% (v/v) glycerol, 1 mM thiamine (B1217682) pyrophosphate, and 10 µM FAD.
-
Reaction buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 10 mM magnesium chloride, 1 mM thiamine pyrophosphate, and 10 µM FAD.
-
Stopping solution: 6 N H₂SO₄
-
Creatine (B1669601) solution (0.5% w/v)
-
α-naphthol solution (5% w/v in 2.5 N NaOH)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Extraction: Homogenize 0.5 g of fresh leaf tissue in 2 mL of ice-cold extraction buffer. Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Enzyme Reaction: In a microcentrifuge tube, mix 50 µL of the enzyme extract with 100 µL of the reaction buffer. Incubate at 37°C for 60 minutes.
-
Stopping the Reaction: Add 25 µL of 6 N H₂SO₄ to stop the reaction.
-
Acetoin (B143602) Conversion: Incubate the mixture at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.
-
Color Development: Add 150 µL of 0.5% creatine solution and 150 µL of 5% α-naphthol solution. Incubate at 60°C for 15 minutes to allow for color development.
-
Measurement: Centrifuge the tubes at 12,000 x g for 5 minutes. Measure the absorbance of the supernatant at 530 nm.
-
Calculation: Calculate the specific activity of ALS as µmol of acetoin formed per milligram of protein per hour.
Glutathione S-Transferase (GST) Activity Assay
This protocol measures the activity of GST, a key enzyme in the detoxification of this compound-methyl.
Materials:
-
Plant material (fresh leaf tissue)
-
Extraction buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM EDTA
-
Assay buffer: 100 mM potassium phosphate buffer (pH 6.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)
-
Reduced glutathione (GSH) solution (e.g., 100 mM in water)
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Extraction: Homogenize 0.5 g of fresh leaf tissue in 2 mL of ice-cold extraction buffer. Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing 930 µL of assay buffer, 20 µL of 100 mM GSH, and 20 µL of 100 mM CDNB.
-
Blank Measurement: Use a cuvette with the reaction mixture but without the enzyme extract to zero the spectrophotometer at 340 nm.
-
Enzyme Reaction: Add 30 µL of the enzyme extract to the cuvette containing the reaction mixture. Mix by inverting.
-
Kinetic Measurement: Immediately start recording the increase in absorbance at 340 nm for 5 minutes at 30-second intervals.
-
Calculation: Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹ cm⁻¹). One unit of GST activity is defined as the amount of enzyme that catalyzes the conjugation of 1.0 µmol of CDNB with GSH per minute.
Cytochrome P450 (CYP450) Activity Assay
This is a general protocol for measuring CYP450 activity, which should be optimized for wheat.
Materials:
-
Plant material (fresh leaf tissue)
-
Microsome extraction buffer: e.g., 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 10 mM dithiothreitol (B142953) (DTT), and 20% (v/v) glycerol.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
CYP450 substrate (e.g., a fluorescent probe substrate or a substrate that produces a quantifiable metabolite)
-
Appropriate analytical equipment (e.g., fluorometer, HPLC, or LC-MS/MS)
Procedure:
-
Microsome Isolation: Homogenize leaf tissue in ice-cold extraction buffer. Filter the homogenate and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris. Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the pellet in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the microsomal fraction.
-
Enzyme Reaction: In a reaction vessel, combine the microsomal fraction, the NADPH regenerating system, and the CYP450 substrate in a suitable buffer.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Analysis: Stop the reaction (e.g., by adding a solvent). Analyze the formation of the product using the appropriate analytical technique.
-
Calculation: Calculate the CYP450 activity as the rate of product formation per milligram of microsomal protein per minute.
Herbicide Dissipation Study using LC-MS/MS
This protocol outlines the procedure for determining the rate of this compound-methyl dissipation in plant tissues.
Materials:
-
Treated plant samples collected at various time points
-
Liquid nitrogen
-
Acetonitrile (ACN)
-
Formic acid
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB)
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Collection: Collect plant samples (e.g., whole shoots) at different time intervals after herbicide application (e.g., 0, 1, 3, 7, 14, and 21 days). Immediately freeze the samples in liquid nitrogen and store at -80°C until analysis.
-
Extraction:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen.
-
Weigh 2 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN containing 1% formic acid.
-
Add 2 g of NaCl.
-
Vortex vigorously for 1 minute and then centrifuge at 5,000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Filter the final supernatant through a 0.22 µm filter.
-
Analyze the sample using an LC-MS/MS system equipped with a suitable column (e.g., C18) and operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound-methyl.
-
-
Data Analysis: Plot the concentration of this compound-methyl over time and calculate the dissipation half-life (DT₅₀) using first-order kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound Rate and Formulation on Wild Oat (Avena Fatua) Control and Malt Barley Tolerance | Weed Technology | Cambridge Core [cambridge.org]
- 3. Seed dressing with mefenpyr-diethyl as a safener for this compound-methyl application in wheat: The evaluation and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ispecjournal.com [ispecjournal.com]
Application Notes and Protocols for Quantifying Mesosulfuron-Methyl Residues in Grain and Straw
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of mesosulfuron-methyl (B1676312) residues in grain and straw samples. The protocols are based on established and validated analytical techniques, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) following a QuEChERS-based extraction, and an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods described.
Table 1: Method Performance for this compound-Methyl Analysis by LC-MS/MS (QuEChERS)
| Matrix | Spiking Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |
| Wheat Grain | 0.01, 0.02, 0.05, 0.1, 1 | 74-98 | 1-11 | 0.01 |
| Wheat Straw | 0.01, 0.02, 0.05, 0.1, 1 | 74-98 | 1-11 | 0.01 |
Data compiled from studies utilizing an optimized QuEChERS method.[1][2][3]
Table 2: Residue Levels of this compound-Methyl in Field Trials
| Location/Trial | Matrix | Application Rate (g a.i./ha) | Residue Level (mg/kg) | Reference |
| Hubei, China | Wheat Straw | Not Specified | 0.015 | [1][2] |
| Shaanxi, China | Wheat Straw | Not Specified | <0.01 | [1][2] |
| 10 Regions (various) | Wheat Grain & Straw | Recommended Dosage | Mostly <0.01 | [1][2] |
| Hebei & Hubei, China | Wheat Grain | 8.1 - 13.5 | <0.02 | [4] |
| Northern Europe | Wheat Grain | Not Specified | <0.01 | [5] |
| Northern Europe | Wheat Straw | Not Specified | <0.05 | [5] |
| Southern Europe | Wheat Grain | Not Specified | <0.01 | [5] |
| Southern Europe | Wheat Straw | Not Specified | <0.05 - 0.06 | [5] |
| 18 European Trials | Wheat Grain | 15 | Not Detectable | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound-Methyl using QuEChERS and LC-MS/MS
This protocol is an optimized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry, which is a highly sensitive and selective technique for residue analysis.[1][2][3]
1. Sample Preparation:
-
Homogenize representative samples of grain or straw.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile (B52724) (1% formic acid can be used to maintain acidic herbicides in a non-ionized state) to the centrifuge tube.[3]
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) and C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 5 minutes.
4. Final Sample Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.
-
The filtrate is now ready for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for this compound-methyl.
-
Protocol 2: Quantification of this compound-Methyl using Solvent Extraction and HPLC-UV
This protocol provides an alternative method using High-Performance Liquid Chromatography with a UV detector. While generally less sensitive than LC-MS/MS, it can be a robust method for residue analysis.[4][7]
1. Sample Preparation:
-
Grind grain or straw samples into a fine powder.
2. Extraction:
-
Weigh 20 g of the powdered sample into a flask.
-
Add 80 mL of a methanol (B129727) and deionized water solution (80:20, v/v) containing 0.5% glacial acetic acid.[7]
-
Shake on a horizontal shaker for 1 hour.
-
Filter the extract through Whatman No. 1 filter paper with activated charcoal. Repeat this step twice.[7]
-
Partition the collected filtrate three times with 50 mL of dichloromethane (B109758).
-
Collect the dichloromethane layer and concentrate it to approximately 3 mL using a rotary vacuum evaporator.
3. Column Cleanup:
-
Prepare a glass column (e.g., 2 cm i.d. x 30 cm long) packed with a mixture of Florisil (2 g) and activated charcoal (0.5 g), sandwiched between layers of anhydrous sodium sulfate (4 g).[7]
-
Pre-wash the column with methanol.
-
Add the concentrated extract to the top of the column and elute with methanol.
-
Collect the eluent and concentrate to dryness on a rotary vacuum evaporator.
-
Dissolve the final residue in 5 mL of methanol for HPLC analysis.
4. HPLC-UV Analysis:
-
Instrumentation: Shimadzu HPLC with a UV detector or equivalent.[7]
-
Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Methanol:water (70:30, v/v) containing 1% glacial acetic acid.[7]
-
Flow Rate: 1 mL/min.[7]
-
Detection Wavelength: 230 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Retention Time: Approximately 4.3 minutes for this compound-methyl under these conditions.[7]
Visualizations
Caption: Workflow for this compound-Methyl analysis using QuEChERS and LC-MS/MS.
References
- 1. Method Validation and Residue Analysis of this compound-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry [agris.fao.org]
- 2. Method Validation and Residue Analysis of this compound-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Study on the Residue dynamics of this compound-methyl in wheat and soil | Semantic Scholar [semanticscholar.org]
- 5. bayer.com [bayer.com]
- 6. apvma.gov.au [apvma.gov.au]
- 7. isws.org.in [isws.org.in]
Application of Mesosulfuron-Methyl in Oil-Dispersible Granule (OD) Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesosulfuron-methyl (B1676312) is a selective, post-emergence sulfonylurea herbicide highly effective for the control of grass and broadleaf weeds in cereal crops.[1][2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[1][3][4] This inhibition leads to the cessation of cell division and growth, ultimately causing plant death. The oil-dispersible granule (OD) formulation is a modern delivery system for water-sensitive active ingredients like this compound-methyl.[5] This formulation type offers several advantages, including improved stability of the active ingredient, enhanced foliar adhesion and rainfastness, and built-in adjuvancy from the oil carrier.[5]
These application notes provide detailed protocols for the preparation, characterization, and efficacy testing of this compound-methyl OD formulations, intended to guide researchers in the development and evaluation of this advanced herbicidal product.
Data Presentation
Physicochemical Properties of a this compound-Methyl OD Formulation
| Property | Typical Value | Method Reference |
| Appearance | Brown liquid, free from extraneous matter | Visual Inspection |
| Active Ingredient Content | 30 g/L this compound-methyl | LC-MS/MS[6] |
| Safener Content | 90 g/L Mefenpyr-diethyl | LC-MS/MS |
| Density | 1.04 g/mL at 20°C | CIPAC MT 3 |
| pH (1% suspension in water) | 5.9 | CIPAC MT 75.3 |
| Flash Point | >100°C | Setaflash Closed Cup |
| Pourability | Residue < 5% | CIPAC MT 148.1 |
| Dispersion Stability (after 30 min) | Minimum 70% in suspension | CIPAC MT 180 |
| Wet Sieve Test (75 µm sieve) | Maximum 2.0% retained | CIPAC MT 185 |
| Storage Stability (14 days at 54°C) | < 5% degradation of active ingredient | CIPAC MT 46.3 |
Herbicidal Efficacy of this compound-Methyl OD on Target Weeds
| Target Weed | Growth Stage at Application | Application Rate (g a.i./ha) | Control Efficacy (%) |
| Wild Oats (Avena fatua) | 2-4 leaves | 12-18 | 85-95 |
| Annual Ryegrass (Lolium rigidum) | 2-4 leaves | 12-18 | 80-90 (suppression) |
| Brome Grass (Bromus diandrus) | 1-3 leaves | 12-18 | 75-85 (suppression) |
| Annual Phalaris (Phalaris paradoxa) | 2-4 leaves | 12-18 | 85-95 |
| Chickweed (Stellaria media) | 2-4 leaves | 12-18 | 90-98 |
Experimental Protocols
Protocol 1: Preparation of this compound-Methyl Oil-Dispersible Granule (OD) Formulation
Objective: To prepare a stable OD formulation containing 30 g/L of this compound-methyl.
Materials:
-
This compound-methyl technical grade (purity >95%)
-
Mefenpyr-diethyl (safener)
-
Non-aqueous solvent (e.g., methylated seed oil, aromatic solvent)
-
Non-aqueous dispersant (e.g., polymeric dispersant)
-
Emulsifier blend (for spontaneous emulsion in water)
-
Rheology modifier (e.g., organoclay, fumed silica)
-
Bead mill
-
High-shear homogenizer
-
Stirrer
Procedure:
-
Preparation of the Oil Phase: In a suitable vessel, combine the non-aqueous solvent, the dispersant, and the emulsifier blend. Stir until a homogeneous solution is obtained.
-
Dispersion of Active Ingredient: While stirring the oil phase, slowly add the technical-grade this compound-methyl and the mefenpyr-diethyl. Continue stirring until the solids are wetted and a coarse suspension is formed.
-
Wet Milling: Transfer the coarse suspension to a bead mill. Mill the suspension until the desired particle size is achieved (typically a D50 of 2-5 µm). Monitor the particle size distribution periodically using a laser diffraction particle size analyzer.
-
Addition of Rheology Modifier: Transfer the milled suspension to a mixing vessel. While mixing with a high-shear homogenizer, gradually add the rheology modifier to achieve the desired viscosity and prevent sedimentation.
-
Homogenization: Continue to homogenize the mixture until the rheology modifier is fully dispersed and the final formulation is uniform.
-
Quality Control: Analyze the final formulation for active ingredient content, particle size distribution, viscosity, and other physicochemical properties as listed in the data table.
Protocol 2: Physicochemical Characterization of the OD Formulation
Objective: To assess the physical and chemical stability of the prepared this compound-methyl OD formulation.
Methods:
-
Active Ingredient Content: Utilize a validated LC-MS/MS method.[6] Prepare a standard curve of this compound-methyl. Dilute a known weight of the OD formulation in a suitable solvent (e.g., acetonitrile) and analyze by LC-MS/MS.
-
Particle Size Analysis: Use laser diffraction to determine the particle size distribution of the suspended this compound-methyl.
-
Pourability: Following CIPAC MT 148.1, determine the amount of formulation remaining in a container after a standardized pouring procedure.
-
Dispersion Stability: According to CIPAC MT 180, dilute the OD formulation in standard hard water and allow it to stand for a specified time. Measure the amount of active ingredient that remains suspended.
-
Accelerated Storage Stability: Store the formulation at an elevated temperature (e.g., 54°C for 14 days) as per CIPAC MT 46.3. After storage, re-evaluate the active ingredient content, pourability, and dispersion stability to assess any degradation or changes in physical properties.
Protocol 3: Greenhouse Efficacy Testing
Objective: To evaluate the herbicidal efficacy of the this compound-methyl OD formulation on target weed species.
Materials:
-
Pots filled with a standard potting mix
-
Seeds of target weed species (e.g., Avena fatua, Lolium rigidum)
-
Greenhouse with controlled temperature and light conditions
-
Laboratory track sprayer
-
This compound-methyl OD formulation
Procedure:
-
Plant Propagation: Sow seeds of the target weed species in pots and grow them in the greenhouse.
-
Herbicide Application: When the weeds reach the appropriate growth stage (typically 2-4 leaves), apply the this compound-methyl OD formulation using a laboratory track sprayer calibrated to deliver a specific volume.[7] A range of doses should be applied to determine the dose-response relationship. Include an untreated control for comparison.
-
Experimental Design: The experiment should be arranged in a completely randomized design with multiple replications (e.g., 4-5) for each treatment.
-
Post-Treatment Care: Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Efficacy Assessment: At specified intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control compared to the untreated control. At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight to quantify the reduction in biomass.
Visualizations
Caption: Signaling pathway of this compound-Methyl's herbicidal action.
Caption: Workflow for developing and evaluating this compound-Methyl OD.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pomais.com [pomais.com]
- 4. News - What Is Metsulfuron-methyl and Why Itâs Widely Used in Agriculture [bigpesticides.com]
- 5. Oil dispersion (OD) formulations | Croda Agriculture [crodaagriculture.com]
- 6. epa.gov [epa.gov]
- 7. Low Effectiveness of Prosulfocarb and this compound-Methyl + Iodosulfuron-Methyl against Vulpia myuros - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mesosulfuron-Methyl Resistance in Grass Weeds
This technical support center provides researchers, scientists, and professionals in weed science and drug development with detailed troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming mesosulfuron-methyl (B1676312) resistance in grass weeds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-methyl?
A1: this compound-methyl is a sulfonylurea herbicide that belongs to the Group B herbicides (WSSA Group 2). Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[3] By inhibiting ALS, this compound-methyl halts cell division and growth in susceptible plants, leading to their eventual death.
Q2: What are the main mechanisms by which grass weeds develop resistance to this compound-methyl?
A2: Grass weeds primarily develop resistance to this compound-methyl through two mechanisms: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[4][5][6]
-
Target-Site Resistance (TSR): This occurs due to genetic mutations in the ALS gene, which alters the herbicide's binding site on the enzyme.[4][5] Common mutations include amino acid substitutions at positions like Pro-197 or Trp-574, which prevent this compound-methyl from effectively inhibiting the enzyme.[1][7][8] TSR often confers a high level of resistance to sulfonylurea herbicides.[8]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic resistance, where the weed plant rapidly detoxifies the herbicide using enzymes like cytochrome P450 monooxygenases (P450s) or glutathione (B108866) S-transferases (GSTs).[4][7] This mechanism can lead to cross-resistance against herbicides with different modes of action.[7]
Troubleshooting Experimental Results
Q3: My whole-plant dose-response assay shows survival of the suspected resistant population at high doses, but I'm unsure how to quantify the resistance level. What are the next steps?
A3: To quantify resistance, you need to calculate the Resistance Index (RI). This is achieved by comparing the herbicide dose that causes 50% growth reduction (GR₅₀) in the resistant (R) population to the GR₅₀ of a known susceptible (S) population. The RI is a ratio calculated as: RI = GR₅₀ (Resistant) / GR₅₀ (Susceptible) .
A high RI value (e.g., >10) is a strong indicator of resistance. For example, a black-grass population in one study showed a 33-fold resistance to this compound-methyl.[1][8] Similarly, resistance indices in Lolium spp. have been reported to range from 8 to 70.[7][9]
Data Presentation: Dose-Response of Grass Weeds to this compound-Methyl
| Weed Species | Population | GR₅₀ (g a.i. ha⁻¹) | Resistance Index (RI) | Reference |
| Alopecurus myosuroides | Susceptible (HN-06) | 1.38 | - | [1][8][10] |
| Alopecurus myosuroides | Resistant (HN-14) | 45.59 | 33.0 | [1][8][10] |
| Lolium spp. | Susceptible | (Baseline) | - | [7][9] |
| Lolium spp. | Resistant Range | (Varies) | 8 - 70 | [7][9] |
Q4: I've sequenced the ALS gene in my resistant population but found no known resistance-conferring mutations (e.g., at Pro-197 or Trp-574). Does this mean the population is not resistant?
A4: Not necessarily. The absence of a target-site mutation strongly suggests that the resistance mechanism is NTSR, most likely enhanced metabolic detoxification.[7] To investigate this, you should conduct a synergist study. Pre-treat a subset of the resistant plants with an inhibitor of P450 enzymes, such as malathion (B1675926), before applying this compound-methyl.[7] If the addition of malathion significantly reduces the GR₅₀ value and makes the plants more susceptible to the herbicide, it provides strong evidence for P450-mediated metabolic resistance.[7]
Q5: My in-vitro ALS enzyme assay results are inconsistent or show low activity for both susceptible and resistant extracts. What could be wrong?
A5: Several factors can lead to poor results in an in-vitro ALS assay. Consider the following troubleshooting steps:
-
Tissue Quality: Use only fresh, young leaf tissue, as it has the highest enzyme activity. Harvested tissue should be immediately frozen in liquid nitrogen to prevent protein degradation.[11]
-
Extraction Buffer: Ensure your extraction buffer is ice-cold and contains the necessary components (e.g., protease inhibitors, PVPP) to maintain enzyme stability. The pH must be optimal for the target species.
-
Enzyme Stability: The ALS enzyme is notoriously unstable. Keep the enzyme extract on ice at all times and use it immediately after preparation.[11]
-
Reagent Preparation: Confirm the concentrations of all reagents, including the substrate (pyruvate), cofactors, and colorimetric reagents (creatine and α-naphthol).[11] Prepare these solutions fresh.
-
Incubation Times and Temperatures: Adhere strictly to the specified incubation times and temperatures for the enzymatic reaction, decarboxylation, and color development steps.[11] Deviations can significantly impact the final absorbance reading.
Detailed Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the GR₅₀ (the dose required for 50% growth reduction) for susceptible and potentially resistant weed populations.
1. Seed Collection and Plant Growth:
- Collect mature seeds from the suspected resistant weed population and a known susceptible population of the same species.[12]
- Sow seeds in pots or trays filled with a standard potting mix. Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night, 16-hour photoperiod).[12]
2. Herbicide Application:
- When plants reach the 2-3 leaf stage, thin them to a uniform number per pot (e.g., 4-5 plants).[12]
- Prepare a range of this compound-methyl doses. A typical range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate. Include a recommended adjuvant as specified on the product label.
- Apply the herbicide using a laboratory track sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha).[13]
3. Data Collection and Analysis:
- Four weeks after treatment, visually assess plants for injury (0% = no effect, 100% = plant death).[12]
- Harvest the above-ground biomass for each pot.
- Dry the biomass in an oven at 60-70°C for 72 hours and record the dry weight.
- Express the dry weight of each treated pot as a percentage of the untreated control (0 dose) for that population.
- Use statistical software (e.g., R with the 'drc' package, SigmaPlot) to fit the data to a four-parameter log-logistic dose-response curve to calculate the GR₅₀ value for each population.[8]
Protocol 2: In-Vitro ALS Enzyme Activity Assay
This assay directly measures the effect of this compound-methyl on the activity of the extracted ALS enzyme to determine the I₅₀ (the concentration required for 50% enzyme inhibition).
1. Enzyme Extraction:
- Harvest 1-2 grams of fresh, young leaf tissue from both resistant and susceptible plants. Immediately freeze in liquid nitrogen.[11]
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[11]
- Add 5-10 mL of ice-cold enzyme extraction buffer (e.g., potassium phosphate (B84403) buffer with pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and protease inhibitors).
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]
- Carefully collect the supernatant containing the crude ALS enzyme extract. Keep on ice.[11]
2. Enzyme Assay (Colorimetric Method):
- Prepare a reaction mixture in a microplate. Each well should contain the enzyme extract, reaction buffer, and necessary cofactors.
- Add a range of this compound-methyl concentrations to the wells (e.g., 0, 0.01, 0.1, 1, 10, 100, 500 µM).[14]
- Initiate the reaction by adding the substrate (sodium pyruvate).
- Incubate the plate at a controlled temperature (e.g., 37°C) for 60 minutes.[11]
- Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also begins the decarboxylation of acetolactate to acetoin.[11]
- Incubate at 60°C for 15 minutes.[11]
3. Color Development and Measurement:
- Add creatine (B1669601) solution, followed by α-naphthol solution to each well.[11]
- Incubate at 60°C for another 15 minutes to allow the color to develop.[11]
- Measure the absorbance at 525 nm using a microplate reader.[11]
4. Data Analysis:
- Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control (0 concentration).
- Plot the % inhibition against the log of the this compound-methyl concentration and fit the data to a sigmoidal dose-response curve to determine the I₅₀ value. The RI can be calculated as I₅₀ (Resistant) / I₅₀ (Susceptible).
References
- 1. researchgate.net [researchgate.net]
- 2. apvma.gov.au [apvma.gov.au]
- 3. horizonepublishing.com [horizonepublishing.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 7. Diversified Resistance Mechanisms in Multi-Resistant Lolium spp. in Three European Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
identifying mesosulfuron-methyl phytotoxicity symptoms in crops
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and understand phytotoxicity symptoms in crops related to mesosulfuron-methyl (B1676312) exposure during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-methyl and what is its primary mode of action?
A1: this compound-methyl is a selective, post-emergent herbicide belonging to the sulfonylurea class.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxy acid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4] By blocking the ALS enzyme, this compound-methyl halts cell division and plant growth, ultimately leading to plant death.[1][3]
Q2: What are the typical visual symptoms of this compound-methyl phytotoxicity in susceptible crops?
A2: Following application, susceptible plants absorb the herbicide through their foliage. Visual symptoms progress sequentially and are typically slow to develop, appearing 7 to 14 days after application.[5][6] Key symptoms include:
-
Growth Cessation: The first sign is the stoppage of growth shortly after application.[3]
-
Chlorosis (Yellowing): New growth, in particular, will appear yellow.[5][6]
-
Necrosis (Tissue Death): The yellowed foliage eventually turns brown and dies.[5][6]
-
Stunting: Overall plant height and biomass are significantly reduced.[7][8]
-
Red/Purple Veins: In some crops like soybeans, leaf veins may turn red or purple, a symptom characteristic of ALS inhibitor herbicides.[6]
-
Scorched Appearance: In ornamental plants like oaks, leaves can appear "fried" or "scorched," accompanied by stem dieback.[9]
Q3: Which crops are most susceptible to this compound-methyl injury?
A3: this compound-methyl is primarily designed for selective use in cereal crops like winter wheat, durum wheat, and barley.[1] However, even these crops can experience phytotoxicity under certain conditions. Non-target broadleaf crops are generally highly susceptible. For example, oilseed rape (canola) and legumes are sensitive to even low concentrations of this compound-methyl residues in the soil.[10]
Q4: What factors can increase the risk of phytotoxicity in tolerant crops like wheat?
A4: Several factors can influence crop safety and increase the likelihood of injury, even in registered crops:
-
Environmental Stress: Abnormal conditions such as drought, excess soil moisture, or extreme cold can enhance crop sensitivity and potential for damage.[5]
-
Application Rate: Exceeding the recommended application dose significantly increases the risk of phytotoxicity.[7][11]
-
Soil Properties: The herbicide's persistence and bioavailability are affected by soil pH, moisture, and temperature. Breakdown is slower in alkaline, dry, and cold soils, leading to a higher risk of injury to rotational crops.[12][13]
-
Tank Mixtures: Mixing this compound-methyl with certain other chemicals, such as organophosphate insecticides (e.g., malathion, methyl parathion), can lead to unacceptable crop phytotoxicity.[5]
-
Crop Growth Stage: Applications should be made within the recommended growth stages for the specific crop to ensure maximum safety.[5]
Troubleshooting Guide
If you suspect this compound-methyl phytotoxicity in your experimental crops, follow this guide to diagnose the issue.
Step 1: Observe and Document Symptoms
-
What to look for: Stunting, yellowing (chlorosis) of new growth, browning/death (necrosis) of tissue, and reddish leaf veins.
-
Action: Take high-resolution photos of affected plants, comparing them to healthy control plants. Note the distribution of symptoms across the plant and within the experimental setup (e.g., are edges more affected?).
Step 2: Review Application and Experimental Records
-
Check Herbicide Used: Confirm that a product containing this compound-methyl was applied.
-
Verify Application Rate: Was the correct dose applied? Over-application is a common cause of phytotoxicity.[7]
-
Note the Timing: When was the application made relative to the crop's growth stage?
-
Review Tank Mixes: Were other chemicals mixed with the herbicide? Check for known antagonistic interactions.[5]
Step 3: Analyze Environmental and Soil Conditions
-
Weather: Were there any extreme weather events (frost, drought, waterlogging) around the time of application?[5]
-
Soil pH: Is the soil pH alkaline? Higher pH increases the herbicide's persistence and potential for injury.[12][13]
-
Soil Moisture & Temperature: Cool and dry conditions slow the chemical's degradation.[12]
Step 4: Conduct Early Diagnostic Tests (Biochemical Markers)
-
For early diagnosis before visual symptoms are fully apparent (e.g., within 5 days of application), certain biochemical markers can be indicative of stress. In wheat seedlings, this compound-methyl exposure has been shown to cause:
-
A significant increase in malondialdehyde (MDA) and proline (Pro) content.[14]
-
A significant increase in soluble sugar content.[14]
-
A significant decrease in the chlorophyll (B73375) fluorescence parameter Fv/Fm.[14]
-
A reduction in root tips, total root length, and total root volume.[14]
-
The following workflow can help visualize the troubleshooting process:
Quantitative Data on this compound-Methyl Phytotoxicity
The following tables summarize quantitative data from studies on crop injury caused by this compound-methyl.
Table 1: Effect of this compound-Methyl on Wheat Seedling Health Indicators
| Application Rate (g/hm²) | MDA Content Change | Proline (Pro) Content Change | Soluble Sugar Content Change | Fv/Fm Change |
| 9 | No significant change | No significant change | Significantly Higher | Significantly Lower |
| 27 | Significantly Higher | Significantly Higher | Significantly Higher | Significantly Lower |
| 45 | Significantly Higher | Significantly Higher | Significantly Higher | Significantly Lower |
| Data synthesized from a dose-response experiment on wheat seedlings. Changes are relative to an untreated control.[14] |
Table 2: Documented Yield Loss in Cereal Cultivars
| Crop | Herbicide | Observed Yield Loss | Source |
| Wheat (various cultivars) | Metsulfuron-methyl (B1676535) | 3% - 15% | [15] |
| Barley (various cultivars) | Metsulfuron-methyl | 3% - 15% | [15] |
| Note: This data is for metsulfuron-methyl, a closely related sulfonylurea herbicide, indicating the potential sensitivity of different cultivars to this chemical class.[15] |
Experimental Protocols
Protocol: Greenhouse Bioassay for Assessing this compound-Methyl Phytotoxicity
This protocol outlines a standard method for evaluating crop phytotoxicity in a controlled greenhouse environment.
1. Objective: To determine the dose-dependent phytotoxic effects of this compound-methyl on a specific crop species by assessing visual injury, biomass reduction, and key physiological indicators.
2. Materials:
-
Certified seeds of the test crop (e.g., wheat, barley, or a sensitive indicator species like lentils).
-
Pots (e.g., 15 cm diameter) filled with a standardized potting mix or field soil.
-
Technical grade this compound-methyl and appropriate formulation reagents.
-
Precision analytical balance and volumetric flasks.
-
Calibrated laboratory sprayer with a flat-fan nozzle.
-
Greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Ruler, calipers, and a SPAD meter or chlorophyll fluorometer.
-
Drying oven.
3. Experimental Design:
-
Use a completely randomized design with at least four replications per treatment.
-
Treatments should include an untreated control and a range of this compound-methyl concentrations, typically including the recommended field rate (1x), half the rate (0.5x), and double the rate (2x) to simulate overlaps.[16]
4. Procedure:
-
Planting: Sow a fixed number of seeds (e.g., 5-10) in each pot at a uniform depth. Thin seedlings to a consistent number (e.g., 3-5) per pot after emergence.
-
Growth: Allow plants to grow to the appropriate stage for herbicide application (e.g., 2-4 leaf stage for cereals).[1][17]
-
Herbicide Application: Prepare stock solutions and dilute to final concentrations. Apply the herbicide evenly to the foliage using the calibrated laboratory sprayer. Ensure the untreated control is sprayed with the carrier solution only.
-
Post-Application Care: Return pots to the greenhouse and maintain optimal growing conditions. Water plants at the soil level to avoid washing the herbicide off the leaves.
5. Data Collection and Assessment:
-
Visual Phytotoxicity Rating: At 7, 14, and 21 days after treatment (DAT), visually assess each pot for injury. Use a percentage scale where 0% = no effect and 100% = complete plant death. Assess for stunting, chlorosis, and necrosis.
-
Physiological Measurements (Optional): At an early time point (e.g., 5-7 DAT), measure chlorophyll content (SPAD meter) or chlorophyll fluorescence (Fv/Fm).[14]
-
Biomass Measurement: At the end of the experiment (e.g., 21 or 28 DAT), carefully excise the above-ground shoot material from each pot. Place the shoots in labeled paper bags and dry in an oven at 70°C for 72 hours or until a constant weight is achieved. Record the dry weight.
6. Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA). If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Calculate the percentage of biomass reduction for each treatment relative to the untreated control.
Mode of Action Signaling Pathway
The following diagram illustrates the biochemical pathway disrupted by this compound-methyl.
References
- 1. This compound-methyl: A Selective Post-Emergent Herbicide for Grass Weed Control [jindunchemical.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. pomais.com [pomais.com]
- 4. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdms.net [cdms.net]
- 6. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 9. FOR332/FR400: Metsulfuron-Methyl-Containing Herbicides Potentially Damaging Ornamentals when Applied to Turfgrass [edis.ifas.ufl.edu]
- 10. Causes of phytotoxicity of metsulfuron-methyl bound residues in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nre.tas.gov.au [nre.tas.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. Early diagnosis of this compound-methyl phytotoxicity on wheat [nyxxb.cn]
- 15. grdcfinalreports.cerdi.edu.au [grdcfinalreports.cerdi.edu.au]
- 16. pp1.eppo.int [pp1.eppo.int]
- 17. Frontiers | Effects of the Herbicide Metsulfuron-Methyl on a Plant Community, Including Seed Germination Success in the F1 Generation [frontiersin.org]
Technical Support Center: Optimizing Mesosulfuron-Methyl Efficacy
This center provides researchers, scientists, and drug development professionals with technical guidance for using mesosulfuron-methyl (B1676312). Content is organized into frequently asked questions for general knowledge and a troubleshooting guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound-methyl?
This compound-methyl is a sulfonylurea herbicide. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] This inhibition retards cell division in the shoots and roots, leading to weed death.[1]
Q2: How do soil properties fundamentally affect this compound-methyl's efficacy?
The efficacy and persistence of this compound-methyl in soil are significantly influenced by soil pH, organic matter content, texture (clay content), and moisture.[1][3][4] Acidic conditions promote faster chemical hydrolysis, a primary degradation pathway, while higher organic matter and clay content increase adsorption, potentially reducing the amount of herbicide available for weed uptake.[1][3][5]
Q3: What is the role of soil pH in the degradation and mobility of this compound-methyl?
Soil pH is a critical factor. This compound-methyl, a weak acid, degrades much faster in acidic soils (low pH) through chemical hydrolysis.[1][2][6] In alkaline soils (high pH), degradation is slower and relies more on microbial activity.[7] Furthermore, the herbicide is more soluble and mobile in alkaline conditions, increasing the potential for leaching.[1][3]
Q4: How does soil organic matter influence the herbicide's availability?
Higher soil organic matter content generally decreases the phytotoxicity of this compound-methyl.[3][8] Organic matter provides binding sites for the herbicide, a process known as adsorption. This binding reduces the concentration of this compound-methyl in the soil solution, making it less available for uptake by weed roots.[8]
Q5: What impact does soil moisture have on herbicide performance?
Soil moisture affects this compound-methyl in two main ways. Firstly, adequate moisture is necessary for active weed growth, which is required for effective herbicide uptake.[9][10] Applying the herbicide to drought-stressed weeds can result in poor control.[9][10] Secondly, higher soil moisture can enhance both microbial and chemical degradation of the herbicide.[1][11] Conversely, dry conditions can reduce microbial degradation, leading to greater persistence and potential for carryover to subsequent crops.[7]
Troubleshooting Guide
Q1: I'm observing poor weed control after application. What are the likely causes?
Several factors could be at play. Consider the following:
-
Weed Growth Stage: The herbicide is most effective on young, actively growing weeds. Application to weeds that are too mature or under environmental stress (drought, cold) will reduce efficacy.[9]
-
Soil Conditions: Extreme soil pH, high organic matter, or very dry conditions can reduce the herbicide's availability and effectiveness.[9]
-
Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides.[9] This should be confirmed through a resistance assay.[9]
-
Application Error: Ensure the application rate was correct and the equipment was properly calibrated.
Q2: My results are inconsistent between different soil types in my greenhouse experiment. Why?
This is a common issue directly related to how soil properties interact with the herbicide.
-
Check Soil pH and Organic Matter: A soil with a lower pH (acidic) will degrade the herbicide faster than a soil with a higher pH (alkaline), reducing its residual activity.[1][6] Similarly, a soil with high organic matter or clay content will adsorb more herbicide, making it less available for plant uptake compared to a sandy soil.[5][12][13]
-
Standardize Soil Moisture: Ensure that moisture levels are consistent across all soil types, as this affects both weed growth and herbicide degradation.[4][11]
Q3: I suspect herbicide carryover is affecting my rotational crops. How can I confirm this and what soil factors are responsible?
Herbicide carryover and damage to sensitive rotational crops can occur, especially in certain soil types.
-
Confirmation: The most reliable method is a soil bioassay.[14] Collect soil from the suspected field and grow a highly sensitive indicator species (e.g., lentils, sugar beets) to observe for injury symptoms.[7][14][15]
-
Causative Factors: Carryover is more likely in alkaline (high pH), dry, and low organic matter soils.[7] In alkaline soils, degradation is slower, and in dry conditions, microbial breakdown is reduced, leading to longer persistence.[7]
Data Summaries
Table 1: Effect of Soil Properties on this compound-Methyl Degradation and Adsorption.
| Soil Property | Effect on Degradation | Effect on Adsorption (Bioavailability) | Citation |
| pH (Acidity) | Degradation is faster in acidic soils (lower pH). | Adsorption is higher in acidic soils, reducing mobility. | [1][3][6] |
| pH (Alkalinity) | Degradation is slower in alkaline soils (higher pH). | Adsorption is lower, increasing solubility and mobility. | [1][7] |
| Organic Matter | Can enhance microbial degradation. | Higher OM increases adsorption, reducing bioavailability. | [3][8] |
| Clay Content | Can provide surfaces for microbial degradation. | Higher clay content increases adsorption.[5] | [5] |
| Soil Moisture | Higher moisture enhances chemical and microbial degradation. | Affects herbicide distribution and microbial activity.[11] | [1][11] |
| Temperature | Higher temperature increases the rate of degradation. | Adsorption decreases with increasing temperature.[12][13] | [1][12][16] |
Table 2: Half-life (DT₅₀) of this compound-Methyl in Different Conditions.
Note: Half-life is highly variable and depends on the specific combination of soil type, temperature, and moisture.
| Soil Condition | Half-Life (DT₅₀) in Days | Key Influencing Factor | Citation |
| Aerobic Soil | 8.71 to 47.08 | Varies with soil type and application rate. | [16] |
| Non-sterile System | ~13 | Microbial degradation is a significant contributor. | [6] |
| Sterile System | ~31 | Shows the rate of chemical hydrolysis alone. | [6] |
| Field Trial (Acidic Soil) | 6.3 to 7.9 | Rapid degradation under field conditions with low pH. | [3] |
| Paddy Soils (Lab) | 73 to 462 | Varies significantly with soil moisture content. | [11] |
Key Experimental Protocols
Protocol 1: Greenhouse Pot Bioassay for Herbicide Efficacy
This protocol is designed to assess the efficacy of this compound-methyl on a target weed species in different soil types.
1. Materials:
- Target weed seeds (e.g., Avena fatua - wild oats).
- Test soils with known properties (pH, % organic matter, texture).
- Pots (e.g., 10 cm diameter).
- This compound-methyl stock solution.
- Laboratory track sprayer calibrated for consistent volume delivery.
- Greenhouse or growth chamber with controlled temperature and light.
- Drying oven.
- Analytical balance.
2. Procedure:
- Soil Preparation: Fill each pot with a measured amount of the test soil. Prepare multiple replicates for each soil type and each herbicide dose.
- Planting: Sow a predetermined number of weed seeds (e.g., 10 seeds) in each pot at a consistent depth.
- Herbicide Application:
- Prepare a dose-response range of this compound-methyl. A typical range includes an untreated control (0x) and multiples of the recommended field rate (e.g., 0.25x, 0.5x, 1x, 2x, 4x).[9]
- Apply the herbicide treatments using a calibrated laboratory track sprayer when weeds have reached the appropriate growth stage (e.g., 1-leaf to 2-tiller stage).[9]
- Incubation: Place the pots in a greenhouse under optimal growing conditions (e.g., 25°C day / 15°C night, 16-hour photoperiod). Water as needed to maintain consistent soil moisture.
- Data Collection:
- After 21-28 days, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).[9]
- Harvest the above-ground biomass from each pot.
- Dry the biomass in an oven at 60-70°C for 72 hours and record the dry weight.[9]
3. Data Analysis:
- Calculate the percent reduction in dry weight for each treatment relative to the untreated control for that soil type.
- Use this data to determine the herbicide dose required to cause a 50% reduction in growth (ED₅₀) for each soil type. This allows for quantitative comparison of efficacy across soils.
Visualizations
Caption: Troubleshooting workflow for diagnosing poor this compound-methyl efficacy.
Caption: Experimental workflow for a greenhouse pot bioassay.
References
- 1. isws.org.in [isws.org.in]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. scienmag.com [scienmag.com]
- 6. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 7. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 8. caws.org.nz [caws.org.nz]
- 9. benchchem.com [benchchem.com]
- 10. News - What Is Metsulfuron-methyl and Why Itâs Widely Used in Agriculture [bigpesticides.com]
- 11. researchgate.net [researchgate.net]
- 12. Adsorption-desorption behaviour of this compound methyl and iodosulfuron methyl across soils with varying texture, organic carbon and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of metsulfuron-methyl residues in wheat field soil: a comparison of HPLC and bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
troubleshooting poor weed control with mesosulfuron-methyl
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during weed control experiments with mesosulfuron-methyl (B1676312).
Troubleshooting Guides
Question: Why am I observing poor weed control after applying this compound-methyl?
Answer: Reduced efficacy of this compound-methyl can be attributed to several factors. A systematic evaluation of the following potential causes is recommended:
-
Incorrect Application Timing and Weed Growth Stage: this compound-methyl is most effective when applied to young, actively growing weeds, typically at the 2-4 leaf stage.[1][2] Applying the herbicide to weeds that are too large or under stress from adverse environmental conditions such as drought or cold can lead to diminished control.
-
Suboptimal Environmental Conditions: The efficacy of this compound-methyl is influenced by environmental factors.[2][3] Application during warm, moist conditions is ideal as it promotes active plant growth and herbicide uptake.[2] Conversely, application just before a rainfall may wash the product off the plant surface before it can be adequately absorbed.[2]
-
Improper Application Technique: Inadequate spray coverage can result in poor weed control. This can be caused by incorrect spray volume, pressure, or nozzle selection.[2][4] The use of appropriate adjuvants, such as a non-ionic surfactant or methylated seed oil as specified on the product label, is crucial for optimal performance.[2]
-
Weed Resistance: The targeted weed population may have developed resistance to ALS (acetolactate synthase) inhibiting herbicides like this compound-methyl.[2][5] This is a significant issue, especially with the repeated use of herbicides that have the same mode of action.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound-methyl?
A1: this compound-methyl is a systemic herbicide that belongs to the sulfonylurea chemical family.[1][2][6] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is also known as acetohydroxyacid synthase (AHAS).[1][2][6][7][8] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[2][7] By inhibiting ALS, this compound-methyl effectively stops cell division and plant growth, leading to symptoms like chlorosis (yellowing) and necrosis (death) of the growing points.[2][9]
Q2: What are the visual signs of this compound-methyl injury on susceptible weeds?
A2: Following the application of this compound-methyl, susceptible weeds will cease to grow. The visual symptoms of injury typically appear within one to two weeks and include chlorosis (yellowing) and necrosis (browning and death) of the plant tissue, particularly at the growing points.[2][9]
Q3: Can this compound-methyl be tank-mixed with other pesticides?
A3: Yes, this compound-methyl can often be tank-mixed with other compatible herbicides, fungicides, or insecticides.[2] However, it is imperative to consult the product labels of all tank-mix partners to ensure compatibility and to check for any prohibited combinations.[2] Performing a jar test to confirm physical compatibility before mixing in the spray tank is also a recommended practice.[2]
Q4: What is the recommended application timing for this compound-methyl?
A4: For optimal results, this compound-methyl should be applied post-emergence when the target grass weeds are in their early growth stage, typically between the 2 to 4 leaf stage.[1]
Q5: How does soil pH affect the activity of this compound-methyl?
A5: Soil pH is a significant factor influencing the degradation and mobility of this compound-methyl.[3][10] The herbicide degrades more rapidly in acidic soils.[3] In alkaline soils, it is more soluble and has a higher potential for mobility, which can impact its persistence and potential for leaching.[3][10]
Data Presentation
Table 1: Factors Affecting this compound-Methyl Efficacy
| Factor | Optimal Condition/Parameter | Potential Issue with Poor Control |
| Weed Growth Stage | Young, actively growing weeds (2-4 leaf stage)[1] | Application to large, mature, or stressed weeds. |
| Environmental Conditions | Warm, moist conditions promoting active growth[2] | Application during drought, cold stress, or immediately before rainfall.[2] |
| Application Technique | Calibrated sprayer, recommended water volume (≥10 gal/acre), pressure (35-40 psi), and flat-fan nozzles[2][4] | Poor spray coverage due to improper equipment calibration or setup. |
| Adjuvants | Use of a recommended non-ionic surfactant or methylated seed oil[2] | Omission or use of an incorrect adjuvant. |
| Tank-Mixing | Physically and chemically compatible tank-mix partners[2] | Antagonism from incompatible tank-mix partners. |
| Weed Resistance | Susceptible weed populations | Evolution of ALS-resistant weed biotypes.[5] |
Table 2: Recommended Application Rates of this compound-Methyl for Different Weed Types
| Weed Type | Examples | Recommended Dilution Rate |
| Broadleaf Weeds | Blackberry, Patterson's Curse, Thistles, Dock[11] | 2-10g per 100L of water[11] |
| Woody Plants | Gorse, Broom, Lantana[11] | 2-10g per 100L of water[11] |
| Invasive Species | Serrated Tussock, African Lovegrass[11] | 2-10g per 100L of water[11] |
Experimental Protocols
Protocol 1: Whole Plant Herbicide Resistance Bioassay
This protocol is designed to determine if a weed population has developed resistance to this compound-methyl.
-
Seed Collection and Plant Growth:
-
Collect mature seeds from the suspected resistant weed population and from a known susceptible population of the same species.
-
Sow the seeds in pots filled with a standard potting mix.
-
Grow the plants in a greenhouse or a controlled growth chamber with optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).[2]
-
-
Herbicide Application:
-
When the plants reach the 2-3 leaf stage, treat them with a range of this compound-methyl doses.[2]
-
A typical dose-response experiment should include a geometric progression of doses, such as 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.[2] An untreated control (0x) for both the suspected resistant and susceptible populations must be included.
-
Apply the herbicide using a calibrated laboratory track sprayer to ensure a consistent and uniform spray volume.[2]
-
-
Data Collection and Analysis:
-
Visually assess the plants for injury three to four weeks after treatment, using a scale of 0% (no effect) to 100% (plant death).[2]
-
Harvest the above-ground biomass from each pot, dry it in an oven at 60-70°C for 72 hours, and record the dry weight.[2]
-
Analyze the data using a dose-response model to calculate the herbicide rate that causes a 50% reduction in plant growth (GR₅₀) for both the resistant and susceptible populations.
-
The Resistance Index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population. An RI value greater than 1 is indicative of resistance.[2]
-
Visualizations
References
- 1. This compound-methyl: A Selective Post-Emergent Herbicide for Grass Weed Control [jindunchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. nre.tas.gov.au [nre.tas.gov.au]
- 4. cdms.net [cdms.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pomais.com [pomais.com]
- 8. apvma.gov.au [apvma.gov.au]
- 9. FOR332/FR400: Metsulfuron-Methyl-Containing Herbicides Potentially Damaging Ornamentals when Applied to Turfgrass [edis.ifas.ufl.edu]
- 10. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation [mdpi.com]
- 11. gardennurseryproducts.com.au [gardennurseryproducts.com.au]
Technical Support Center: Mesosulfuron-Methyl Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of soil pH on the degradation rate of mesosulfuron-methyl (B1676312).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound-methyl in soil?
A1: this compound-methyl degrades in soil through two primary pathways: chemical hydrolysis and microbial degradation.[1][2] The dominant pathway is largely influenced by soil pH.
Q2: How does soil pH affect the degradation rate of this compound-methyl?
A2: Soil pH is a critical factor influencing the degradation rate. Chemical hydrolysis of the sulfonylurea bridge is rapid in acidic soils (low pH) and diminishes as the pH becomes neutral to alkaline.[3][4] Consequently, this compound-methyl is more persistent in alkaline soils where microbial degradation is the primary breakdown mechanism.[1] The degradation rates of sulfonylureas, including this compound-methyl, are negatively correlated with soil pH.[2]
Q3: My this compound-methyl is degrading slower than expected in my lab study. What could be the cause?
A3: Slower than expected degradation can be attributed to several factors:
-
High Soil pH: If your soil pH is neutral or alkaline, the rapid chemical hydrolysis pathway is inhibited, leading to slower degradation.[1][4]
-
Low Microbial Activity: In alkaline soils, degradation is primarily microbial.[1] Factors that inhibit microbial activity, such as low soil moisture, low temperature, or sterilized soil, will slow down degradation.[3][5]
-
Soil Storage: Using soil that has been stored for an extended period (e.g., over 3 months) can lead to a reduction in microbial biomass and a shift in the microbial community, resulting in slower degradation rates compared to fresh soil.[6]
Q4: I am observing inconsistent degradation rates across my soil samples. What should I check?
A4: Inconsistent results often stem from variability in experimental conditions:
-
Inconsistent pH: Ensure the pH is uniform across all your soil replicates. Small variations in pH, especially around the neutral point, can significantly impact the degradation rate.
-
Variable Moisture Content: Soil moisture is crucial for both chemical hydrolysis and microbial activity.[2][5] Ensure all samples are maintained at a consistent and appropriate moisture level (e.g., a percentage of field water holding capacity).
-
Temperature Fluctuations: Temperature affects the rate of both chemical and microbial degradation.[5][7] Maintain a constant and controlled temperature during your incubation studies.
-
Non-Homogeneous Soil: Ensure your bulk soil sample is thoroughly homogenized before aliquoting into experimental units to ensure uniform texture, organic matter content, and microbial distribution.
Q5: Can I extrapolate degradation data from one soil type to another?
A5: Caution should be exercised when extrapolating data. Soil properties such as organic matter content, clay content, and microbial community composition can all influence the degradation of this compound-methyl, in addition to pH.[5][8] It is always recommended to conduct specific degradation studies for the particular soil type you are investigating.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed | Incorrect analytical method or standard preparation. | Verify your HPLC or LC-MS/MS method, check the purity and concentration of your analytical standard, and ensure proper extraction from the soil matrix. |
| Use of sterilized soil without considering pH. | In sterile soil, only chemical hydrolysis will occur. If the soil pH is high, this process will be extremely slow.[3] | |
| Very rapid degradation in all samples | Highly acidic soil conditions. | Measure the pH of your soil. Rapid degradation is expected at low pH due to accelerated chemical hydrolysis.[3] |
| Contamination of samples. | Review your experimental procedure to rule out any cross-contamination. | |
| High variability between replicates | Inhomogeneous soil sample. | Ensure the bulk soil sample is thoroughly mixed before dispensing into individual experimental units. |
| Inconsistent application of this compound-methyl. | Verify the accuracy and consistency of your spiking procedure for each replicate. | |
| Fluctuations in incubation conditions. | Monitor and control temperature and moisture levels closely throughout the experiment. |
Quantitative Data Summary
The following tables summarize the degradation half-life (DT50) of this compound-methyl and the closely related metsulfuron-methyl (B1676535) under various soil conditions.
Table 1: Soil Half-Life (DT50) of this compound-methyl
| Soil Type | pH | Temperature (°C) | Half-Life (days) | Reference |
| Loam 1 | Acidic | Not Specified | 8.71 - 47.08 | [7] |
| Various Soils | Not Specified | 7 | 8.8 - 9.8 | [8] |
| Various Soils | Not Specified | 23 | 5.4 - 5.8 | [8] |
Table 2: Soil Half-Life (DT50) of Metsulfuron-methyl
| Soil Type/Condition | pH | Temperature (°C) | Half-Life (days) | Reference |
| Acidic Soil (pH 5.2) | 5.2 | Not Specified | 3.54 - 6.40 | [2] |
| Acidic Soil | 3.1 | 35 | 2.5 | [3] |
| Non-sterile System | Acidic | 30 | ~13 | [3] |
| Sterile System | Acidic | 30 | ~31 | [3] |
| Aqueous Solution | 4 | 25 | 3.5 | [9] |
| Aqueous Solution | 5 | 45 | 2.1 | [3] |
| Aqueous Solution | 7 | 25 | 253 | [9] |
| Aqueous Solution | 9 | 25 | 319 | [9] |
| Oil Palm Plantation Soil | 4.55 | Field Conditions | 6.3 - 7.9 | [10] |
Experimental Protocols
Key Experiment: Laboratory Soil Incubation Study to Determine the Impact of pH on this compound-Methyl Degradation
1. Objective: To quantify the degradation rate (DT50) of this compound-methyl in a specific soil at different pH levels under controlled laboratory conditions.
2. Materials:
-
Freshly collected soil, sieved (e.g., 2 mm mesh) and homogenized.
-
This compound-methyl analytical standard.
-
Radiolabeled ¹⁴C-mesosulfuron-methyl (optional, for metabolite tracking and mineralization studies).
-
Reagents for pH adjustment (e.g., Ca(OH)₂, H₂SO₄).
-
Incubation vessels (e.g., glass jars with Teflon-lined lids).[11]
-
Controlled environment chamber or incubator.
-
Analytical instrumentation (HPLC or LC-MS/MS).
-
Solvents for extraction (e.g., acetonitrile, methanol).
3. Methodology:
-
Soil Preparation and pH Adjustment:
-
Characterize the initial physicochemical properties of the soil (pH, organic matter content, texture).
-
Divide the bulk soil into batches for different pH treatments (e.g., pH 4.5, 6.0, 7.5).
-
Adjust the pH of each batch using appropriate acidic or basic solutions, allowing the soil to equilibrate and stabilize for a set period.
-
-
Herbicide Application:
-
Weigh a consistent amount of moist soil (e.g., 50 g) into each incubation vessel.[11]
-
Prepare a stock solution of this compound-methyl in a suitable solvent.
-
Apply the herbicide solution to the soil surface to achieve the desired concentration (environmentally relevant).
-
Adjust the final moisture content of the soil to a consistent level (e.g., 60% of field water holding capacity).
-
-
Incubation:
-
Sampling:
-
Destructively sample replicate vessels from each pH treatment at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).[2]
-
-
Extraction and Analysis:
-
Extract this compound-methyl from the soil samples using an appropriate organic solvent and extraction technique (e.g., sonication, accelerated solvent extraction).
-
Analyze the extracts using a validated HPLC or LC-MS/MS method to quantify the concentration of the parent compound.
-
-
Data Analysis:
-
Plot the concentration of this compound-methyl versus time for each pH level.
-
Fit the data to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant (k) and the half-life (DT50) for each pH condition.
-
Visualizations
Caption: Impact of Soil pH on this compound-Methyl Degradation Pathways.
Caption: Experimental Workflow for a Soil Degradation Study.
References
- 1. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 2. isws.org.in [isws.org.in]
- 3. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. semanticscholar.org [semanticscholar.org]
Technical Support Center: Enhancing Mesosulfuron-Methyl Performance
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of mesosulfuron-methyl (B1676312) and to troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses potential reasons for the suboptimal performance of this compound-methyl in a question-and-answer format, focusing on experimental settings.
Q1: Why am I observing poor weed control or lack of efficacy in my experiments with this compound-methyl?
A1: Several factors can contribute to the reduced efficacy of this compound-methyl. A systematic approach to troubleshooting is recommended:
-
Application Timing and Weed Growth Stage: this compound-methyl is most effective on young, actively growing weeds. Applying it to weeds that are too mature or under stress (e.g., drought, temperature extremes) can lead to diminished control. For consistent experimental results, it is crucial to treat weeds at a standardized early growth stage.
-
Environmental Conditions: The efficacy of this compound-methyl is influenced by environmental factors. Optimal performance is generally observed under warm, moist conditions that promote active plant growth. Low humidity can accelerate the drying of spray droplets, reducing the time for herbicide absorption.
-
Improper Application: In a laboratory or greenhouse setting, ensure that spray equipment is calibrated to deliver a consistent and uniform spray volume. Inadequate coverage of the plant foliage can result in poor efficacy. The use of appropriate nozzles and spray pressure is critical for achieving a fine mist that evenly coats the target weeds.
-
Weed Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides like this compound-methyl, especially if the seed source is from a location with a history of repeated use of herbicides with this mode of action. If you suspect resistance, it is essential to confirm it through a dose-response assay or an ALS enzyme inhibition assay (see Experimental Protocols section).
-
Adjuvant Selection and Concentration: The absence of a suitable adjuvant or the use of an incorrect type or concentration can significantly limit the performance of this compound-methyl. Adjuvants are critical for overcoming barriers to herbicide uptake.
Q2: My experimental results are inconsistent across different batches of plants. What could be the cause?
A2: Inconsistency in results can often be traced back to subtle variations in experimental conditions:
-
Plant Health and Vigor: Ensure that all plants used in an experiment are of a similar size, growth stage, and overall health. Stressed or unhealthy plants may not respond to the herbicide in the same way as vigorous plants.
-
Soil Moisture and Nutrient Status: Maintain consistent soil moisture and nutrient levels for all experimental units. Both drought and waterlogged conditions can affect a plant's physiological state and its ability to absorb and translocate the herbicide.
-
Environmental Fluctuations: Monitor and control environmental conditions such as temperature, humidity, and light intensity in the greenhouse or growth chamber. Significant fluctuations can impact plant growth and herbicide efficacy.
Q3: I've observed some phytotoxicity in my non-target plants or crops in the experiment. What could be the reason?
A3: While this compound-methyl is selective, phytotoxicity to non-target species can occur under certain conditions:
-
Incorrect Adjuvant Choice: Certain adjuvants, particularly methylated seed oils (MSOs), can increase the risk of crop or non-target plant injury, especially at higher concentrations or under hot and humid conditions.[1][2]
-
Application Rate: Ensure that the application rate of this compound-methyl is appropriate for the target species and the experimental objectives. Higher rates can lead to off-target effects.
-
Contamination: Thoroughly clean all spray equipment between applications to prevent cross-contamination with other herbicides or chemicals.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound-methyl?
A1: this compound-methyl is a systemic herbicide belonging to the sulfonylurea chemical family.[3] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[4] By blocking the ALS enzyme, this compound-methyl halts cell division and plant growth, leading to symptoms such as chlorosis (yellowing) and necrosis (death) at the growing points of susceptible plants.[3][4]
Q2: What are the typical visual symptoms of this compound-methyl efficacy on susceptible weeds?
A2: Following a successful application, susceptible weeds will cease to grow. Visual symptoms typically appear within one to two weeks and include stunting, followed by chlorosis (yellowing) of the newest leaves and growing points. This progresses to necrosis (browning and tissue death), ultimately leading to the death of the plant.
Q3: Can this compound-methyl be tank-mixed with other herbicides or compounds in my experiments?
A3: Yes, this compound-methyl can be tank-mixed with other compatible herbicides, fungicides, or insecticides. However, it is crucial to perform a jar test to ensure physical compatibility before mixing a large batch. Always consult the product labels for all components of a tank-mix to check for any prohibited combinations.
Q4: What is the role of an adjuvant when using this compound-methyl?
A4: Adjuvants are critical for optimizing the performance of this compound-methyl. They enhance its efficacy by:
-
Improving spray droplet retention and spreading on the leaf surface.
-
Increasing the penetration of the herbicide through the waxy cuticle of the leaf. [2]
-
Slowing the drying of spray droplets, which allows more time for absorption.
-
Overcoming the antagonistic effects of hard water.
Q5: Which type of adjuvant is best to use with this compound-methyl?
A5: The choice of adjuvant depends on the target weed species and environmental conditions. The general order of effectiveness for enhancing the activity of lipophilic herbicides like this compound-methyl is Methylated Seed Oils (MSO) > Crop Oil Concentrates (COC) > Non-ionic Surfactants (NIS).[2] MSOs are particularly effective under dry conditions or on weeds with a thick, waxy cuticle.[2] However, MSOs can also increase the potential for crop injury.[2] Always follow the recommendations on the this compound-methyl product label.
Data Presentation
The following tables summarize quantitative data on the enhancement of sulfonylurea herbicide performance with the addition of different adjuvants. This data, while not exclusively for this compound-methyl, is representative of the performance enhancements expected for this class of herbicides.
Table 1: Effect of Adjuvants on the Efficacy of Sulfonylurea Herbicides on Total Weed Control
| Herbicide Treatment | Adjuvant Type | Weed Control Efficacy (%) | Reference |
| Nicosulfuron + Rimsulfuron + Dicamba (Reduced Rate) | None | 66 | [3] |
| Nicosulfuron + Rimsulfuron + Dicamba (Reduced Rate) | Surfactant (S) | 66 | [3] |
| Nicosulfuron + Rimsulfuron + Dicamba (Reduced Rate) | Methylated Seed Oil (MSO) | 73 | [3] |
| Nicosulfuron + Rimsulfuron + Dicamba (Reduced Rate) | Experimental Adjuvant TEST-1 | 68 | [3] |
| Nicosulfuron + Rimsulfuron + Dicamba (Reduced Rate) | Experimental Adjuvant TEST-2 | 81 | [3] |
| Nicosulfuron + Rimsulfuron + Dicamba (Reduced Rate) | Experimental Adjuvant TEST-3 | 80 | [3] |
Data from a greenhouse study at a water pH of 4.
Table 2: Comparative Efficacy of Nicosulfuron with Different Adjuvants on Various Weed Species
| Weed Species | Herbicide Treatment (Reduced Rate) | Weed Control Efficacy (%) | Reference |
| Chenopodium album | Nicosulfuron alone | 44-79 | [1] |
| Chenopodium album | Nicosulfuron + MSO Adjuvants | 95 | [1] |
| Echinochloa crus-galli | Nicosulfuron alone | 44-79 | [1] |
| Echinochloa crus-galli | Nicosulfuron + MSO Adjuvants | 95-99 | [1] |
| Fallopia convolvulus | Nicosulfuron alone | 44-79 | [1] |
| Fallopia convolvulus | Nicosulfuron + MSO Adjuvants | 85-91 | [1] |
| Viola arvensis | Nicosulfuron alone | 44-79 | [1] |
| Viola arvensis | Nicosulfuron + MSO Adjuvants | 100 | [1] |
Table 3: Impact of Adjuvants on the Surface Tension and Contact Angle of a Spray Solution
| Spray Solution | Surface Tension (mN m⁻¹) | Contact Angle (°) | Reference |
| Water | Not Specified | 108.9 | [5] |
| Herbicide Mixture (FEM) | Not Specified | 77.6 - 83.9 | [5] |
| Water + Experimental MSO Adjuvants | 34.7 - 37.0 | 66.4 - 69.1 | [5] |
| Water + Standard Adjuvant (AtB) | 38.5 | 67.5 | [5] |
| Water + Surfactant (S) | 27.7 | 51.1 - 62.4 | [5] |
| Herbicide Mixture + Experimental MSO Adjuvants | Not Specified | 58.7 - 69.1 | [5] |
| Herbicide Mixture + Standard Adjuvant (AtB) | Not Specified | 51.9 | [5] |
| Herbicide Mixture + Surfactant (S) | Not Specified | 52.4 | [5] |
FEM = Phenmedipham + Ethofumesate + Metamitron
Experimental Protocols
Whole-Plant Dose-Response Assay for Herbicide Resistance Testing
Objective: To determine the level of resistance in a weed population to this compound-methyl by calculating the dose required to cause a 50% reduction in growth (GR₅₀).
Methodology:
-
Plant Preparation:
-
Grow suspected resistant and known susceptible weed populations from seed in pots under controlled greenhouse conditions.
-
Once seedlings reach the 2-4 leaf stage, thin them to a uniform number per pot (e.g., 4-5 plants).
-
-
Herbicide Application:
-
Prepare a range of this compound-methyl concentrations. A typical dose-response experiment would include 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.
-
Include an untreated control (0x) for both the suspected resistant and susceptible populations.
-
Apply the herbicide treatments using a laboratory track sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha).
-
-
Data Collection and Analysis:
-
Three to four weeks after treatment, visually assess the plants for injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 60-70°C for 72 hours and record the dry weight.
-
Calculate the dose required to cause a 50% growth reduction (GR₅₀) for both populations by fitting the data to a log-logistic dose-response curve.
-
The Resistance Index (RI) is calculated as: RI = GR₅₀ (resistant population) / GR₅₀ (susceptible population). An RI greater than 1 indicates resistance.
-
In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay
Objective: To directly measure the effect of this compound-methyl on the activity of the ALS enzyme extracted from suspected resistant and susceptible weed populations.
Methodology:
-
Enzyme Extraction:
-
Harvest 1-2 grams of fresh, young leaf tissue from both suspected resistant and susceptible plants.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powdered tissue in an ice-cold enzyme extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.
-
Collect the supernatant containing the crude ALS enzyme extract.
-
-
Enzyme Assay (Colorimetric Method):
-
Prepare a reaction mixture in a microplate containing the enzyme extract, necessary cofactors (e.g., thiamine (B1217682) pyrophosphate, FAD, MgCl₂), and the substrate (pyruvate).
-
Add a range of this compound-methyl concentrations to the reaction wells. Include a control with no herbicide.
-
Incubate the microplate at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate at a higher temperature (e.g., 60°C) for 15 minutes.
-
Add creatine (B1669601) and α-naphthol to develop a colored complex with acetoin.
-
Incubate again at 60°C for 15 minutes.
-
Measure the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each this compound-methyl concentration.
-
Determine the concentration of this compound-methyl required to inhibit 50% of the ALS enzyme activity (I₅₀) for both resistant and susceptible populations by plotting the data on a dose-response curve.
-
Visualizations
Caption: Mode of action of this compound-methyl, inhibiting the ALS enzyme.
Caption: Workflow for a whole-plant dose-response assay.
Caption: Workflow for an in vitro ALS enzyme inhibition assay.
References
Technical Support Center: Analysis of Mesosulfuron-Methyl and its Metabolites
This technical support center provides guidance and answers to frequently asked questions regarding the analytical challenges in detecting mesosulfuron-methyl (B1676312) and its metabolites. It is designed for researchers, scientists, and professionals in drug development and environmental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound-methyl and its metabolites?
A1: The primary challenges include:
-
Low concentrations: this compound-methyl is applied at very low rates, resulting in trace-level residues in environmental and biological samples.[1]
-
Metabolite polarity: Many metabolites are more polar than the parent compound, which can lead to difficulties in extraction and chromatographic retention.
-
Matrix effects: Complex sample matrices like soil, plants, and biological fluids can cause ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and sensitivity.[2][3]
-
pH sensitivity: As a sulfonylurea herbicide, the stability and extraction efficiency of this compound-methyl and its metabolites are highly dependent on pH.[2][4][5][6]
-
Analyte degradation: Improper sample handling and storage can lead to the degradation of the target analytes before analysis.
Q2: Which analytical technique is most suitable for the detection of this compound-methyl and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique.[7][8][9][10][11][12] It offers the high sensitivity and selectivity required for detecting these compounds at trace levels in complex matrices.
Q3: What are the key metabolites of this compound-methyl I should be aware of?
A3: The main metabolic pathways of this compound-methyl involve the cleavage of the sulfonylurea bridge, O-demethylation of the pyrimidine (B1678525) ring, and cleavage of the methanesulfonamidomethyl side chain.[4][13] Key metabolites to consider include:
-
AE F160459 (O-desmethyl this compound)
-
AE F147447 (benzisothiazole)
-
AE F154851 (this compound acid)
-
AE F099095 (N-(4,6-dimethoxy-2-pyrimidinyl)-urea)
-
AE F092944 (4,6-Dimethoxy-2-pyrimidinamine)
-
AE F140584 (Ester Sulfonamide)
-
AE F160460 (O-desmethyl this compound acid)
Q4: How does pH affect the analysis of sulfonylurea herbicides like this compound-methyl?
A4: Soil pH significantly impacts the persistence and degradation rate of sulfonylurea herbicides.[2][5][6][14] They are more persistent in alkaline soils and degrade more rapidly in acidic soils.[2][5][6] For analytical procedures, adjusting the sample pH to a slightly acidic range (e.g., pH 3-4) is often crucial for efficient extraction and to ensure the analytes are in a non-ionized state, which improves their retention on reversed-phase columns.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound-methyl and its metabolites.
Issue 1: Low or No Analyte Recovery
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect pH during extraction | Verify and adjust the pH of the sample and extraction solvent. For sulfonylureas, an acidic pH (e.g., using formic acid) is generally recommended to ensure the analytes are in their neutral form, which is more amenable to extraction with organic solvents.[4][10][11] | Sulfonylurea herbicides are weak acids, and their solubility and partitioning behavior are pH-dependent. At neutral or alkaline pH, they can be ionized and less efficiently extracted. |
| Inappropriate extraction solvent | Ensure the chosen solvent is suitable for the polarity of the target analytes. For polar metabolites, a more polar solvent or a modified QuEChERS procedure may be necessary. | The diverse polarity of this compound-methyl and its metabolites may require optimization of the extraction solvent to achieve good recovery for all compounds. |
| Analyte degradation | Ensure samples are processed promptly and stored correctly (e.g., frozen) to prevent degradation. Use of appropriate buffers during extraction can also minimize degradation of pH-sensitive compounds.[15] | Sulfonylureas can be susceptible to hydrolysis, especially at certain pH values and temperatures. |
| Poor phase separation in QuEChERS | Ensure the correct type and amount of salts are used. Vigorous shaking is essential to induce proper phase separation. | Inadequate phase separation will result in an incomplete transfer of the analytes into the organic layer. |
| Analyte adsorption to labware | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of analytes. | Active sites on glass surfaces can interact with and adsorb certain analytes, leading to lower recoveries. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Step | Explanation |
| Mismatch between sample solvent and mobile phase | The final sample extract should be reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase. | Injecting a sample in a much stronger solvent than the mobile phase can cause distorted peak shapes. |
| Column degradation | Inspect the column for contamination or loss of stationary phase. If necessary, wash the column according to the manufacturer's instructions or replace it. | A compromised column will lead to poor chromatographic performance. |
| Inappropriate mobile phase pH | Optimize the pH of the mobile phase. For acidic compounds like sulfonylureas, a mobile phase with a low pH (e.g., containing formic acid) can improve peak shape by suppressing ionization. | Ionization of the analyte on the column can lead to secondary interactions and peak tailing. |
| Secondary interactions with the stationary phase | Use a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions with your analytes. | Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups of the analytes, causing peak tailing. |
Issue 3: High Signal Suppression or Enhancement (Matrix Effects)
| Potential Cause | Troubleshooting Step | Explanation |
| Co-eluting matrix components | Improve the sample cleanup procedure. For QuEChERS, this may involve using different d-SPE sorbents (e.g., PSA, C18, GCB) to remove interfering compounds.[16] | Matrix components that co-elute with the analyte can compete for ionization in the mass spectrometer source, leading to signal suppression or enhancement. |
| Insufficient chromatographic separation | Optimize the LC gradient to better separate the analytes from the bulk of the matrix components. | Increasing the separation between the analytes and interfering compounds can reduce matrix effects. |
| Sample dilution | Dilute the final extract with the initial mobile phase. This will reduce the concentration of matrix components entering the mass spectrometer. | While this may decrease the analyte signal, it can often lead to a more than proportional decrease in matrix effects, improving overall data quality. |
| Use of matrix-matched standards or stable isotope-labeled internal standards | Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. The use of stable isotope-labeled internal standards is the most effective way to compensate for matrix effects. | These calibration strategies help to compensate for signal suppression or enhancement caused by the matrix. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the detection of this compound-methyl and its metabolites.
Table 1: LC-MS/MS Method Performance for this compound-Methyl and Metabolites in Soil
| Analyte | LOQ (ng/g) | Fortification Level (ng/g) | Recovery (%) | RSD (%) | Reference |
| This compound-methyl (AE F130060) | 10 | 10 | 70-120 | ≤20 | [7] |
| This compound-methyl (AE F130060) | 10 | 100 | 70-120 | ≤20 | [7] |
| AE F154851 | 10 | 10 | 70-120 | ≤20 | [7] |
| AE F154851 | 10 | 100 | 70-120 | ≤20 | [7] |
| AE F099095 | 10 | 10 | 70-120 | ≤20 | [7] |
| AE F099095 | 10 | 100 | 70-120 | ≤20 | [7] |
| AE F092944 | 10 | 10 | 70-120 | ≤20 | [7] |
| AE F092944 | 10 | 100 | 70-120 | ≤20 | [7] |
Table 2: LC-MS/MS Method Performance for this compound-Methyl and Metabolites in Water
| Analyte | LOQ (ng/mL) | Fortification Level (ng/mL) | Recovery (%) | RSD (%) | Reference |
| This compound-methyl (AE F130060) | 0.25 | 0.25 | 70-120 | ≤20 | [8] |
| This compound-methyl (AE F130060) | 0.25 | 2.5 | 70-120 | ≤20 | [8] |
| AE F140584 | 0.25 | 0.25 | 70-120 | 29.2 | [8] |
| AE F140584 | 0.25 | 2.5 | 70-120 | ≤20 | [8] |
| AE F092944 | 0.25 | 0.25 | 70-120 | ≤20 | [8] |
| AE F092944 | 0.25 | 2.5 | 70-120 | ≤20 | [8] |
| AE F147447 | 0.25 | 0.25 | 70-120 | 36.6 | [8] |
| AE F147447 | 0.25 | 2.5 | 70-120 | ≤20 | [8] |
| AE F160460 | 0.25 | 0.25 | 62.7-63.7 | Not specified | [8] |
| AE F160460 | 0.25 | 2.5 | 70-120 | ≤20 | [8] |
| AE F160459 | 0.25 | 0.25 | 59.1-60.9 | 25.7-31.1 | [8] |
| AE F160459 | 0.25 | 2.5 | 62.9-63.1 | 23.4-23.9 | [8] |
Table 3: QuEChERS LC-MS/MS Method Performance for this compound-Methyl in Wheat
| Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| 0.01 | 74-98 | 1-11 | [2] |
| 0.02 | 74-98 | 1-11 | [2] |
| 0.05 | 74-98 | 1-11 | [2] |
| 0.1 | 74-98 | 1-11 | [2] |
| 1 | 74-98 | 1-11 | [2] |
Experimental Protocols
Protocol 1: QuEChERS Extraction for this compound-Methyl in Wheat Grain
This protocol is a modified version of the QuEChERS method, optimized for the extraction of sulfonylurea herbicides from cereal matrices.
1. Sample Preparation:
- Homogenize a representative sample of wheat grain to a fine powder.
2. Extraction:
- Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of water and vortex for 30 seconds.
- Add 10 mL of acetonitrile (B52724) containing 1% formic acid.
- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA.
- Vortex for 30 seconds.
- Centrifuge at ≥4000 rpm for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
- The extract is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound-Methyl and its Metabolites
This is a general protocol; specific parameters may need to be optimized for your instrument and target analytes.
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.[10]
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.[10]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this compound-methyl and its metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and identification.
-
MRM Transitions: Specific precursor and product ion pairs for each analyte need to be determined and optimized. Refer to the literature or perform infusion experiments to identify the most abundant and specific transitions.
Visualizations
Caption: Simplified metabolic pathway of this compound-methyl.
Caption: Troubleshooting workflow for low analyte recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. extension.okstate.edu [extension.okstate.edu]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. grdc.com.au [grdc.com.au]
- 6. micronaag.com [micronaag.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Metabolism-Based Herbicide Resistance to this compound-methyl and Identification of Candidate Genes in Bromus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bayer.com [bayer.com]
- 14. no-tillfarmer.com [no-tillfarmer.com]
- 15. Aerobic soil metabolism of metsulfuron‐methyl | Semantic Scholar [semanticscholar.org]
- 16. zefsci.com [zefsci.com]
Technical Support Center: Mitigating Crop Injury from Mesosulfuron-Methyl Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address crop injury associated with the application of mesosulfuron-methyl (B1676312).
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound-methyl and how does it cause crop injury?
A1: this compound-methyl is a systemic herbicide belonging to the sulfonylurea chemical family.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[1][4][5] By blocking the ALS enzyme, this compound-methyl halts cell division and overall plant development.[4] While highly effective against targeted weeds, crops can sometimes suffer from the same inhibitory effects, leading to injury, especially under certain conditions.
Q2: What are the typical symptoms of this compound-methyl injury in crops like wheat and barley?
A2: Symptoms of injury from this compound-methyl are often slow to develop, appearing 7 to 10 days after application.[6] Common symptoms include:
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Stunting: A general reduction in plant growth and development.[6]
-
Chlorosis: Yellowing of the leaves, particularly new growth.[1][6][7]
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Necrosis: Browning and death of plant tissue, especially at the growing points.[1][7]
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Leaf Malformation: In broadleaf crops, leaves may appear cupped or crinkled. In grasses, new leaves may be tightly whorled.[8]
Q3: How do safeners like mefenpyr-diethyl (B161882) mitigate crop injury from this compound-methyl?
A3: Safeners are chemical agents that enhance a crop's ability to tolerate a herbicide. Mefenpyr-diethyl is a safener commonly used in combination with this compound-methyl.[3][9][10] It works by selectively enhancing the metabolism and detoxification of the herbicide in the crop plant but not in the target weeds.[9][11] This is often achieved by increasing the activity of enzymes like glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases, which break down the herbicide into non-toxic compounds.[9][12][13]
Q4: Can environmental conditions influence the severity of crop injury?
A4: Yes, environmental conditions play a significant role. Crop injury can be exacerbated under the following conditions:
-
Stressful growing conditions: Crops under stress from drought, cold, or wet conditions are more susceptible to injury.
-
Soil pH: Highly alkaline soils (pH > 8.5) can increase the availability and uptake of this compound-methyl, leading to greater crop damage.
-
Rainfall: The herbicide requires a rainfast period to be absorbed. Rainfall shortly after application can reduce its effectiveness on weeds but may also wash the herbicide into the root zone of the crop.[1]
Troubleshooting Guides
Issue 1: Unexpectedly High Crop Injury Observed
| Possible Cause | Troubleshooting Steps |
| Incorrect Application Rate | 1. Verify the application rate used in your experiment against the recommended dosage. 2. Ensure your spray equipment is properly calibrated to deliver the intended volume.[4] |
| Unfavorable Environmental Conditions | 1. Review weather data before and after application. Avoid applying during periods of crop stress (e.g., extreme temperatures, drought). 2. Check soil pH; highly alkaline soils can increase injury. |
| Crop Variety Susceptibility | 1. Confirm the tolerance of the specific crop variety to this compound-methyl. Some varieties are more sensitive than others.[14] |
| Improper Use of Adjuvants/Safeners | 1. Ensure the correct safener (e.g., mefenpyr-diethyl) was included in the tank mix at the recommended concentration.[9] 2. Verify the compatibility of all tank-mix partners.[1] |
Issue 2: Poor Weed Control Efficacy
| Possible Cause | Troubleshooting Steps |
| Weed Growth Stage | 1. Apply this compound-methyl when weeds are young and actively growing for best results.[15] |
| Weed Resistance | 1. Suspect resistance if the same mode of action has been used repeatedly.[1] 2. Conduct a weed resistance assay to confirm. Refer to the "Experimental Protocols" section.[1] |
| Incorrect Application | 1. Ensure adequate spray coverage using the recommended water volume, pressure, and nozzles.[1] 2. Confirm that a suitable adjuvant was used as per the product label.[1] |
| Environmental Conditions | 1. Avoid application when rainfall is imminent to allow for a sufficient rainfast period.[1] 2. Apply during warm, moist conditions that favor active weed growth.[1] |
Quantitative Data Summary
Table 1: Effect of Safener Mefenpyr-diethyl on Wheat and Tausch's Goatgrass Sensitivity to this compound-methyl
| Treatment | GR50 (g a.i. ha⁻¹) - Tausch's Goatgrass | GR50 (g a.i. ha⁻¹) - Wheat |
| This compound-methyl alone | 1.23 | 15.67 |
| This compound-methyl + Mefenpyr-diethyl (Foliar Spray) | 9.61 | 110.12 |
| This compound-methyl + Mefenpyr-diethyl (Seed Dressing) | 1.23 | 341.57 |
GR50: The herbicide dose required to cause a 50% reduction in plant growth. Data adapted from a study on mefenpyr-diethyl application methods.[16]
Table 2: Effect of Salicylic (B10762653) Acid (SA) Pre-treatment on Antioxidant Enzyme Activity in Wheat Treated with this compound-methyl + Iodosulfuron-methyl
| Herbicide Rate (g a.i. ha⁻¹) | SA Pre-treatment | Catalase (CAT) Activity (units mg⁻¹ protein) |
| 0 (Control) | No | 1.5 |
| 18 | No | 2.5 |
| 18 | Yes | 3.0 |
| 36 | No | 2.0 |
| 36 | Yes | 2.8 |
Data illustrates that salicylic acid pre-treatment can enhance the activity of catalase, an antioxidant enzyme, helping to mitigate herbicide-induced oxidative stress.[17]
Experimental Protocols
1. Dose-Response Bioassay for Herbicide Efficacy and Crop Tolerance
-
Objective: To determine the rate of herbicide required to achieve a certain level of weed control or to assess crop injury at various application rates.
-
Methodology:
-
Plant Preparation: Grow target weed and crop species in pots under controlled greenhouse conditions until they reach the appropriate growth stage for herbicide application (e.g., 2-3 leaf stage).
-
Herbicide Dilution Series: Prepare a series of herbicide concentrations. A typical dose-response experiment would include 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.[1] Include an untreated control (0x).
-
Application: Apply the different herbicide rates to the plants using a calibrated laboratory track sprayer to ensure uniform application.
-
Data Collection:
-
Data Analysis: Analyze the data using a log-logistic dose-response model to calculate the GR50 (the dose causing 50% growth reduction) or LD50 (the dose causing 50% mortality).
-
2. In Vitro ALS Enzyme Activity Assay
-
Objective: To determine if herbicide resistance is due to a target-site mutation in the ALS enzyme.
-
Methodology:
-
Enzyme Extraction: Extract the ALS enzyme from fresh leaf tissue of both suspected resistant and susceptible plant populations.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the necessary substrates for the ALS enzyme.
-
Add a range of this compound-methyl concentrations to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 1 hour).[1]
-
Stop the reaction and measure the amount of acetolactate produced using a colorimetric method.[1]
-
-
Data Analysis: Calculate the concentration of this compound-methyl required to inhibit 50% of the ALS enzyme activity (I₅₀) for both the resistant and susceptible populations.[1] A significantly higher I₅₀ value for the suspected resistant population indicates target-site resistance.
-
Visualizations
Caption: Mode of action of this compound-methyl.
Caption: Mechanism of safener action in crops.
Caption: Experimental workflow for investigating crop injury.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Seed dressing with mefenpyr-diethyl as a safener for this compound-methyl application in wheat: The evaluation and mechanisms | PLOS One [journals.plos.org]
- 4. News - What Is Metsulfuron-methyl and Why Itâs Widely Used in Agriculture [bigpesticides.com]
- 5. pomais.com [pomais.com]
- 6. extension.sdstate.edu [extension.sdstate.edu]
- 7. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 8. open.alberta.ca [open.alberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. Seed dressing with mefenpyr-diethyl as a safener for this compound-methyl application in wheat: The evaluation and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism Difference Is Involved in this compound-Methyl Selectivity between Aegilops tauschii and Triticum aestivum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ncwss.org [ncwss.org]
- 14. 4farmers.com.au [4farmers.com.au]
- 15. cdms.net [cdms.net]
- 16. Seed dressing with mefenpyr-diethyl as a safener for this compound-methyl application in wheat: The evaluation and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
factors affecting mesosulfuron-methyl absorption and translocation in plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving mesosulfuron-methyl (B1676312).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-methyl?
A1: this compound-methyl is a systemic herbicide belonging to the sulfonylurea chemical class. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and cell division in plants. By inhibiting ALS, this compound-methyl effectively halts plant growth.
Q2: How is this compound-methyl absorbed and translocated within a plant?
A2: this compound-methyl is absorbed through both the foliage and roots of plants. Following absorption, it is translocated systemically throughout the plant via both the xylem and phloem vascular tissues. This allows the active ingredient to reach the meristematic regions (areas of active growth) in the shoots and roots where it exerts its inhibitory effect on the ALS enzyme.
Q3: What are the key factors that can influence the absorption and translocation of this compound-methyl in my experiments?
A3: Several factors can significantly impact the uptake and movement of this compound-methyl:
-
Plant-Related Factors:
-
Weed Species and Growth Stage: Younger, actively growing weeds generally absorb and translocate herbicides more effectively than older, larger, or stressed plants.
-
Genetic Resistance: Some weed biotypes have developed resistance to ALS inhibitors. This can be due to a target-site mutation in the ALS gene or, more commonly, enhanced metabolic detoxification of the herbicide (non-target-site resistance).
-
-
Environmental Factors:
-
Temperature and Humidity: Warm and humid conditions generally favor herbicide uptake by promoting active plant growth and keeping the leaf surface moist for a longer period, allowing for better absorption. Low temperatures can reduce both absorption and translocation.
-
Soil pH and Moisture: Soil pH affects the persistence and availability of this compound-methyl for root uptake. It is more available in higher pH soils. Adequate soil moisture is necessary for root absorption and translocation.
-
-
Application and Formulation Factors:
-
Adjuvants: The type of adjuvant used in the spray solution is critical. Adjuvants like methylated seed oils (MSOs) and non-ionic surfactants (NIS) can significantly enhance herbicide efficacy by improving spray retention, droplet spread, and penetration of the leaf cuticle. MSOs are generally more effective than NIS, particularly under dry conditions or on weeds with waxy leaf surfaces.
-
Rainfall: Rainfall shortly after a foliar application can wash the herbicide off the leaves before it is adequately absorbed. A rainfast period is required for optimal efficacy.
-
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected herbicidal effect in susceptible plant species.
| Possible Cause | Troubleshooting Step |
| Suboptimal Environmental Conditions | Ensure experiments are conducted under optimal temperature and humidity for the plant species. Avoid conditions of drought or temperature stress. For soil applications, ensure consistent and adequate soil moisture. |
| Incorrect Weed Growth Stage | Treat plants at a young, actively growing stage as specified in your experimental design. Efficacy significantly decreases in mature or stressed plants. |
| Inadequate Adjuvant Use | Verify the type and concentration of the adjuvant in your spray solution. For weeds with waxy cuticles or in dry conditions, consider using a methylated seed oil (MSO) instead of a non-ionic surfactant (NIS). |
| pH of Spray Solution | Check the pH of your spray solution. The stability and absorption of some herbicides can be influenced by the pH of the carrier water. |
| Rainfall or Overhead Irrigation | If conducting experiments in a greenhouse with overhead irrigation, ensure there is a sufficient rain-free period after application for the herbicide to be absorbed. |
Issue 2: Suspected herbicide resistance in a weed biotype.
| Possible Cause | Troubleshooting Step |
| Target-Site Resistance | Sequence the ALS gene of the suspected resistant and known susceptible biotypes to identify any known mutations that confer resistance. |
| Non-Target-Site (Metabolic) Resistance | Conduct a dose-response experiment with and without a cytochrome P450 inhibitor, such as malathion. A significant increase in sensitivity to this compound-methyl in the presence of the inhibitor suggests metabolic resistance. |
| Reduced Absorption or Translocation | Perform a radiolabeled herbicide study (e.g., using ¹⁴C-mesosulfuron-methyl) to quantify and compare the rates of absorption and translocation between the suspected resistant and susceptible biotypes. |
Issue 3: High variability in quantitative data from absorption/translocation studies.
| Possible Cause | Troubleshooting Step |
| Inconsistent Droplet Application | Use a calibrated micro-syringe or laboratory track sprayer to ensure a consistent droplet size and application volume to the same leaf position on each plant. |
| Contamination during Sample Processing | When washing unabsorbed herbicide from the leaf surface, ensure the wash solution does not contaminate other parts of the plant. Use separate, clean tools for dissecting each plant. |
| Issues with Analytical Equipment (e.g., HPLC, LSC) | Run standard curves and quality control samples to ensure the accuracy and precision of your analytical instruments. For HPLC, troubleshoot issues like peak splitting, broad peaks, and baseline drift. For Liquid Scintillation Counting (LSC), check for quenching and use appropriate scintillation cocktails. |
Data Presentation
Table 1: Effect of Adjuvant Type on the Efficacy of a Sulfonylurea Herbicide (Nicosulfuron) in Maize.
Disclaimer: Data presented is for the sulfonylurea herbicide nicosulfuron (B1678754), as direct comparative absorption/translocation data for this compound-methyl with these specific adjuvants was not available. The trend of MSO providing better efficacy than NIS is generally applicable to sulfonylurea herbicides.
| Adjuvant Type | Herbicide Rate | Weed Control Efficacy (%) |
| None | Reduced | 44 - 79 |
| Non-ionic Surfactant (NIS) | Reduced | ~71 |
| Methylated Seed Oil (MSO 1) | Reduced | ~68 |
| Methylated Seed Oil (MSO 3) | Reduced | ~84 |
| Methylated Seed Oil (MSO 4 - Standard) | Reduced | ~63 |
Source: Adapted from a study on nicosulfuron efficacy in maize. The results indicate that different MSO formulations can provide varying, and often superior, weed control compared to a standard NIS.[1]
Table 2: Metabolism of this compound-Methyl in Resistant (MR) and Susceptible (S) Bromus japonicus Biotypes.
| Time After Treatment (Days) | Metabolism Rate in MR Population (%) | Metabolism Rate in S Population (%) |
| 3 | 56.6 | 46.9 |
| 5 | 64.9 | 58.7 |
| 7 | 79.8 | 69.3 |
| 9 | 82.0 | 69.0 |
Source: Data from a study on metabolism-based resistance in Bromus japonicus. The significantly higher metabolism rate in the MR population is a key mechanism of its resistance.
Table 3: Effect of Temperature on the Absorption and Translocation of a Systemic Herbicide (¹⁴C-Glyphosate).
Disclaimer: Data presented is for glyphosate (B1671968). While the specific percentages will differ for this compound-methyl, the general principle that lower temperatures can enhance the absorption and translocation of some systemic herbicides is illustrated here.
| Temperature (Day/Night) | Time After Treatment (HAT) | % Absorption | % Translocation to Roots |
| High (30/20 °C) | 96 | ~50 | ~28 (Resistant Biotype) |
| Low (15/5 °C) | 96 | ~65 | ~42 (Resistant Biotype) |
Source: Adapted from a study on glyphosate in Conyza sumatensis.[2] This demonstrates that environmental conditions like temperature can have a significant impact on herbicide movement in plants.[2]
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay to Determine Herbicide Resistance
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Plant Preparation: Grow suspected resistant and known susceptible weed biotypes from seed in pots containing a standardized soil mix in a greenhouse or growth chamber.
-
Herbicide Application: At the 2-3 leaf stage, treat the plants with a range of this compound-methyl doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Apply the herbicide using a calibrated laboratory track sprayer to ensure uniform coverage.
-
Data Collection: After 21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven at 60-70°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the dry weight data using a non-linear regression model to determine the herbicide dose required to cause a 50% reduction in growth (GR₅₀) for each biotype. The resistance index (RI) is calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.
Protocol 2: ¹⁴C-Mesosulfuron-Methyl Absorption and Translocation Study
-
Plant Preparation: Grow plants to the 3-4 leaf stage under controlled environmental conditions.
-
Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of formulated this compound-methyl, the desired adjuvant, and ¹⁴C-labeled this compound-methyl with a known specific activity.
-
Herbicide Application: Apply a precise volume (e.g., 1-2 µL) of the radiolabeled treatment solution to a specific, marked area on a single leaf of each plant using a microsyringe.
-
Harvesting: At designated time points (e.g., 6, 24, 48, 72 hours after treatment), harvest the plants.
-
Unabsorbed Herbicide Removal: Carefully wash the treated leaf with a solution (e.g., water:acetone, 1:1 v/v) to remove any unabsorbed ¹⁴C-mesosulfuron-methyl from the leaf surface. Analyze an aliquot of this leaf wash using Liquid Scintillation Counting (LSC) to quantify the unabsorbed amount.
-
Plant Sectioning: Dissect the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Quantification of Radioactivity: Dry and combust each plant section in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using LSC.
-
Data Calculation:
-
Absorption: Calculated as (Total applied ¹⁴C - ¹⁴C in leaf wash) / Total applied ¹⁴C * 100.
-
Translocation: For each plant part, calculated as ¹⁴C in that part / Total absorbed ¹⁴C * 100.
-
Visualizations
References
Validation & Comparative
Comparative Efficacy of Mesosulfuron-Methyl and Iodosulfuron-Methyl-Sodium: A Technical Guide
A detailed analysis of two prominent sulfonylurea herbicides, mesosulfuron-methyl (B1676312) and iodosulfuron-methyl-sodium (B134614), reveals distinct efficacy profiles, crop tolerances, and environmental persistence. While both are potent inhibitors of the acetolactate synthase (ALS) enzyme, crucial for weed growth, their performance characteristics vary, influencing their suitability for specific agronomic scenarios.
This guide provides a comparative overview of this compound-methyl and iodosulfuron-methyl-sodium, presenting supporting experimental data to inform researchers, scientists, and drug development professionals in the agricultural sciences.
Efficacy Against Key Weed Species
Both this compound-methyl and iodosulfuron-methyl-sodium are primarily used for the post-emergence control of grass and broadleaf weeds in cereal crops. However, their efficacy against specific weed species can differ. Data on their standalone performance is limited, as they are frequently formulated together to broaden the spectrum of control.
A study evaluating a mixture of this compound-methyl and iodosulfuron-methyl-sodium demonstrated effective control of wild oat (Avena fatua) and rigid ryegrass (Lolium rigidum). While this highlights their synergistic potential, it underscores the need for more direct comparative studies of the individual active ingredients.
Crop Tolerance and Phytotoxicity
A critical point of differentiation between the two herbicides is their selectivity and potential for crop injury, particularly in barley.
Iodosulfuron-methyl-sodium has been shown to cause greater phytotoxicity in barley compared to wheat. [1] Symptoms of injury, such as leaf chlorosis, can be more pronounced in barley, especially when applied at early growth stages.[1] One study reported significant grain yield reduction in malt (B15192052) barley when iodosulfuron-methyl-sodium was applied early in the season.[1]
This compound-methyl, while generally safer on wheat, can also cause transient phytotoxicity. [2] The inclusion of a safener, mefenpyr-diethyl, in many this compound-methyl formulations is crucial for mitigating crop injury without compromising weed control efficacy.[3]
Table 1: Comparative Crop Tolerance
| Herbicide | Wheat Tolerance | Barley Tolerance | Key Considerations |
| This compound-methyl | Generally good, especially with a safener. | Moderate; potential for transient phytotoxicity. | Safener is critical for optimal crop safety. |
| Iodosulfuron-methyl-sodium | Good. | Lower than wheat; risk of significant phytotoxicity and yield loss, especially with early application.[1] | Application timing and dosage are critical to avoid crop injury.[1] |
Environmental Fate and Non-Target Effects
The environmental persistence and impact on non-target organisms are crucial considerations in herbicide assessment.
This compound-methyl has been found to be more persistent in the soil than iodosulfuron-methyl-sodium. [4][5] A comparative study on their dissipation in soil revealed that the 50% degradation time (DT50) for this compound-methyl ranged from 8.71 to 47.08 days, while for iodosulfuron-methyl, it was between 7.17 and 38.24 days.[5] The 90% dissipation time (DT90) for this compound-methyl was also longer (28.95 to 156.43 days) compared to iodosulfuron-methyl (20.81 to 127.07 days).[5]
Regarding non-target effects, a study on a mixture of diflufenican (B1670562), this compound-methyl, and iodosulfuron-methyl-sodium showed an impact on soil microbial communities.[6] The study noted that the influence of this compound-methyl and iodosulfuron-methyl-sodium on soil-dwelling organisms had not been extensively studied individually.[6] Another study investigating a mixture of this compound-methyl and iodosulfuron-methyl reported short-lived harmful effects on dehydrogenase, alkaline phosphatase, and acid phosphatase activity in the soil.[4]
Table 2: Comparative Soil Persistence
| Herbicide | DT50 (days) | DT90 (days) | Persistence Summary |
| This compound-methyl | 8.71 - 47.08[5] | 28.95 - 156.43[5] | More persistent in soil compared to iodosulfuron-methyl.[4][5] |
| Iodosulfuron-methyl-sodium | 7.17 - 38.24[5] | 20.81 - 127.07[5] | Less persistent in soil compared to this compound-methyl.[4][5] |
Mode of Action: Acetolactate Synthase (ALS) Inhibition
Both this compound-methyl and iodosulfuron-methyl-sodium belong to the sulfonylurea group of herbicides and share the same primary mode of action: the inhibition of the acetolactate synthase (ALS) enzyme. ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.
The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn disrupts protein synthesis and cell division, ultimately causing weed death.
Caption: Simplified signaling pathway of ALS inhibition by sulfonylurea herbicides.
Experimental Protocols
Herbicide Efficacy Assessment
A standardized methodology is employed to evaluate the efficacy of herbicides under controlled conditions.
Caption: General experimental workflow for herbicide efficacy trials.
A typical protocol for assessing the efficacy of sulfonylurea herbicides on weeds like Lolium rigidum involves the following steps:
-
Weed Cultivation: Seeds of the target weed species (e.g., Lolium rigidum) and the crop (e.g., wheat or barley) are sown in pots containing a standardized soil mix.
-
Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, light, and humidity to ensure uniform growth.
-
Herbicide Application: Herbicides are applied post-emergence at a specific growth stage of the weeds and crop (e.g., 2-3 leaf stage for weeds). Application is typically done using a precision sprayer to ensure accurate and uniform coverage. A range of doses, including the recommended field rate, and fractions and multiples thereof, are usually tested.
-
Experimental Design: A randomized complete block design with multiple replications is commonly used to minimize the effects of environmental variability within the experimental setup.
-
Efficacy Assessment: Weed control efficacy is assessed at specific intervals after treatment (e.g., 7, 14, and 21 days). Assessments include visual ratings of phytotoxicity (on a scale of 0 to 100%, where 0 is no effect and 100 is complete kill), plant height, and fresh and dry biomass of the above-ground parts of the weeds.
-
Crop Tolerance Assessment: Similar assessments for phytotoxicity are conducted on the crop plants to determine selectivity.
-
Data Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Soil Dissipation Study
The persistence of herbicides in the soil is evaluated through dissipation studies. A common method involves:
-
Soil Treatment: A known concentration of the herbicide is applied to soil samples.
-
Incubation: The treated soil is incubated under controlled laboratory conditions (temperature and moisture).
-
Sampling: Soil samples are collected at various time intervals.
-
Extraction: The herbicide residues are extracted from the soil using an appropriate solvent.
-
Analysis: The concentration of the herbicide in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[7][8]
-
Data Modeling: The dissipation kinetics are determined by fitting the data to appropriate mathematical models to calculate parameters like DT50 and DT90.[5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Early diagnosis of this compound-methyl phytotoxicity on wheat [nyxxb.cn]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Microbial and enzymatic activity of soil contaminated with a mixture of diflufenican + this compound-methyl + iodosulfuron-methyl-sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Two Sulfonylurea Herbicides Residues in Soil Environment Using HPLC and Phytotoxicity of These Herbicides by Lentil Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
QuEChERS Method Validation for Mesosulfuron-Methyl Analysis: A Comparative Guide
The determination of mesosulfuron-methyl (B1676312) residues, a widely used sulfonylurea herbicide, in various environmental and agricultural matrices is crucial for ensuring food safety and monitoring environmental impact. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the analysis of pesticide residues, including this compound-methyl. This guide provides a comparative overview of the validated QuEChERS method for this compound-methyl analysis against other extraction techniques, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Methods
The efficiency of a pesticide residue analysis heavily relies on the chosen extraction method. Below is a comparison of the QuEChERS method with other techniques for the extraction of this compound-methyl.
| Method | Matrix | Average Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| QuEChERS | Wheat Grain & Straw | 74 - 98 | 1 - 11 | 0.01 | [1][2] |
| QuEChERS | Cereals (oat, millet, corn, rice) | 76 - 113 | 2 - 15 | 0.005 - 0.01 | [1] |
| Ultrasonic Assisted Extraction (UAE) | Soil & Wheat | 89.8 - 101.2 | < 14 | Not Specified | [3] |
| Matrix Solid Phase Dispersion (MSPD) | Soil & Wheat | 89.2 - 99.75 | < 14 | Not Specified | [3] |
| Microwave Assisted Extraction (MAE) | Soil & Wheat | 81.1 - 90.75 | < 14 | Not Specified | [3] |
| Liquid Solid Extraction (LSE) | Soil & Wheat | 83.4 - 94.75 | < 14 | Not Specified | [3] |
| Solid Phase Extraction (SPE) | Surface Water | 70 - 120 | ≤ 20 | 0.000005 | [4] |
Key Observations:
-
The QuEChERS method demonstrates high average recoveries and low relative standard deviations (RSDs) across various cereal matrices, indicating good accuracy and precision.[1][2]
-
Alternative methods like UAE and MSPD also show excellent recovery rates for this compound-methyl in soil and wheat.[3]
-
For aqueous samples, Solid Phase Extraction (SPE) is a validated method with high recovery and a very low limit of quantitation (LOQ).[4]
Experimental Workflow: The QuEChERS Protocol
The following diagram illustrates a typical workflow for the QuEChERS method for pesticide residue analysis.
Caption: A generalized workflow of the QuEChERS method for sample preparation.
Detailed Experimental Protocols
Below are detailed protocols for the QuEChERS method and an alternative Solid Phase Extraction (SPE) method for this compound-methyl analysis.
1. QuEChERS Method for Solid Matrices (e.g., Wheat, Soil)
This protocol is a modified version of the widely used QuEChERS procedure.[5]
-
Sample Preparation:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, use 3 g and add 7 mL of water, then allow to hydrate (B1144303) for 30 minutes.[5]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the sample tube. To prevent the adsorption of acidic herbicides like this compound-methyl, using 1% formic acid in acetonitrile is recommended.[1]
-
Add the appropriate QuEChERS salt packet (e.g., citrate-buffered salts).[5]
-
Immediately shake or vortex the tube for 1-5 minutes to ensure thorough mixing and extraction of the pesticides.[5]
-
Centrifuge the sample at ≥3000 rcf for 5 minutes.[5]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent. For sulfonylurea herbicides, a sorbent mixture may include magnesium sulfate, primary secondary amine (PSA), and C18.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.[5]
-
-
Analysis:
-
Transfer the purified extract into an autosampler vial for analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
2. Solid Phase Extraction (SPE) for Water Samples
This protocol is suitable for the analysis of this compound-methyl in surface water.[4]
-
Sample Preparation:
-
Filter the water sample.
-
Adjust the pH of the sample to 3-4 using acetic acid.[4]
-
-
Extraction:
-
Condition an RP-C18 cartridge with methanol (B129727) and then with water.
-
Load the prepared water sample onto the conditioned cartridge to enrich the analyte.
-
-
Elution:
-
Elute the this compound-methyl from the cartridge with an acetonitrile/water mixture (e.g., 6:4, v/v).[4]
-
-
Analysis:
-
Determine the concentration of this compound-methyl in the final solution using LC-MS/MS.
-
Conclusion
The QuEChERS method provides a robust, efficient, and reliable approach for the determination of this compound-methyl in a variety of matrices, particularly in cereals and soil. Its high recovery rates and good precision make it a preferred method for routine monitoring. For aqueous samples, Solid Phase Extraction (SPE) offers an excellent alternative with very low detection limits. The choice of method will ultimately depend on the specific matrix, the required limit of quantification, and the available laboratory equipment. Both methods, when coupled with LC-MS/MS, provide the sensitivity and selectivity needed for accurate trace-level analysis of this compound-methyl.
References
Unraveling Weed Resistance: A Comparative Guide to Mesosulfuron-Methyl Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of herbicide resistance in agricultural weeds necessitates a comprehensive understanding of cross-resistance patterns to inform sustainable weed management strategies and the development of novel herbicides. This guide provides an objective comparison of the performance of mesosulfuron-methyl (B1676312), an acetolactate synthase (ALS) inhibitor, against various weed biotypes, supported by experimental data from peer-reviewed studies. We delve into the molecular mechanisms of resistance and present detailed experimental protocols to aid in the design and interpretation of future research.
Quantitative Analysis of this compound-Methyl Cross-Resistance
The following tables summarize the cross-resistance profiles of different weed biotypes to this compound-methyl and other herbicides. The Resistance Index (RI) or Fold Resistance is calculated as the ratio of the herbicide concentration required to cause a 50% reduction in growth (GR50) in the resistant population compared to a susceptible population.
Table 1: Cross-Resistance Profile of Alopecurus myosuroides (Black-Grass) Biotypes to this compound-Methyl and Other Herbicides
| Herbicide | Herbicide Class | Resistant Biotype | Resistance Index (RI) / Fold Resistance | Reference |
| This compound-methyl | ALS inhibitor (SU) | HN-14 | 33-fold | [1][2] |
| This compound-methyl + Iodosulfuron-methyl-sodium | ALS inhibitor (SU) | R population | Medium level | [3] |
| Pyroxsulam | ALS inhibitor (TP) | R population | Lower level | [3] |
| Fenoxaprop-P-ethyl | ACCase inhibitor (APP) | HN-14 | RRR (Highly Resistant) | [1] |
| Clodinafop-propargyl | ACCase inhibitor (APP) | HN-14 | RRR (Highly Resistant) | [1] |
| Haloxyfop-methyl | ACCase inhibitor (APP) | HN-14 | RR (Resistant) | [1] |
| Fluazifop-P-butyl | ACCase inhibitor (APP) | HN-14 | RR (Resistant) | [1] |
| Pinoxaden | ACCase inhibitor (DEN) | HN-14 | R? (Resistance may be developing) | [1] |
| Imazethapyr | ALS inhibitor (IMI) | HN-14 | Sensitive | [1] |
| Quizalofop-P-ethyl | ACCase inhibitor (APP) | HN-14 | Sensitive | [1] |
| Tralkoxydim | ACCase inhibitor (CHD) | HN-14 | Sensitive | [1] |
| Isoproturon | PSII inhibitor | HN-14 | Sensitive | [1] |
Table 2: Cross-Resistance Profile of Lolium spp. (Ryegrass) Biotypes to this compound-Methyl and Other Herbicides
| Herbicide | Herbicide Class | Resistant Biotype | Resistance Index (RI) / Fold Resistance | Reference |
| This compound-methyl | ALS inhibitor (SU) | 03-1 | Resistant | [4] |
| Iodosulfuron-methyl-sodium + this compound-methyl | ALS inhibitor (SU) | Danish, Greek, and Italian populations | RI from 8 to 70 | [5][6] |
| Chlorsulfuron | ALS inhibitor (SU) | 03-1 | Resistant | [4] |
| Imazamox | ALS inhibitor (IMI) | 03-1 | Resistant | [4] |
| Sulfometuron | ALS inhibitor (SU) | 03-1 | Resistant | [4] |
| Diclofop | ACCase inhibitor (APP) | 03-1 | Not resistant | [4] |
| Fluazifop | ACCase inhibitor (APP) | 03-1 | Not resistant | [4] |
| Clethodim | ACCase inhibitor (CHD) | 03-1 | Not resistant | [4] |
| Sethoxydim | ACCase inhibitor (CHD) | 03-1 | Not resistant | [4] |
| Pinoxaden | ACCase inhibitor (DEN) | 03-1 | Not resistant | [4] |
| Glyphosate | EPSPS inhibitor | 03-1 | Not resistant | [4] |
Table 3: Cross-Resistance Profile of Phalaris minor (Littleseed Canarygrass) Biotypes to this compound-Methyl and Other Herbicides
| Herbicide | Herbicide Class | Resistance Status | Reference |
| Iodosulfuron-methyl-sodium and this compound-methyl | ALS inhibitor (SU) | Resistant | [7] |
| Clodinafop-propargyl | ACCase inhibitor (APP) | Low level of resistance | [7] |
| Sulfosulfuron | ALS inhibitor (SU) | Low level of resistance | [7] |
| Fenoxaprop-P-ethyl | ACCase inhibitor (APP) | Low level of resistance | [7] |
| Tralkoxydim | ACCase inhibitor (CHD) | Low level of resistance | [7] |
Mechanisms of Resistance to this compound-Methyl
Resistance to this compound-methyl in weed biotypes is primarily attributed to two mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This mechanism involves mutations in the gene encoding the target enzyme, acetolactate synthase (ALS). These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.[8] Specific amino acid substitutions at various positions within the ALS gene have been identified to confer resistance. For instance, a Trp-574-Leu substitution was found to be the primary resistance mechanism in a highly resistant black-grass population.[1][2] Other identified mutations include Pro-197-Thr.[9]
-
Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic detoxification, where the herbicide is broken down into non-toxic metabolites by enzymes such as cytochrome P450 monooxygenases (CYP450s) and glutathione (B108866) S-transferases (GSTs).[8][9] NTSR can confer broader cross-resistance to herbicides with different modes of action.[10][11]
Experimental Protocols for Herbicide Resistance Testing
Robust and standardized protocols are crucial for accurately assessing herbicide resistance in weed populations. The following outlines a general methodology for whole-plant bioassays.[12][13]
1. Seed Collection and Storage:
-
Collect mature seeds from at least 10-30 randomly selected plants that have survived herbicide treatment in the field.[12]
-
Ensure a sample size of at least 5,000 seeds.[12]
-
Store seeds in labeled, unsealed paper bags at low temperatures to maintain viability.[12]
2. Seed Germination and Seedling Preparation:
-
Break seed dormancy if necessary using appropriate methods for the specific weed species (e.g., stratification).[12]
-
Germinate seeds in petri dishes on a suitable medium, such as agar (B569324) with potassium nitrate.[12]
-
Transplant seedlings at a similar growth stage into pots filled with a standard growing medium.[12]
3. Herbicide Treatment:
-
Grow seedlings in a greenhouse under controlled conditions until they reach the appropriate growth stage for herbicide application (typically 2-3 leaf stage).[14][15]
-
Prepare a range of herbicide doses, including the recommended field rate, and fractions and multiples of this rate.[14]
-
Apply herbicides using a precision bench sprayer to ensure uniform coverage.[13][14] Include an untreated control for comparison.
4. Data Collection and Analysis:
-
Assess plant survival and biomass (fresh or dry weight) 3-4 weeks after treatment.[14]
-
Calculate the GR50 value for each population using dose-response curves.
-
Determine the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of a known susceptible population.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cross-resistance profile of this compound-methyl-resistant Italian ryegrass in the southern United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Diversified Resistance Mechanisms in Multi-Resistant Lolium spp. in Three European Countries [frontiersin.org]
- 6. Diversified Resistance Mechanisms in Multi-Resistant Lolium spp. in Three European Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herbicide Resistance in Phalaris Species: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pomais.com [pomais.com]
- 9. Target-site and non-target-site resistance mechanisms confer this compound-methyl resistance in Alopecurus aequalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]
- 11. hracglobal.com [hracglobal.com]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 15. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
Validating Mesosulfuron-Methyl Detection: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate detection and quantification of mesosulfuron-methyl (B1676312) in complex matrices is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comprehensive comparison of leading analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The validation of analytical methods for this compound-methyl, a sulfonylurea herbicide, presents a significant challenge due to the diverse and complex nature of sample matrices such as soil, water, and various food products. The primary analytical techniques employed for its detection include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, cost, and throughput. This guide will delve into a comparative analysis of these methods, presenting key performance data and detailed experimental protocols.
Comparative Analysis of Detection Methods
The choice of an analytical method for this compound-methyl detection is contingent upon the specific requirements of the study, including the matrix type, the required limit of detection, and the number of samples to be analyzed. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the determination of this compound-methyl in various matrices.[1][2]
| Parameter | LC-MS/MS | GC-MS | ELISA | HPLC with UV/DAD |
| Limit of Quantification (LOQ) | 0.005 µg/L (Water)[3], 0.01 mg/kg (Wheat)[1][2] | 0.2 µg/g (Soil, for Metsulfuron-methyl)[4][5] | 40 ng/L (Water, for Metsulfuron-methyl)[1] | Not as sensitive as other methods, residues may be undetectable at recommended application rates.[6] |
| Recovery | 74-98% (Wheat)[1][2], 70-120% (Water)[3] | >70% (Soil, for Metsulfuron-methyl)[4][5] | Good correlation with GC (r=0.995) for fortified water samples.[1] | 78-86% (Soil, Wheat for Metsulfuron-methyl)[7] |
| Matrix | Wheat (Grain, Straw)[1][2], Water[3], Soil | Soil[4][5] | Water[1] | Soil, Wheat[6][7] |
| Specificity | High | High (with derivatization)[4][5] | Can have cross-reactivity with other sulfonylureas.[1] | Lower than MS-based methods |
| Throughput | Moderate to High | Moderate | High | High |
| Cost | High | High | Low | Moderate |
| Notes | Often coupled with QuEChERS for solid samples and SPE for water samples.[1][2][3] | Requires derivatization due to thermal instability of this compound-methyl.[4][5] | A rapid screening method.[1][8] | A bioassay was found to be more sensitive for detecting residues in soil over a longer period.[6] |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to validated experimental protocols. Below are detailed methodologies for sample preparation and analysis using the aforementioned techniques.
QuEChERS Protocol for this compound-Methyl in Soil and Wheat
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticides in food and agricultural matrices.[1][2]
a) Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add 7 mL of water and allow to hydrate (B1144303) for 30 minutes.[9]
-
Add 10 mL of acetonitrile (B52724) to the sample.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[9]
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.[9]
-
The resulting supernatant is then ready for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for this compound-Methyl in Water
Solid-Phase Extraction is a common technique for the extraction and pre-concentration of analytes from liquid samples like water.[3][10]
-
Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol (B129727) followed by 10 mL of water through it.[10]
-
Sample Loading: Acidify the water sample (250 mL) to a pH of 3-4 with acetic acid.[10] Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 4-5 mL/min.[10]
-
Washing: Wash the cartridge with 10 mL of water to remove any unretained impurities.
-
Elution: Elute the retained this compound-methyl from the cartridge with an appropriate solvent, such as a mixture of acetonitrile and water (e.g., 6:4, v/v).[3][10]
-
The eluate is then collected and can be directly analyzed by LC-MS/MS.
GC-MS Analysis (for related sulfonylureas)
Due to the thermal instability of sulfonylurea herbicides, a derivatization step is necessary before GC-MS analysis.[4][5]
-
Extraction: Extract this compound-methyl from the sample matrix using a suitable solvent.
-
Derivatization: Methylate the extracted analyte using a reagent like diazomethane (B1218177) to form a more thermally stable derivative.[4][5]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.
ELISA Protocol (for related sulfonylureas)
ELISA is a rapid and high-throughput immunoassay for the detection of sulfonylurea herbicides.[1]
-
Coating: Coat a microtiter plate with a coating antigen (hapten-protein conjugate).
-
Competition: Add the sample extract and a specific antibody against this compound-methyl to the wells. The free herbicide in the sample will compete with the coated antigen for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Enzyme Conjugate: Add an enzyme-labeled secondary antibody that binds to the primary antibody.
-
Substrate Addition: Add a substrate that produces a colored product upon reaction with the enzyme.
-
Measurement: Measure the absorbance of the colored product. The intensity of the color is inversely proportional to the concentration of this compound-methyl in the sample.
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical process, the following diagrams illustrate a typical workflow for method validation and a decision tree for selecting the most suitable analytical technique.
General workflow for validating a this compound-methyl detection method.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatographic method for residue analysis of metsulfuron methyl from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of metsulfuron-methyl residues in wheat field soil: a comparison of HPLC and bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isws.org.in [isws.org.in]
- 8. researchgate.net [researchgate.net]
- 9. weber.hu [weber.hu]
- 10. epa.gov [epa.gov]
comparative metabolism of mesosulfuron-methyl in tolerant and susceptible species
A deep dive into the comparative metabolism of mesosulfuron-methyl (B1676312) reveals that tolerant plant species possess a sophisticated enzymatic defense system, primarily orchestrated by cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. This metabolic prowess allows them to detoxify the herbicide at a significantly faster rate than susceptible species, forming the basis of their survival.
This compound-methyl is a widely used sulfonylurea herbicide effective against grass weeds in cereal crops. It acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids, thereby halting plant growth.[1] However, the repeated use of this herbicide has led to the evolution of resistant weed populations. The primary mechanisms of resistance are twofold: target-site resistance (TSR), involving mutations in the ALS gene that prevent the herbicide from binding, and non-target-site resistance (NTSR), which often involves enhanced metabolism of the herbicide.[2][3][4] This guide focuses on the comparative metabolic differences that underpin NTSR in various tolerant and susceptible plant species.
Quantitative Comparison of this compound-Methyl Metabolism
The rate at which a plant can metabolize this compound-methyl is a key determinant of its tolerance. Resistant species exhibit a markedly higher rate of herbicide detoxification.
| Species | Population | Metabolism Rate (%) | Time Point (Days After Treatment) | Key Findings |
| Bromus japonicus | This compound-methyl-resistant (MR) | 56.6 | 3 | The metabolic rate in the MR population was significantly higher than in the susceptible (S) population.[3] |
| 64.9 | 5 | |||
| 79.8 | 7 | |||
| 82.0 | 9 | |||
| Bromus japonicus | Susceptible (S) | 46.9 | 3 | |
| 58.7 | 5 | |||
| 69.3 | 7 | |||
| 69.0 | 9 | |||
| Alopecurus aequalis | Metabolic resistant (R) | - | - | Transgenic Arabidopsis overexpressing the P450 gene CYP709C56 from this resistant population showed enhanced detoxification of this compound-methyl into its O-demethylated metabolite.[1][5] |
| Triticum aestivum (Wheat) | Tolerant | - | - | Wheat's tolerance to this compound-methyl is attributed to its ability to rapidly metabolize the herbicide, a process largely mediated by cytochrome P450 enzymes.[6] |
| Aegilops tauschii | Susceptible | - | - | Compared to wheat, A. tauschii absorbs more this compound-methyl and metabolizes it at a much slower rate.[6] |
The Role of Cytochrome P450 and Glutathione S-Transferases
Metabolic resistance to this compound-methyl is primarily driven by the enhanced activity of two key enzyme families: cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[1][7][8]
-
Cytochrome P450s: These enzymes are central to the detoxification process. In resistant weeds like Alopecurus aequalis, a specific P450 enzyme, CYP709C56, has been identified as responsible for metabolizing this compound-methyl.[1][5] The primary metabolic reaction is O-demethylation, which renders the herbicide non-phytotoxic.[5] The involvement of P450s is often confirmed by using inhibitors like malathion (B1675926), which can reverse resistance by blocking the activity of these enzymes.[3][6][9] In a resistant Bromus japonicus population, malathion treatment significantly decreased the GR50 (the herbicide dose required to reduce plant growth by 50%) by 83.2%.[10]
-
Glutathione S-Transferases (GSTs): While P450s play a major role, GSTs also contribute to the detoxification of this compound-methyl in some species.[11] GSTs catalyze the conjugation of glutathione to the herbicide molecule, making it more water-soluble and easier to sequester or transport within the plant.
Experimental Protocols
Understanding the metabolic fate of this compound-methyl in plants involves a series of key experiments:
1. Whole-Plant Dose-Response Assay:
-
Objective: To determine the level of resistance in a plant population.
-
Methodology:
-
Seeds from suspected resistant and known susceptible populations are germinated and grown under controlled greenhouse conditions.
-
At the 2-3 leaf stage, seedlings are treated with a range of this compound-methyl doses.
-
For studies investigating metabolic resistance, a set of plants may be pre-treated with a P450 inhibitor (e.g., 1000 g a.i. ha⁻¹ malathion) one hour before herbicide application.[12]
-
Plant survival and biomass are assessed typically 21 days after treatment.
-
The GR50 value is calculated to quantify the level of resistance.
-
2. Herbicide Absorption and Translocation Studies:
-
Objective: To determine if resistance is due to differences in herbicide uptake or movement within the plant.
-
Methodology:
-
Radiolabeled this compound-methyl (e.g., ¹⁴C-labeled) is applied to a specific leaf of both resistant and susceptible plants.
-
At various time points, plants are harvested and sectioned into the treated leaf, other shoots, and roots.
-
The amount of radioactivity in each section is quantified using liquid scintillation counting to determine the extent of absorption and translocation.
-
3. Metabolism Studies using UPLC-MS/MS:
-
Objective: To identify and quantify the metabolites of this compound-methyl.
-
Methodology:
-
Plants are treated with this compound-methyl.
-
At different time intervals, plant tissues are harvested and the herbicide and its metabolites are extracted.
-
The extract is analyzed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[3]
-
This technique separates the parent herbicide from its metabolites and allows for their precise identification and quantification based on their mass-to-charge ratio.
-
Visualizing Metabolic Pathways and Workflows
To better understand the complex processes involved in this compound-methyl metabolism, the following diagrams illustrate the key pathways and experimental procedures.
Caption: Comparative metabolic fate of this compound-methyl in tolerant vs. susceptible species.
Caption: Experimental workflow for a comparative metabolism study of this compound-methyl.
Caption: The primary metabolic pathway of this compound-methyl detoxification by CYP709C56.
References
- 1. Cytochrome P450 CYP709C56 metabolizing this compound-methyl confers herbicide resistance in Alopecurus aequalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism-Based Herbicide Resistance to this compound-methyl and Identification of Candidate Genes in Bromus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pomais.com [pomais.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism Difference Is Involved in this compound-Methyl Selectivity between Aegilops tauschii and Triticum aestivum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Basis of Tolerance Mechanism to Metsulfuron-Methyl in Roegneria kamoji (Triticeae: Poaceae) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Mesosulfuron-Methyl Against ACCase-Resistant Grass Species
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in grass weed populations presents a significant challenge to sustainable crop production worldwide. Acetyl-CoA carboxylase (ACCase) inhibiting herbicides, a cornerstone for post-emergence grass weed control, have been heavily impacted by the selection of resistant biotypes. This guide provides a comparative analysis of the performance of mesosulfuron-methyl (B1676312), an acetolactate synthase (ALS) inhibitor, against various ACCase-resistant grass species. It includes quantitative data from scientific studies, detailed experimental protocols, and visualizations of key biological and experimental processes to support research and development efforts in crop protection.
Performance Comparison of Herbicides Against ACCase-Resistant Grass Weeds
The efficacy of this compound-methyl and alternative herbicides against grass species with confirmed resistance to ACCase inhibitors is summarized below. The data is derived from whole-plant dose-response assays conducted under controlled conditions. Resistance levels are often expressed as a Resistance Index (RI) or Growth Reduction (GR50), which indicate the fold-resistance of a resistant population compared to a susceptible population.
| Weed Species | Herbicide Class | Herbicide | Resistance Level (RI/GR50) | Efficacy on ACCase-Resistant Biotype | Country of Origin of Resistant Population | Reference |
| Alopecurus myosuroides (Blackgrass) | ALS Inhibitor | This compound-methyl + Iodosulfuron-methyl-sodium | Low to Moderate Resistance | Reduced efficacy observed | Greece | [1][2][3][4] |
| ACCase Inhibitor | Clodinafop-propargyl | High Resistance | Ineffective | Greece | [1][2][3][4] | |
| ACCase Inhibitor | Fenoxaprop-P-ethyl | Medium Resistance | Reduced efficacy | Greece | [1][2][3][4] | |
| ACCase Inhibitor | Pinoxaden | Medium Resistance | Reduced efficacy | Greece | [1][2][3][4] | |
| ACCase Inhibitor | Cycloxydim | Medium Resistance | Reduced efficacy | Greece | [1][2][3][4] | |
| Pre-emergence | Prosulfocarb | Susceptible | Excellent control | Greece | [2][3] | |
| Pre-emergence | Chlorotoluron + Diflufenican | Susceptible | Excellent control | Greece | [2][3] | |
| Lolium rigidum (Ryegrass) | ALS Inhibitor | This compound-methyl + Iodosulfuron-methyl | High Resistance (RI: 8-70) | Ineffective | Iran, Spain, Greece, Denmark, Italy | [5][6][7][8] |
| ACCase Inhibitor | Clodinafop-propargyl | High Resistance (RI > 8) | Ineffective | Iran, Greece, Italy | [5][6][7] | |
| ACCase Inhibitor | Pinoxaden | Low to Moderate Resistance (RI: 2-13) | Variable efficacy | Greece, Denmark, Italy | [7] | |
| ACCase Inhibitor | Clethodim | Susceptible in some populations | Effective in specific cases | Spain | [8] | |
| Polypogon fugax | ALS Inhibitor | Metsulfuron-methyl | Moderate Resistance (RI: 6.0) | Reduced efficacy | China | [9] |
| ACCase Inhibitor | Clodinafop-propargyl | High Resistance (RI: 1991) | Ineffective | China | [9] | |
| Poa annua (Annual Bluegrass) | ALS Inhibitor | This compound-methyl + Iodosulfuron-methyl | High Resistance (RI: 47.8) | Ineffective | Ireland | [10][11] |
| ACCase Inhibitor | Clethodim | Susceptible | Effective | Ireland | [10][11] |
Note: Resistance levels and efficacy can vary significantly between different populations of the same weed species due to diverse underlying resistance mechanisms.
Experimental Protocols
The data presented in this guide are primarily based on whole-plant dose-response assays. The following is a generalized methodology synthesized from the referenced studies.
1. Seed Collection and Plant Cultivation:
-
Seeds of putative resistant and known susceptible weed populations are collected from agricultural fields.
-
Seeds are sown in pots containing a suitable growth medium (e.g., a mixture of loam, peat, and sand).
-
Pots are maintained in a controlled greenhouse environment with defined temperature, humidity, and photoperiod to ensure uniform plant growth.
2. Herbicide Application:
-
Herbicides are applied at various rates, typically as a dilution series from a fraction of the recommended field rate to several times the recommended rate.
-
Applications are made when plants reach a specific growth stage (e.g., 2-3 leaf stage or early tillering).
-
A precision bench sprayer is used to ensure accurate and uniform application of the herbicides.
3. Data Collection and Analysis:
-
After a set period (typically 21-28 days after treatment), the above-ground biomass of the plants is harvested.
-
The fresh or dry weight of the biomass is recorded.
-
The data are subjected to a non-linear regression analysis, often using a log-logistic model, to determine the herbicide dose required to cause a 50% reduction in plant growth (GR50).
-
The Resistance Index (RI) is calculated by dividing the GR50 value of the resistant population by the GR50 value of the susceptible population.
4. Molecular Analysis of Resistance Mechanisms:
-
To investigate target-site resistance (TSR), the ACCase and/or ALS genes are sequenced from resistant and susceptible individuals to identify known mutations that confer resistance.
-
To assess non-target-site resistance (NTSR), studies may involve the use of synergists like piperonyl butoxide (PBO) or malathion, which inhibit cytochrome P450 monooxygenases, a key group of enzymes involved in herbicide metabolism. A reversal of resistance in the presence of a synergist suggests that enhanced metabolism is a component of the resistance mechanism.
Visualizations
The following diagrams illustrate the experimental workflow for herbicide resistance assessment and the biochemical pathways affected by ACCase and ALS inhibitors.
Caption: Experimental workflow for assessing herbicide resistance.
Caption: Herbicide inhibition pathways and resistance mechanisms.
References
- 1. Blackgrass (Alopecurus myosuroides Huds.) Multiple Resistance to ACCase- and ALS-Inhibitors and Its Competition with Winter Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Blackgrass (Alopecurus myosuroides Huds.) Multiple Resistance to ACCase- and ALS-Inhibitors and Its Competition with Winter Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rigid Ryegrass (Lolium rigidum Gaud) Resistant to ACCase and ALS inhibitors in northeastern Iran - Advances in Weed Science [awsjournal.org]
- 6. scielo.br [scielo.br]
- 7. Diversified Resistance Mechanisms in Multi-Resistant Lolium spp. in Three European Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance Mechanism to Metsulfuron-Methyl in Polypogon fugax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of this compound-methyl + iodosulfuron-methyl and pyroxsulam–resistant annual bluegrass (Poa annua) in an annual cropping system | Weed Science | Cambridge Core [cambridge.org]
comparison of analytical methods for mesosulfuron-methyl determination
A Comparative Guide to Analytical Methods for the Determination of Mesosulfuron-Methyl (B1676312)
This guide provides a detailed comparison of various analytical methods for the quantitative determination of this compound-methyl in different environmental and agricultural matrices. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Enzyme-Linked Immunosorbent Assay (ELISA) are evaluated based on key analytical parameters. Detailed experimental protocols and a generalized workflow are presented to assist researchers, scientists, and professionals in drug and pesticide development in selecting the most suitable method for their applications.
Quantitative Performance Data
The following table summarizes the quantitative performance data for different analytical methods used for the determination of this compound-methyl.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-UV | Formulations | - | - | - | - |
| LC-MS/MS | Surface Water | 0.02 µg/L | 0.05 µg/L | 70-120 | ≤20 |
| LC-MS/MS | Ground Water | 0.02 µg/L | 0.05 µg/L | 70-120 | ≤20 |
| LC-MS/MS | Drinking Water | 0.02 µg/L | 0.05 µg/L | 70-120 | ≤20 |
| LC-MS/MS | Wheat Grain & Straw | - | 0.01 mg/kg | 74-98 | 1-11 |
| LC-MS/MS | Soil | - | 0.2 µg/kg | - | - |
| GC-NPD | Soil | 0.1 µg/mL | 0.2 µg/g | >70 | - |
| ELISA (for Metsulfuron-methyl) | Water | 40 ng/L | - | - | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Principle : HPLC separates this compound-methyl from other components in a sample mixture based on its affinity for a stationary phase (e.g., C8 or C18 column) and a mobile phase. Detection is typically performed using a UV detector.
-
Sample Preparation (Formulations) :
-
Accurately weigh a sufficient amount of the sample to contain about 100 mg of this compound-methyl into a 100 ml volumetric flask.[1]
-
Add an internal standard solution and a sample solvent.[1]
-
Sonicate the flask for 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and mix well.[1]
-
Filter the solution through a 0.2 µm filter before injection.[1]
-
-
Chromatographic Conditions :
-
Mobile Phase : A mixture of water and acetonitrile (B52724) (e.g., 65:35 v/v), with the pH adjusted to 3 with phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid.[1][2]
-
Detection : UV spectrophotometric detector at 254 nm.[1]
-
Quantitation : Based on a calibration curve prepared from standards of known purity.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle : This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It allows for the accurate identification and quantification of this compound-methyl at very low concentrations.
-
Sample Preparation (Water Samples) :
-
Sample Preparation (Wheat Grain and Straw - QuEChERS method) :
-
LC-MS/MS Conditions :
Gas Chromatography (GC)
-
Principle : GC is used for the analysis of volatile and thermally stable compounds. For this compound-methyl, which is thermally unstable, a derivatization step is required before analysis.[8][9]
-
Sample Preparation and Derivatization (Soil Samples) :
-
Extract this compound-methyl from the soil sample using a suitable solvent like methanol.[10]
-
Due to its thermal instability, derivatize the extracted analyte to a more volatile and stable compound.[8][9] A common derivatizing agent is diazomethane, which converts this compound-methyl to its dimethyl derivative.[8][9]
-
The structure of the derivatized product should be confirmed by GC-MS.[8][9]
-
-
GC Conditions :
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle : ELISA is a highly sensitive immunochemical technique. A competitive ELISA format is typically used for small molecules like herbicides. In this assay, free this compound-methyl in the sample competes with a labeled this compound-methyl conjugate for binding to a limited number of specific antibodies. The signal is inversely proportional to the concentration of this compound-methyl in the sample.
-
Methodology (based on metsulfuron-methyl) :
-
Antibodies specific to the target analyte are raised. For metsulfuron-methyl (B1676535), antibodies have been successfully raised in rabbits and chickens (IgY).[11][12][13]
-
Microtiter plates are coated with a coating antigen (hapten-protein conjugate).[11][12]
-
The sample (or standard) is incubated in the wells along with the specific antibody.
-
After incubation and washing, a secondary antibody conjugated to an enzyme is added.
-
A substrate is added, which is converted by the enzyme to a colored product.
-
The absorbance is measured, and the concentration of the analyte is determined by comparison with a standard curve.
-
-
Performance : An indirect competitive ELISA for the related compound metsulfuron-methyl achieved a limit of detection of 40 ng/L.[11][12][14] Another study using chicken egg yolk antibodies reported a detection limit of 13 ng/L for metsulfuron-methyl.[13]
Experimental Workflow
The following diagram illustrates a general workflow for the analytical determination of this compound-methyl.
Caption: General workflow for this compound-methyl analysis.
References
- 1. cipac.org [cipac.org]
- 2. Separation of this compound-methyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. epa.gov [epa.gov]
- 4. Method Validation and Residue Analysis of this compound-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatographic method for residue analysis of metsulfuron methyl from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. METODO DE DETECCION DEL HERBICIDA METSULFURON - METIL POR CROMATOGRAFIA GAS-LIQUIDA CON DETECTOR NITROGENO FOSFORO (NPD), EN MUESTRAS DE SUELO. [revistas.uach.cl]
- 11. portal.fis.tum.de [portal.fis.tum.de]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
Validating the Efficacy of Mesosulfuron-Methyl Tank Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of mesosulfuron-methyl (B1676312) tank mixtures with other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Introduction to this compound-Methyl
This compound-methyl is a selective, post-emergent herbicide belonging to the sulfonylurea class.[1] It is primarily utilized in cereal crops like wheat and barley to manage a wide spectrum of grass weeds and certain broadleaf weeds.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants, thereby halting cell division and weed growth.[1][2][3] To broaden the weed control spectrum and manage herbicide resistance, this compound-methyl is frequently applied in tank mixtures with other herbicides.[4][5]
Comparative Efficacy of this compound-Methyl Tank Mixtures
The efficacy of this compound-methyl is significantly enhanced when used in combination with other herbicides. These tank mixtures provide a broader spectrum of weed control, targeting both grassy and broadleaf weeds that may not be effectively controlled by this compound-methyl alone.
This compound-methyl + Iodosulfuron-methyl-sodium
This combination is particularly effective for broad-spectrum weed control in wheat and barley.[6] The addition of iodosulfuron-methyl-sodium, another ALS inhibitor, enhances the control of key broadleaf weeds.[6][7]
Table 1: Efficacy of this compound-methyl + Iodosulfuron-methyl-sodium on Weed Control in Wheat
| Target Weed | Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Reference |
| Avena fatua (Wild oats) | This compound-methyl + Iodosulfuron-methyl-sodium | 12 + 2.4 | >90 | [7] |
| Lolium rigidum (Ryegrass) | This compound-methyl + Iodosulfuron-methyl-sodium | 12 + 2.4 | >90 | [7] |
| Broad-leaved weeds | This compound-methyl + Iodosulfuron-methyl-sodium | 12 + 2.4 | >85 | [7] |
| Phalaris minor (Littleseed canarygrass) | This compound-methyl + Iodosulfuron-methyl-sodium | 12 + 2.4 | >90 | [7] |
This compound-methyl + Carfentrazone-ethyl
The tank mixture of this compound-methyl with carfentrazone-ethyl, a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, has shown excellent efficacy against a wide range of broadleaf weeds in wheat.[8][9][10] The addition of a non-ionic surfactant is often essential to maximize the effectiveness of this combination.[8][11]
Table 2: Efficacy of this compound-methyl + Carfentrazone-ethyl on Broadleaf Weed Control in Wheat
| Target Weed | Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Chenopodium album (Lamb's quarters) | This compound-methyl + Carfentrazone-ethyl + 0.2% NIS | 10 + 40 | >95 | [10] |
| Anagallis arvensis (Scarlet pimpernel) | This compound-methyl + Carfentrazone-ethyl + 0.2% NIS | 10 + 40 | >95 | [10] |
| Melilotus albus (White sweet clover) | This compound-methyl + Carfentrazone-ethyl + 0.2% NIS | 10 + 40 | >95 | [10] |
| Mixed Broadleaf Weeds | This compound-methyl + Carfentrazone-ethyl + 0.2% NIS | 25 (premix) | 95 | [8] |
Other Notable Tank Mixtures
This compound-methyl can also be tank-mixed with other herbicides like 2,4-D, dicamba, and MCPA to enhance the control of specific broadleaf weeds.[4][12][13] These combinations offer flexibility in tailoring weed management strategies to the specific weed spectrum present in a field.
Experimental Protocols
The following protocols are representative of the methodologies used in the cited studies to evaluate the efficacy of this compound-methyl tank mixtures.
Protocol 1: Field Efficacy Trial
-
Experimental Design: Randomized complete block design with three or four replications.
-
Plot Size: Typically 2 x 5 meters or similar dimensions.
-
Crop: Winter wheat (or other target cereal).
-
Herbicide Application:
-
Data Collection:
-
Weed Density and Biomass: Assessed at 30 and 60 days after application by placing a quadrat (e.g., 0.25 m²) at two random spots in each plot.
-
Weed Control Efficacy: Calculated as the percentage reduction in weed density or biomass compared to the untreated control.
-
Crop Phytotoxicity: Visually assessed on a scale of 0-100 (0 = no injury, 100 = complete death) at 7, 14, and 21 days after application.
-
Crop Yield: Grain yield is determined at crop maturity from a pre-defined net plot area.
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are compared using a suitable test (e.g., Duncan's Multiple Range Test) at a significance level of p ≤ 0.05.
Visualizations
Mode of Action of this compound-Methyl
The following diagram illustrates the signaling pathway inhibited by this compound-methyl.
Caption: Mode of action of this compound-methyl, inhibiting the ALS enzyme.
Experimental Workflow for Herbicide Efficacy Trial
The diagram below outlines the typical workflow for conducting a field trial to evaluate the efficacy of herbicide tank mixtures.
Caption: Workflow of a typical herbicide efficacy field trial.
References
- 1. This compound-methyl: A Selective Post-Emergent Herbicide for Grass Weed Control [jindunchemical.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. pomais.com [pomais.com]
- 4. News - What Is Metsulfuron-methyl and Why Itâs Widely Used in Agriculture [bigpesticides.com]
- 5. awiner.com [awiner.com]
- 6. aceagrochem.com [aceagrochem.com]
- 7. researchgate.net [researchgate.net]
- 8. isws.org.in [isws.org.in]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. pub.isa-india.in [pub.isa-india.in]
- 11. masujournal.org [masujournal.org]
- 12. ispecjournal.com [ispecjournal.com]
- 13. Mixing Dicamba, 2,4-D with Metsulfuron Methyl: A Comprehensive Guide to Broad-Spectrum Weed Control [smagrichem.com]
A Comparative Analysis of Mesosulfuron-methyl and Metsulfuron-methyl Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation pathways of two widely used sulfonylurea herbicides: mesosulfuron-methyl (B1676312) and metsulfuron-methyl (B1676535). Understanding the environmental fate of these compounds is crucial for assessing their ecological impact, developing effective weed management strategies, and informing the design of new, more readily degradable active molecules. This document summarizes key experimental data on their degradation kinetics, details the methodologies employed in these studies, and visually represents their degradation pathways.
Executive Summary
This compound-methyl and metsulfuron-methyl are both members of the sulfonylurea class of herbicides, which act by inhibiting the enzyme acetolactate synthase (ALS) in plants. Their environmental persistence and degradation are primarily governed by two key processes: chemical hydrolysis and microbial degradation. The rate of degradation for both compounds is significantly influenced by soil and environmental factors such as pH, temperature, and microbial activity.
Generally, the degradation of both herbicides is accelerated in acidic conditions due to the acid-catalyzed hydrolysis of the sulfonylurea bridge, a key structural feature. Under neutral to alkaline conditions, microbial degradation becomes the more dominant pathway. While they share similar degradation mechanisms, their structural differences lead to variations in their degradation rates and the resulting metabolites.
Quantitative Data Comparison
The persistence of a herbicide in the environment is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. The following tables summarize reported DT50 values for this compound-methyl and metsulfuron-methyl under various experimental conditions. It is important to note that direct comparisons should be made with caution, as experimental parameters can vary between studies.
Table 1: Soil Half-Life (DT50) of this compound-methyl
| Soil/Condition | pH | Temperature (°C) | Half-Life (days) | Reference |
| Aqueous | 4 | 25 | 3.5 | [1] |
| Aqueous | 7 | 25 | >253 | [1] |
| Aqueous | 9 | 25 | >253 | [1] |
| Loam Soil (Acidic) | Not Specified | Field Conditions | 8.71 - 47.08 | [2] |
Table 2: Soil Half-Life (DT50) of Metsulfuron-methyl
| Soil/Condition | pH | Temperature (°C) | Half-Life (days) | Reference |
| Acidic Soil (Non-sterile) | 5.2 | Field Conditions | 3.54 - 6.40 | [3] |
| Acidic Soil (Non-sterile) | <7 | 30 | 13 | [4][5] |
| Acidic Soil (Sterile) | <7 | 30 | 31 | [4][5] |
| Loamy Silt Soil (Lab) | Not Specified | 10 | 17 (micro-lysimeter) | [6] |
| Loamy Silt Soil (Lab) | Not Specified | 10 | 66 (batch) | [6] |
| Field Study (Oil Palm) | Not Specified | Field Conditions | 6.3 - 7.9 | [7][8] |
| Aqueous | 5 | 45 | 2.1 | [5] |
| Aqueous | 7 | 45 | 33 | [5] |
Degradation Pathways
The primary degradation route for both this compound-methyl and metsulfuron-methyl is the cleavage of the sulfonylurea bridge. This initial step can be followed by further transformations of the resulting phenyl and pyrimidine (B1678525)/triazine moieties through processes like O-demethylation and ring opening.[3][4]
This compound-methyl Degradation
The degradation of this compound-methyl involves the cleavage of the sulfonylurea bridge, leading to the formation of several metabolites. Key degradation products include an amino pyrimidine derivative and two phenyl degradates (a bisulfonamide and a saccharide derivative).[1] Further degradation can lead to the formation of this compound acid and 4,6-dimethoxypyrimidine-2-yl-urea.[9]
Metsulfuron-methyl Degradation
Similarly, the degradation of metsulfuron-methyl proceeds via the cleavage of the sulfonylurea bridge. This process yields major products such as 2-amino-4-methoxy-6-methyl triazine and methyl-2-sulfonyl amino benzoate.[3] O-demethylation of the methoxy (B1213986) triazine and triazine ring opening are also significant degradation pathways.[3][4] Under certain conditions, complete mineralization to CO2 can occur.[4][5]
Caption: Simplified degradation pathways of this compound-methyl and metsulfuron-methyl.
Experimental Protocols
The following section outlines a general methodology for assessing the degradation of herbicides in soil, based on common practices reported in the literature.[3][10][11][12]
Soil Degradation Study Workflow
Caption: General workflow for a soil herbicide degradation study.
1. Soil Collection and Preparation:
-
Soil samples are typically collected from the top 15-20 cm of the field.
-
The soil is sieved to remove large debris and homogenized.
-
Key soil properties such as pH, texture, organic matter content, and microbial biomass are characterized.
2. Herbicide Application:
-
A stock solution of the herbicide (this compound-methyl or metsulfuron-methyl) is prepared in a suitable solvent.
-
A known amount of the herbicide solution is applied to the soil samples to achieve the desired concentration.
3. Incubation:
-
The treated soil samples are incubated in the dark under controlled temperature and moisture conditions.
-
For studies investigating microbial degradation, a non-sterile soil sample is used. For chemical hydrolysis studies, the soil is sterilized (e.g., by autoclaving or gamma irradiation).[4][5]
4. Sampling and Extraction:
-
Soil subsamples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).[3]
-
The herbicide and its metabolites are extracted from the soil using an appropriate organic solvent.
5. Analysis:
-
The extracts are analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector to identify and quantify the parent herbicide and its degradation products.[3]
6. Data Analysis:
-
The concentration of the herbicide remaining at each time point is plotted against time.
-
The data is fitted to a kinetic model, typically first-order kinetics, to calculate the degradation rate constant and the half-life (DT50).[7][8]
Conclusion
Both this compound-methyl and metsulfuron-methyl undergo degradation in the environment through a combination of chemical and microbial processes. The rate of this degradation is highly dependent on environmental conditions, particularly soil pH. While both herbicides share the initial degradation step of sulfonylurea bridge cleavage, their distinct chemical structures lead to different degradation rates and a unique suite of metabolites. For researchers and professionals in drug and pesticide development, a thorough understanding of these degradation pathways is essential for designing new molecules with improved environmental profiles. The experimental protocols outlined provide a foundational approach for conducting robust and comparable degradation studies.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. tandfonline.com [tandfonline.com]
- 3. isws.org.in [isws.org.in]
- 4. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 5. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound-methyl | C17H21N5O9S2 | CID 11409499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]
- 10. scielo.br [scielo.br]
- 11. ars.usda.gov [ars.usda.gov]
- 12. weedcontroljournal.org [weedcontroljournal.org]
Safety Operating Guide
Proper Disposal Procedures for Mesosulfuron
The following guide provides essential safety and logistical information for the proper disposal of mesosulfuron, a Group 2 herbicide, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the product-specific Safety Data Sheet (SDS). Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and a protective suit, should be worn at all times when handling this compound.[1][2] Ensure adequate ventilation to avoid the formation and inhalation of dust or mist.[1][3] In case of accidental contact, rinse skin or eyes with plenty of water for 15-20 minutes and seek medical attention.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its environmental impact, extracted from safety data sheets. This information is crucial for assessing the hazardous nature of the chemical.
| Parameter | Value | Context |
| Acute Oral Toxicity (this compound-methyl) | LD50 > 2,000 mg/kg (Rat) | Relates to the active ingredient. |
| Aquatic Toxicity (Metsulfuron-methyl) | LC50 > 150 mg/L - 96 hr (Rainbow Trout) | Indicates high toxicity to aquatic life with long-lasting effects.[5] |
| Aquatic Toxicity (Metsulfuron-methyl) | EC50 > 150 mg/L - 48 hr (Daphnia) | Indicates high toxicity to aquatic invertebrates.[5] |
| Container Rinsing Pressure | ~40 PSI | Recommended pressure for pressure rinsing empty containers.[4] |
Disposal Protocols
The disposal of this compound and its containers must comply with federal, state, and local regulations.[6] Never pour this compound waste down the sink, toilet, or any drain, as this can contaminate waterways and harm aquatic life.[6][7][8]
Protocol 1: Disposal of Unused or Waste this compound
This protocol outlines the procedure for disposing of unwanted, expired, or contaminated this compound product.
-
Waste Identification and Classification :
-
Storage and Labeling :
-
Store the waste material in its original, tightly sealed container.[9] If the original container is compromised, use a suitable, closed, and properly labeled container for disposal.[1][3]
-
Label the container clearly as "Hazardous Waste" and include the chemical name (this compound) and associated hazards.
-
-
Engage a Licensed Waste Disposal Service :
-
Spill Management :
Protocol 2: Disposal of Empty this compound Containers
Empty containers are not subject to regulation if properly rinsed, but state and local laws may be stricter.[11] Never reuse empty pesticide containers for any other purpose.[6][9]
-
Decontamination via Triple Rinsing :
-
Promptly after emptying, triple rinse the container (or equivalent).[4]
-
Step 1 : Fill the empty container about one-quarter full with water.
-
Step 2 : Replace and tighten closures. Shake for 30 seconds.
-
Step 3 : Pour the rinsate into the application equipment or a mix tank for later use or disposal. Drain for at least 10 seconds after the flow begins to drip.
-
Step 4 : Repeat this procedure two more times.[4]
-
-
Decontamination via Pressure Rinsing :
-
Empty the remaining contents into application equipment or a mix tank.
-
Hold the container upside down over the equipment to drain for 10 seconds.
-
Insert a pressure rinsing nozzle into the side of the container and rinse at approximately 40 PSI for at least 30 seconds.[4]
-
Ensure the rinsate is collected for proper disposal or use.[4]
-
-
Final Container Disposal :
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound-containing waste in a laboratory setting.
References
- 1. angenechemical.com [angenechemical.com]
- 2. 4farmers.com.au [4farmers.com.au]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdms.net [cdms.net]
- 5. genfarm.com.au [genfarm.com.au]
- 6. epa.gov [epa.gov]
- 7. cpachem.com [cpachem.com]
- 8. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 9. Disposal of Pesticides [npic.orst.edu]
- 10. adama.com [adama.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. earth911.com [earth911.com]
Comprehensive Safety Protocol: Handling Mesosulfuron in a Laboratory Setting
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Mesosulfuron. Adherence to these procedural guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment. The following protocols for personal protective equipment (PPE), operational procedures, and disposal have been synthesized from authoritative safety data sheets and chemical handling guidelines.
Required Personal Protective Equipment (PPE)
When handling this compound, from initial preparation to final disposal, a comprehensive PPE strategy is mandatory. The required equipment varies based on the specific task, such as handling a concentrate versus a dilute solution.[1][2] Always consult the product's specific Safety Data Sheet (SDS) and label for detailed requirements.[1][2][3][4]
The following table summarizes the essential PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Hand Protection | Chemical-Resistant Gloves | Material: Nitrile, Butyl, Neoprene, or Barrier Laminates are recommended.[5] Never use leather or cotton gloves, as they absorb and retain chemicals.[3][5] Style: Use unlined, elbow-length gauntlet gloves to protect wrists and prevent pesticides from running down sleeves.[3][5] Practice: Wash the exterior of gloves before removing them. For added protection, consider wearing a disposable pair underneath the primary gloves.[3] |
| Body Protection | Chemical-Resistant Coveralls or Apron & Impervious Clothing | Minimum: Wear a long-sleeved shirt, long pants, socks, and closed-toe shoes.[2][6] High-Exposure Tasks: For mixing, loading, or cleaning, wear coveralls (e.g., Tyvek®) over regular work clothes.[1][2] A chemical-resistant apron that extends from the neck to the knees provides additional protection against spills.[5] |
| Eye & Face Protection | Safety Goggles with Side-Shields or Face Shield | Minimum: Wear tightly fitting safety goggles.[7] For low-exposure situations, safety glasses with brow and side shields are acceptable.[2][5] High-Exposure Tasks: When pouring, mixing concentrates, or if there is a splash risk, wear a full-face shield over safety goggles for maximum protection.[2][5] |
| Respiratory Protection | NIOSH-Approved Respirator | When Required: A respirator is necessary for exposures in enclosed areas, or when handling powders or creating mists/aerosols.[1][7] The specific product label will indicate if a respirator is mandatory.[5] Type: Use a respirator with an organic vapor (OV) cartridge and a prefilter (N, R, P, or HE), or a canister approved for pesticides.[1] A filtering facepiece respirator (e.g., N95) may be suitable for dusts and mists.[5] |
| Foot Protection | Chemical-Resistant Boots | Material: Wear boots made of rubber or another chemical-resistant material, not leather or fabric.[3] Practice: Wear pant legs over the outside of the boots to prevent chemicals from running inside.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial. The following workflow outlines the procedure from preparation to completion of the task.
Workflow for PPE Selection and Use
Step 1: Before Handling
-
Hazard Evaluation: Before any new procedure, evaluate the potential physical and health hazards.[8] Consult the this compound Safety Data Sheet (SDS) for specific information on toxicity, physical properties, and required safety measures.[9][10]
-
Equipment Check: Ensure that safety equipment, including fume hoods, eyewash stations, and safety showers, is accessible and operational.[10][11]
-
PPE Inspection: Carefully inspect all PPE for signs of degradation, such as holes, cracks, or discoloration, before each use.[3] Do not use damaged equipment.[2]
-
Donning PPE: Put on protective equipment in the correct sequence to prevent cross-contamination. A common sequence is:
-
Protective Suit or Lab Coat
-
Respirator (if required)
-
Goggles or Face Shield
-
Chemical-resistant gloves (pull cuffs over the sleeves of the lab coat).[1]
-
Step 2: During Handling
-
Ventilation: Handle this compound in a well-ventilated area.[7][10] For procedures that may generate dust or aerosols, use a certified laboratory chemical fume hood.[12]
-
Minimize Exposure: Avoid all direct contact with the skin and eyes.[7] Avoid breathing in any dust, mists, or vapors.[7][9]
-
Spill Management: In case of a spill, evacuate personnel to a safe area.[10] Use absorbent materials like diatomite or universal binders to contain the spill.[10] Decontaminate surfaces by scrubbing with alcohol.[10]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[8][13] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[9][14]
Step 3: After Handling
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. The general order is the reverse of donning:
-
Remove gloves first.
-
Remove goggles or face shield.
-
Remove protective suit or lab coat.
-
Remove respirator last.
-
-
Cleaning & Storage: Wash reusable PPE, such as boots and goggles, after each use.[3] Store clean PPE separately from personal clothing and away from pesticide storage areas.[14]
-
Personal Hygiene: Immediately after removing PPE, wash your hands, face, and any other potentially exposed skin areas with soap and water.[3]
Disposal Plan for Contaminated Materials
Proper disposal is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: this compound is classified as very toxic to aquatic life with long-lasting effects.[10][14][15] Do not allow the product or its containers to enter drains, sewers, or water courses.[10][15][16] Dispose of unused product and chemical waste through a licensed waste management company in accordance with all local, regional, and national regulations.[10][15][16]
-
Contaminated PPE:
-
Single-Use Items: Disposable items like nitrile gloves and Tyvek suits should be considered contaminated waste. Place them in a sealed, labeled plastic bag for disposal according to institutional and local hazardous waste regulations.
-
Containers: Do not reuse empty containers.[16] They should be triple-rinsed, rendered unusable, and disposed of as hazardous waste.[17]
-
-
Decontamination of Equipment: Thoroughly clean any application or mixing equipment immediately after use to prevent the buildup of dried pesticide deposits.[17][18] A common cleaning procedure involves flushing with water, followed by cleaning with a solution of household ammonia (B1221849) or a commercial tank cleaner, and then a final water rinse.[17]
Principles of PPE Efficacy Testing
While specific experimental data for this compound's effect on various PPE materials is not publicly available in the search results, the selection of appropriate PPE is based on standardized testing protocols. For chemical-resistant gloves, manufacturers provide data based on two key tests:
-
Permeation: This test measures the rate at which a chemical passes through a glove's material on a molecular level. The result is often given as a "breakthrough time," indicating how long the glove provides effective protection.
-
Degradation: This test assesses the physical changes to the glove material after contact with a chemical, such as swelling, cracking, or becoming brittle.
Researchers should always consult the manufacturer's chemical resistance guides to ensure the selected gloves and other protective gear are appropriate for the chemicals and duration of use in their specific experimental protocols.[8][12]
References
- 1. growingproduce.com [growingproduce.com]
- 2. MSU Extension | Montana State University [apps.msuextension.org]
- 3. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 4. solutionsstores.com [solutionsstores.com]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. us.fsc.org [us.fsc.org]
- 7. echemi.com [echemi.com]
- 8. lsu.edu [lsu.edu]
- 9. 4farmers.com.au [4farmers.com.au]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 13. afd.calpoly.edu [afd.calpoly.edu]
- 14. echem.com.au [echem.com.au]
- 15. cpachem.com [cpachem.com]
- 16. sdsviewer.fmc.com [sdsviewer.fmc.com]
- 17. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 18. grdc.com.au [grdc.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
